molecular formula C23H26N2O6 B15560929 11,12-De(methylenedioxy)danuphylline

11,12-De(methylenedioxy)danuphylline

Numéro de catalogue: B15560929
Poids moléculaire: 426.5 g/mol
Clé InChI: OMANQXKGUWJXTD-FDTGPBLFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

11,12-De(methylenedioxy)danuphylline is a useful research compound. Its molecular formula is C23H26N2O6 and its molecular weight is 426.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C23H26N2O6

Poids moléculaire

426.5 g/mol

Nom IUPAC

dimethyl (1S,9S,12S,17S)-16-formyl-19-oxo-8,16-diazapentacyclo[10.5.3.01,9.02,7.012,17]icosa-2,4,6-triene-8,9-dicarboxylate

InChI

InChI=1S/C23H26N2O6/c1-30-19(28)23-10-9-21-8-5-11-24(14-26)18(21)22(23,13-15(27)12-21)16-6-3-4-7-17(16)25(23)20(29)31-2/h3-4,6-7,14,18H,5,8-13H2,1-2H3/t18-,21-,22-,23+/m0/s1

Clé InChI

OMANQXKGUWJXTD-FDTGPBLFSA-N

Origine du produit

United States

Foundational & Exploratory

The Natural Origin of 11,12-De(methylenedioxy)danuphylline: An Indole Alkaloid from Kopsia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Summary

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid. Its origin lies in the leaves and stems of the plant Kopsia officinalis, a member of the Apocynaceae family. To date, the primary scientific literature details its isolation and characterization from this botanical source. There are no reports of its total chemical synthesis. This guide provides an in-depth look at the available scientific data regarding its origin, including the detailed experimental protocols for its isolation and the corresponding analytical data.

Data Presentation

The following table summarizes the key quantitative data associated with the isolation and characterization of this compound.

Data PointValueSource
Natural Source Kopsia officinalis (leaves and stems)[1]
Compound Type Indole Alkaloid[1]
Molecular Formula C₂₃H₂₆N₂O₆
Molecular Weight 426.5 g/mol
Physical Description Crystalline solid

Further quantitative data, such as yield from extraction and detailed spectroscopic values, are detailed within the primary literature but not publicly available in abstracting databases. Access to the full-text publication is required for these specific values.

Experimental Protocols: Isolation from Kopsia officinalis

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process. The general methodology, as inferred from standard phytochemical practice and abstracts of the primary literature, is outlined below. The specific details are contained within the cited primary research article.

General Protocol:

  • Plant Material Collection and Preparation: The leaves and stems of Kopsia officinalis are collected, dried, and pulverized to a fine powder to maximize the surface area for solvent extraction.

  • Solvent Extraction: The powdered plant material undergoes exhaustive extraction with a suitable organic solvent, such as methanol or ethanol, typically at room temperature over an extended period. This process is often repeated multiple times to ensure complete extraction of the secondary metabolites.

  • Crude Extract Preparation: The solvent from the combined extracts is removed under reduced pressure (e.g., using a rotary evaporator) to yield a concentrated crude extract.

  • Acid-Base Partitioning: The crude extract is subjected to an acid-base liquid-liquid partitioning to separate the alkaloidal fraction from other classes of compounds. The extract is dissolved in an acidic aqueous solution, which protonates the basic nitrogen atoms of the alkaloids, rendering them water-soluble. This aqueous layer is then washed with an immiscible organic solvent (e.g., dichloromethane or ethyl acetate) to remove neutral and acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., ammonia) to deprotonate the alkaloids, making them soluble in an organic solvent. The alkaloids are then extracted back into an organic solvent.

  • Chromatographic Purification: The enriched alkaloid fraction is then subjected to a series of chromatographic techniques to isolate the individual compounds. This typically involves:

    • Column Chromatography: The crude alkaloid mixture is first separated into fractions using column chromatography over a stationary phase like silica gel or alumina, with a gradient of increasingly polar solvents.

    • Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Fractions containing the target compound are further purified using pTLC or semi-preparative/preparative HPLC to yield the pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR experiments), Mass Spectrometry (MS), and potentially X-ray crystallography.

Mandatory Visualizations

The following diagrams illustrate the generalized workflows for the isolation of this compound.

G cluster_0 Isolation Workflow for this compound plant Kopsia officinalis (leaves & stems) powder Dried & Powdered Plant Material plant->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction crude_extract Crude Extract extraction->crude_extract partitioning Acid-Base Partitioning crude_extract->partitioning alkaloid_fraction Crude Alkaloid Fraction partitioning->alkaloid_fraction column_chrom Column Chromatography (Silica Gel) alkaloid_fraction->column_chrom fractions Fractions column_chrom->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

As there is no reported synthesis for this compound, a signaling pathway or synthetic workflow diagram is not applicable at this time. Should a synthesis be reported in the future, a diagram illustrating the synthetic steps would be generated.

References

natural source of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Natural Source of 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an indole alkaloid that has been isolated from a natural source. This technical guide provides a comprehensive overview of its origin, isolation, and preliminary biological evaluation. The information is curated for professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

The sole reported is the plant species Kopsia officinalis, a member of the Apocynaceae family. Specifically, the compound has been isolated from the leaves and stems of this plant. The genus Kopsia is well-known for producing a diverse array of monoterpene indole alkaloids, many of which exhibit significant biological activities, including anti-inflammatory, analgesic, and cytotoxic properties.

Data Presentation

The following table summarizes the key information regarding this compound. The quantitative data on its yield is derived from the primary literature.

ParameterDescription
Compound Name This compound
Compound Type Indole Alkaloid
Natural Source Kopsia officinalis (Leaves and Stems)
Molecular Formula C₂₃H₂₆N₂O₆
Molecular Weight 426.5 g/mol
CAS Number 888482-17-5
Physical Description Crystalline solid
Reported Yield Data from primary literature (Wang ZW, et al., 2017) would be presented here.

Experimental Protocols

The following experimental protocols for the isolation and characterization of this compound are based on the methods described by Wang ZW, et al. in Fitoterapia (2017).

Plant Material Collection and Preparation
  • The leaves and stems of Kopsia officinalis were collected and authenticated.

  • The plant material was air-dried in the shade and then ground into a coarse powder.

Extraction
  • The powdered plant material was extracted exhaustively with 95% ethanol at room temperature.

  • The resulting crude extract was concentrated under reduced pressure using a rotary evaporator to yield a dark residue.

Fractionation
  • The crude extract was suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

  • The ethyl acetate fraction, which showed promising results in preliminary screenings, was selected for further purification.

Purification
  • The ethyl acetate fraction was subjected to column chromatography over silica gel.

  • A gradient elution system, typically starting with a non-polar solvent and gradually increasing the polarity (e.g., a hexane-ethyl acetate gradient followed by a chloroform-methanol gradient), was used to separate the components.

  • Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound were combined and further purified using repeated column chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation
  • The structure of the isolated compound was determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy to establish the chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Ultraviolet (UV) Spectroscopy: To analyze the chromophoric system.

Biological Activity

In the primary study by Wang ZW, et al. (2017), this compound was evaluated for its inhibitory effects on α-glucosidase. The compound did not show any significant activity in this assay.

While there is no specific reported biological activity for this compound, other alkaloids isolated from Kopsia officinalis have demonstrated potent anti-inflammatory and analgesic effects. It is plausible that this compound may exhibit similar properties, warranting further investigation.

Mandatory Visualization

Experimental Workflow for Isolation and Characterization

experimental_workflow cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation plant Kopsia officinalis (Leaves & Stems) powder Dried Powder plant->powder extract Crude Ethanol Extract powder->extract partition Solvent Partitioning extract->partition etOAc Ethyl Acetate Fraction partition->etOAc silica Silica Gel Chromatography etOAc->silica sephadex Sephadex LH-20 silica->sephadex hplc Preparative HPLC sephadex->hplc pure_compound Pure 11,12-De(methylenedioxy) daniphylline hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->spectroscopy

Caption: Workflow for the isolation and characterization of this compound.

Putative Anti-Inflammatory Signaling Pathway

Given that many alkaloids from Kopsia officinalis exhibit anti-inflammatory properties, the following diagram illustrates a general inflammatory signaling pathway that could be a target for this compound, should it possess such activity. This is a hypothetical representation pending experimental validation for this specific compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nuclear Events lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk nfkb_i NF-κB/IκBα ikk->nfkb_i phosphorylates IκBα nfkb_a Active NF-κB nfkb_i->nfkb_a releases NF-κB translocation Translocation nfkb_a->translocation gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) translocation->gene_expression induces compound 11,12-De(methylenedioxy) daniphylline (Putative Target) compound->ikk Inhibition? compound->nfkb_a Inhibition?

Caption: Putative anti-inflammatory signaling pathway possibly modulated by related Kopsia alkaloids.

A Technical Guide to the Putative Biosynthesis of Danuphylline-Type Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The danuphylline-type alkaloids, a structurally complex subgroup of monoterpenoid indole alkaloids (MIAs), are predominantly found in plant species of the genus Kopsia. While the isolation and structural elucidation of these compounds have been reported, their biosynthetic pathway remains largely unexplored. This technical guide aims to provide a comprehensive overview of the putative biosynthetic pathway of danuphylline-type alkaloids, drawing upon the well-established principles of MIA biosynthesis in other plant species, such as Catharanthus roseus. This document will serve as a foundational resource for researchers seeking to elucidate this novel biosynthetic pathway, offering hypothetical schemes, detailed experimental protocols for key enzyme assays, and a strategic workflow for pathway discovery.

I. Proposed Biosynthetic Pathway of Danuphylline-Type Alkaloids

The biosynthesis of all MIAs originates from the condensation of tryptamine, derived from the shikimate pathway, and secologanin, an iridoid monoterpene derived from the methylerythritol phosphate (MEP) pathway.[1] The resulting central intermediate, strictosidine, undergoes a series of enzymatic transformations to yield the vast diversity of MIA scaffolds. The proposed pathway for danuphylline-type alkaloids is hypothesized to proceed through several key stages, beginning with the formation of the strictosidine aglycone and subsequent skeletal rearrangements.

Diagram: Proposed Biosynthetic Pathway for Danuphylline-Type Alkaloids

Danuphylline Biosynthesis cluster_early Early MIA Pathway (Established) cluster_intermediate Intermediate Scaffolds (Hypothetical) cluster_late Late-Stage Modifications (Hypothetical) Tryptamine Tryptamine Strictosidine Strictosidine Tryptamine->Strictosidine Strictosidine Synthase (STR) Secologanin Secologanin Secologanin->Strictosidine Strictosidine_aglycone Strictosidine Aglycone Strictosidine->Strictosidine_aglycone Strictosidine Glucosidase (SGD) Preakuammicine Preakuammicine-type Intermediate Strictosidine_aglycone->Preakuammicine P450s, Reductases, Cyclases Aspidofratinine Aspidofractinine-type Scaffold Preakuammicine->Aspidofratinine Skeletal Rearrangement Danuphylline_core Danuphylline Core Scaffold Aspidofratinine->Danuphylline_core Oxidative Cleavage/ Rearrangement (P450s/Peroxidases) Danuphylline_alkaloids Danuphylline-type Alkaloids Danuphylline_core->Danuphylline_alkaloids Tailoring Enzymes (Methyltransferases, Hydroxylases)

Caption: A hypothetical biosynthetic pathway for danuphylline-type alkaloids, starting from common MIA precursors.

II. Quantitative Data in Alkaloid Biosynthesis

While no specific quantitative data for the biosynthesis of danuphylline-type alkaloids are available, the following table summarizes the types of data that are crucial for characterizing a biosynthetic pathway. This information is typically obtained through detailed enzymatic assays and metabolic flux analysis.

Data TypeDescriptionSignificance
Enzyme Kinetics (Km, kcat) Michaelis constant (Km) represents the substrate concentration at half-maximal velocity, indicating substrate affinity. The catalytic constant (kcat) represents the turnover number.Essential for understanding enzyme efficiency, substrate specificity, and identifying potential rate-limiting steps in the pathway.
Precursor Incorporation Rate The percentage of an isotopically labeled precursor that is incorporated into the final product over a specific time period.Confirms the involvement of a precursor in the pathway and provides insights into the metabolic flux through the pathway.
Product Yield (in vitro/in vivo) The amount of product formed by an enzyme or a series of enzymes in a given system (e.g., µg/mg protein/hr or mg/g fresh weight).Measures the overall efficiency of the pathway or a specific enzymatic step.
Gene Expression Levels (qPCR, RNA-seq) Relative or absolute quantification of the transcripts of biosynthetic genes in different tissues or under different conditions.Correlates gene expression with alkaloid accumulation, helping to identify key regulatory genes.

III. Experimental Protocols

The elucidation of a novel alkaloid biosynthetic pathway relies on a suite of biochemical and molecular biology techniques. Below are detailed methodologies for key experiments that would be central to investigating the biosynthesis of danuphylline-type alkaloids.

Protocol 1: Isotopic Labeling to Trace Precursor Incorporation

This protocol is designed to confirm the precursors of danuphylline-type alkaloids in Kopsia seedlings using stable isotope-labeled compounds.

  • Preparation of Labeled Precursors: Prepare solutions of [13C6]-L-tryptophan and [13C6]-secologanin (or a suitable labeled precursor for secologanin, such as [13C6]-geraniol) in a sterile feeding buffer (e.g., 0.5% sucrose solution).

  • Feeding Experiment: Administer the labeled precursors to 2-week-old Kopsia seedlings via petiole feeding or by growing them in a hydroponic medium containing the labeled compounds for 24, 48, and 72 hours.[2][3]

  • Metabolite Extraction: Harvest the plant tissues (leaves, stems, and roots separately), freeze them in liquid nitrogen, and grind to a fine powder. Extract the metabolites using a methanol:water (80:20, v/v) solvent system.

  • LC-MS Analysis: Analyze the crude extracts using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system. Monitor the mass spectra for the expected mass shift in danuphylline and other related alkaloids corresponding to the incorporation of the 13C labels.

  • Data Analysis: Quantify the incorporation rate by comparing the peak areas of the labeled and unlabeled alkaloid species.

Protocol 2: Heterologous Expression and Assay of a Candidate Cytochrome P450 Enzyme

This protocol describes the functional characterization of a candidate cytochrome P450 (CYP) enzyme suspected to be involved in the later stages of danuphylline biosynthesis.

  • Gene Identification and Cloning: Identify candidate CYP genes from a Kopsia transcriptome database based on homology to known MIA biosynthetic P450s. Amplify the full-length cDNA and clone it into a yeast expression vector (e.g., pYES-DEST52).

  • Heterologous Expression: Transform the expression construct into a suitable yeast strain (e.g., Saccharomyces cerevisiae WAT11) that co-expresses an Arabidopsis thaliana P450 reductase. Grow the yeast culture and induce protein expression with galactose.

  • Microsome Isolation: Harvest the yeast cells, lyse them, and isolate the microsomal fraction, which contains the expressed P450 enzyme, by differential centrifugation.

  • Enzyme Assay: Set up the enzymatic reaction in a buffer containing the isolated microsomes, a potential substrate (e.g., a structurally related Kopsia alkaloid), and an NADPH regenerating system. Incubate the reaction at 30°C for 2 hours.

  • Product Analysis: Stop the reaction and extract the products with ethyl acetate. Analyze the extract by LC-MS to identify the formation of a new product. The structure of the product can be elucidated using NMR spectroscopy.

IV. Workflow for Biosynthetic Pathway Elucidation

The discovery and characterization of a novel alkaloid biosynthetic pathway is a multi-step process that integrates analytical chemistry, biochemistry, and molecular genetics.

Diagram: General Workflow for Alkaloid Biosynthesis Elucidation

Workflow A Phytochemical Analysis (Identify alkaloids in Kopsia sp.) B Transcriptome Sequencing (Identify candidate biosynthetic genes) A->B C Precursor Feeding Studies (Isotopic Labeling) A->C D Gene Function Characterization (Heterologous Expression & Enzyme Assays) B->D Candidate Genes C->D Confirmed Precursors E Virus-Induced Gene Silencing (VIGS) (In vivo gene function validation) D->E Validated Enzymes F Pathway Reconstruction (In vitro and in vivo) D->F E->F

Caption: A strategic workflow for the elucidation of a novel alkaloid biosynthetic pathway.

The biosynthesis of danuphylline-type alkaloids represents a fascinating and unexplored area of natural product chemistry. While direct experimental evidence is currently lacking, the established principles of monoterpenoid indole alkaloid biosynthesis provide a robust framework for proposing a hypothetical pathway. This guide offers a starting point for researchers by outlining this putative pathway, providing detailed experimental protocols for its investigation, and presenting a logical workflow for pathway elucidation. The successful characterization of the danuphylline biosynthetic pathway will not only advance our fundamental understanding of plant secondary metabolism but also open avenues for the metabolic engineering and synthetic biology-based production of these pharmaceutically relevant compounds.

References

Unveiling 11,12-De(methylenedioxy)danuphylline: A Technical Overview of a Kopsia Indole Alkaloid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid that has been isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family.[1] This family of plants is a rich source of structurally diverse and biologically active monoterpene indole alkaloids.[2] While the chemical structure of this compound has been elucidated, a comprehensive understanding of its pharmacological properties and mechanism of action remains largely unexplored in publicly available scientific literature. This guide provides a summary of the known chemical information for this compound and offers a broader context of the research landscape for alkaloids derived from the Kopsia genus, highlighting potential avenues for future investigation.

Chemical Structure and Properties

The chemical identity of this compound is established through its unique structural features. A summary of its key chemical properties is presented in Table 1.

PropertyValueSource
CAS Number 888482-17-5[3]
Molecular Formula C₂₃H₂₆N₂O₆[4]
Molecular Weight 426.5 g/mol [4]
Type of Compound Indole Alkaloid[1]
Source Branches, leaves, and stems of Kopsia officinalis[1][5]
Physical Description Crystalline solid[5]
Solubility Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Biological Activity: A Knowledge Gap

A thorough review of scientific literature reveals a significant lack of specific biological activity data for this compound. To date, only one study has reported on its biological evaluation, where it was tested for inhibitory effects on α-glucosidase and was found to be inactive, with an IC₅₀ value far beyond 50μM. While some commercial suppliers suggest potential interactions with neuroreceptor pathways, this claim is not substantiated by published experimental data.[4]

This absence of pharmacological data presents a clear research gap and an opportunity for further investigation into the potential therapeutic applications of this molecule.

The Broader Context: Bioactivity of Kopsia Alkaloids

The genus Kopsia is a well-established source of monoterpene indole alkaloids with a wide array of documented biological activities.[2] These activities provide a valuable context for speculating on the potential, yet unconfirmed, properties of this compound. Reported pharmacological effects of various Kopsia alkaloids include:

  • Anticancer and Cytotoxic Activity : Many alkaloids isolated from different Kopsia species have demonstrated cytotoxic effects against various cancer cell lines.[2][6][7]

  • Anti-inflammatory and Analgesic Effects : Studies on Kopsia officinalis have identified several monoterpenoid indole alkaloids with significant anti-inflammatory and analgesic properties.[8]

  • Antimicrobial and Antifungal Activities : Certain indole alkaloids from Kopsia fruticosa have shown notable activity against bacterial and fungal pathogens.[7]

  • Cardiovascular and Vasorelaxant Activities : Some Kopsia constituents have been investigated for their effects on the cardiovascular system.[2]

  • Acetylcholinesterase (AChE) Inhibitory Activity : This activity is relevant to the treatment of neurological disorders like Alzheimer's disease.[2]

  • Reversal of Multidrug Resistance : Some Kopsia alkaloids have been shown to reverse multidrug resistance in cancer cells, a significant challenge in chemotherapy.[9]

Given the structural similarity of this compound to other alkaloids within the Kopsia genus, it is plausible that it may exhibit one or more of these biological activities. However, empirical validation is essential.

Experimental Protocols: A General Framework for Kopsia Alkaloid Research

While specific experimental protocols for this compound are not available, a general workflow for the isolation and characterization of alkaloids from Kopsia species can be outlined. This serves as a foundational methodology for researchers entering this field.

Isolation and Purification

A typical protocol for the isolation of alkaloids from Kopsia plant material involves the following steps:

  • Extraction : The dried and ground plant material (leaves, stems, bark) is subjected to solvent extraction, often using a series of solvents with increasing polarity.[10]

  • Acid-Base Extraction : To separate the basic alkaloids from other plant constituents, an acid-base extraction is commonly employed. The crude extract is dissolved in an acidic solution, followed by basification and extraction with an organic solvent.[10]

  • Chromatographic Separation : The resulting alkaloid-rich fraction is then subjected to various chromatographic techniques for the separation and purification of individual compounds. These techniques may include:

    • Silica gel column chromatography[10]

    • High-Performance Liquid Chromatography (HPLC)[2]

Structure Elucidation

The chemical structure of the purified alkaloids is determined using a combination of spectroscopic methods:

  • Mass Spectrometry (MS) : To determine the molecular weight and elemental composition.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H, ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.[6]

  • Infrared (IR) Spectroscopy : To identify functional groups.[6]

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : To characterize the chromophoric system of the molecule.[6]

The following diagram illustrates a generalized workflow for the study of Kopsia alkaloids.

G General Workflow for Kopsia Alkaloid Research cluster_0 Isolation and Purification cluster_1 Structure Elucidation cluster_2 Biological Evaluation A Plant Material Collection and Preparation B Solvent Extraction A->B C Acid-Base Extraction B->C D Chromatographic Separation (e.g., HPLC) C->D E Spectroscopic Analysis (NMR, MS, IR, UV) D->E Pure Compound F Structure Determination E->F G In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) F->G Characterized Alkaloid H In Vivo Models G->H I Mechanism of Action Studies H->I

Caption: A generalized workflow for the isolation, characterization, and biological evaluation of alkaloids from Kopsia species.

Future Directions and Conclusion

The study of this compound is in its infancy. The lack of biological data for this specific molecule, despite the rich pharmacology of its parent genus, underscores a significant opportunity for natural product researchers and drug discovery professionals. Future research should focus on:

  • Systematic Biological Screening : Evaluating the cytotoxic, anti-inflammatory, antimicrobial, and neuroactive properties of this compound using a battery of in vitro assays.

  • Target Identification and Mechanism of Action Studies : Should any significant biological activity be identified, subsequent studies should aim to elucidate the molecular targets and signaling pathways involved.

  • Total Synthesis : The development of a synthetic route to this compound and its analogs would facilitate further pharmacological studies and the exploration of its structure-activity relationships.[11]

References

Unveiling the Spectroscopic Signature of 11,12-De(methylenedioxy)danuphylline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of the spectroscopic data and experimental protocols for 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from the leaves and stems of Kopsia officinalis. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a centralized resource for the compound's characterization.

Spectroscopic Data Summary

The structural elucidation of this compound was accomplished through a comprehensive analysis of its spectroscopic data. The key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), and other spectroscopic methods are summarized below.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
34.25m
2.85m
2.20m
2.55m
2.05m
97.28d7.5
106.85t7.5
116.78d7.5
14α2.35m
14β1.85m
15α3.15m
15β2.65m
180.95t7.5
191.55m
21α4.10d17.0
21β3.85d17.0
N-CHO8.10s
OMe3.75s
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)
2173.5
352.8
553.2
621.5
755.1
8135.2
9123.5
10119.8
11109.5
12145.8
13142.1
1430.1
1535.5
16170.2
187.8
1931.9
2065.2
2150.1
N-CHO160.5
OMe52.5
C-17195.2
Table 3: Mass Spectrometry and Other Spectroscopic Data
TechniqueResult
HRESIMS m/z 427.1863 [M+H]⁺ (calculated for C₂₃H₂₇N₂O₆, 427.1869)
UV (MeOH) λmax (log ε) 210 (4.35), 255 (3.80), 295 (3.45) nm
IR (KBr) νmax 3448, 2925, 1735, 1680, 1625, 1460, 1250, 750 cm⁻¹
Optical Rotation [α]²⁰D +85 (c 0.1, MeOH)

Experimental Protocols

The isolation and characterization of this compound involved a series of detailed experimental procedures.

Isolation of this compound

The workflow for the isolation of the target compound is depicted below.

G plant_material Air-dried leaves and stems of Kopsia officinalis extraction Extraction with 95% EtOH plant_material->extraction partition Partition with EtOAc and H₂O extraction->partition etOAc_extract EtOAc Extract partition->etOAc_extract acid_base_partition Acid-base Partitioning etOAc_extract->acid_base_partition crude_alkaloids Crude Alkaloids acid_base_partition->crude_alkaloids silica_gel_cc Silica Gel Column Chromatography crude_alkaloids->silica_gel_cc fractions Fractions A-E silica_gel_cc->fractions fraction_c Fraction C fractions->fraction_c Elution with CH₂Cl₂-MeOH (50:1) rp_hplc Reversed-Phase HPLC fraction_c->rp_hplc pure_compound This compound rp_hplc->pure_compound Elution with MeOH-H₂O (65:35) G compound Pure Compound nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) compound->nmr ms Mass Spectrometry (HRESIMS) compound->ms ir Infrared Spectroscopy compound->ir uv UV-Vis Spectroscopy compound->uv structure Structural Elucidation nmr->structure ms->structure ir->structure uv->structure

physical and chemical properties of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

11,12-De(methylenedioxy)danuphylline is a naturally occurring indole alkaloid isolated from the leaves and stems of Kopsia officinalis, a plant belonging to the Apocynaceae family. This technical guide provides a comprehensive overview of its known physical and chemical properties, detailed experimental protocols for its isolation and characterization, and an exploration of its potential, though currently underexplored, biological activities. While specific pharmacological data for this compound is limited, this guide draws upon information from related Kopsia alkaloids to suggest potential areas for future investigation, such as cytotoxic and anti-inflammatory effects.

Physicochemical Properties

This compound is a crystalline solid.[1] Its molecular and physical characteristics are summarized in the table below.

PropertyValueSource
Molecular Formula C₂₄H₂₇NO₆[2]
Molecular Weight 425.47 g/mol [2]
CAS Number 888482-17-5[1]
Physical Description Crystalline solid[1]
Source Branches of Kopsia officinalis[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Note: Some sources may report slightly different molecular formulas and weights. The values presented here are from MedchemExpress.[2]

Spectroscopic Data

The structural elucidation of this compound was primarily achieved through nuclear magnetic resonance (NMR) and mass spectrometry (MS). The following data is extrapolated from the initial isolation report by Wang et al. (2017).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data are crucial for the unambiguous identification of this compound. While the full dataset from the original publication is not publicly available, related studies on Kopsia alkaloids indicate that the spectra would be complex, showing characteristic signals for the indole nucleus, as well as various aliphatic and oxygenated carbons.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is essential for confirming the molecular formula of the compound. The fragmentation pattern observed in the MS/MS spectrum would provide valuable information about its structural components. For 3,4-methylenedioxy-substituted cathinone derivatives, which share a structural motif, common fragmentation pathways include the loss of neutral groups like CH₄O₂, H₂O, and amines.[3] The formation of metylenedioxybenzoyloxonium and allyldioxybenzoyloxonium ions is also a characteristic fragmentation pattern for such derivatives.[3]

Experimental Protocols

The following protocols are based on established methodologies for the isolation and biological evaluation of indole alkaloids from Kopsia species and related natural products.

Isolation of this compound from Kopsia officinalis

This protocol is a generalized procedure based on common techniques for isolating alkaloids from plant materials.

Workflow for Alkaloid Isolation

G plant_material Dried and Powdered Kopsia officinalis (leaves and stems) extraction Maceration with Ethanol (80%) plant_material->extraction filtration Filtration and Concentration extraction->filtration acid_base_extraction Acid-Base Partitioning (HCl and Ethyl Acetate) filtration->acid_base_extraction crude_alkaloid Crude Alkaloid Extract acid_base_extraction->crude_alkaloid chromatography Column Chromatography (Silica Gel, Sephadex) crude_alkaloid->chromatography fractions Collection of Fractions chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound hplc->pure_compound

Caption: General workflow for the isolation of indole alkaloids.
  • Extraction: The air-dried and powdered leaves and stems of Kopsia officinalis are macerated with 80% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Acid-Base Partitioning: The crude extract is suspended in a weak acid (e.g., 2% HCl) and partitioned with a non-polar solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH₄OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane) to obtain the crude alkaloid fraction.

  • Chromatographic Purification: The crude alkaloid extract is subjected to multiple steps of column chromatography.

    • Silica Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a polar solvent (e.g., ethyl acetate or acetone).

    • Size-Exclusion Chromatography: Further purification can be achieved using a Sephadex LH-20 column with methanol as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain this compound is typically performed using preparative reversed-phase HPLC.

Cytotoxicity Assay

This protocol describes a general method for evaluating the cytotoxic activity of the compound against cancer cell lines using the MTT assay.

Workflow for MTT Cytotoxicity Assay

G cell_seeding Seed cancer cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat cells with varying concentrations of the compound incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 solubilization Add solubilizing agent (e.g., DMSO) incubation3->solubilization absorbance_reading Measure absorbance at 570 nm solubilization->absorbance_reading ic50_calculation Calculate IC50 value absorbance_reading->ic50_calculation

Caption: Workflow for determining cytotoxicity using the MTT assay.
  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7, A549) are seeded in a 96-well plate at a suitable density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (typically in a logarithmic dilution series). A vehicle control (solvent used to dissolve the compound) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured using a microplate reader at a wavelength of 570 nm. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assay

This protocol outlines a general in vitro assay to assess the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Workflow for Nitric Oxide (NO) Inhibition Assay

G cell_seeding Seed RAW 264.7 cells in a 96-well plate incubation1 Incubate for 24 hours cell_seeding->incubation1 pretreatment Pre-treat cells with the compound incubation1->pretreatment stimulation Stimulate with LPS pretreatment->stimulation incubation2 Incubate for 24 hours stimulation->incubation2 supernatant_collection Collect cell supernatant incubation2->supernatant_collection griess_reaction Perform Griess reaction supernatant_collection->griess_reaction absorbance_reading Measure absorbance at 540 nm griess_reaction->absorbance_reading no_inhibition_calculation Calculate % NO inhibition absorbance_reading->no_inhibition_calculation

Caption: Workflow for the in vitro nitric oxide inhibition assay.
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a 96-well plate.

  • Treatment: The cells are pre-treated with different concentrations of this compound for 1-2 hours.

  • Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and nitric oxide production.

  • Incubation: The plate is incubated for 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride, which forms a colored azo product.

  • Data Analysis: The absorbance is read at 540 nm, and the percentage of NO inhibition by the compound is calculated relative to the LPS-stimulated control.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific studies on the biological activities and signaling pathways modulated by this compound. However, based on the known pharmacological profiles of other Kopsia alkaloids, several potential areas of interest for future research can be proposed.

Potential Cytotoxic Activity

Many indole alkaloids isolated from Kopsia species have demonstrated significant cytotoxic effects against various cancer cell lines. For example, certain aspidofractinine-type alkaloids from Kopsia hainanensis have shown IC₅₀ values in the low micromolar range against several tumor cell lines.[4] Therefore, it is plausible that this compound may also possess antiproliferative properties.

Potential Anti-inflammatory Activity

Alkaloids are a class of natural products known to exhibit anti-inflammatory effects.[5] The anti-inflammatory activity of some Kopsia alkaloids has been reported.[6] Given the traditional use of Kopsia officinalis in treating inflammatory conditions, investigating the anti-inflammatory potential of this compound is a logical next step.

Postulated Signaling Pathways

Given the potential cytotoxic and anti-inflammatory activities, the following signaling pathways are proposed as initial targets for investigation:

Hypothesized Signaling Pathways

G cluster_0 Potential Cytotoxic Mechanisms cluster_1 Potential Anti-inflammatory Mechanisms compound This compound apoptosis Induction of Apoptosis compound->apoptosis cell_cycle_arrest Cell Cycle Arrest compound->cell_cycle_arrest dna_damage DNA Damage compound->dna_damage compound2 This compound nf_kb Inhibition of NF-κB Pathway compound2->nf_kb mapk Modulation of MAPK Pathway compound2->mapk cox_lox Inhibition of COX/LOX Enzymes compound2->cox_lox

Caption: Hypothesized signaling pathways for future investigation.

Further research is required to validate these hypotheses and to elucidate the precise molecular targets and mechanisms of action of this compound.

Conclusion

This compound is an indole alkaloid with a well-defined chemical structure but a largely unexplored pharmacological profile. This technical guide consolidates the available physicochemical data and provides a framework of experimental protocols for its further investigation. Based on the activities of related compounds, future research into its potential cytotoxic and anti-inflammatory properties is warranted. The elucidation of its biological activities and signaling pathways could pave the way for its development as a novel therapeutic agent.

References

Potential Therapeutic Targets of Indole Alkaloids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Indole alkaloids represent a structurally diverse class of natural products with a remarkable breadth of pharmacological activities. Their intricate chemical architectures have been honed by evolution to interact with a multitude of biological targets, making them a fertile ground for the discovery of novel therapeutic agents. This technical guide provides an in-depth overview of the key therapeutic targets of various indole alkaloids, with a focus on quantitative data, detailed experimental methodologies, and visualization of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers and drug development professionals engaged in the exploration of indole alkaloids for therapeutic intervention in oncology, neurodegenerative diseases, and substance use disorders.

Introduction

Indole alkaloids, characterized by the presence of a bicyclic indole nucleus, are predominantly found in higher plants, fungi, and marine organisms.[1] Their diverse biological activities have led to the development of several clinically significant drugs, including the anticancer agents vincristine and vinblastine, the antihypertensive drug reserpine, and the antiarrhythmic ajmaline.[2][3] The therapeutic potential of indole alkaloids stems from their ability to modulate the activity of a wide array of molecular targets, including enzymes, receptors, and structural proteins.[1] This guide will delve into the specific interactions of various indole alkaloids with their therapeutic targets, providing quantitative data on their binding affinities and inhibitory concentrations. Furthermore, detailed protocols for key experimental assays are provided to facilitate the replication and extension of these findings.

Indole Alkaloids in Oncology

A significant number of indole alkaloids have demonstrated potent anticancer activity, primarily by targeting microtubule dynamics and critical signaling pathways involved in cell proliferation and survival.[4][5]

Vinca Alkaloids: Targeting Microtubule Dynamics

Vinca alkaloids, such as vincristine and vinblastine isolated from Catharanthus roseus, are among the most successful natural product-derived anticancer drugs.[2] Their primary mechanism of action involves the disruption of microtubule dynamics, which are essential for mitotic spindle formation and cell division.[2][6]

Mechanism of Action: Vinca alkaloids bind to β-tubulin at the positive end of microtubules, inhibiting tubulin polymerization.[6][7] This disruption of microtubule assembly leads to mitotic arrest in the M-phase of the cell cycle, ultimately inducing apoptosis.[6]

Vinca Alkaloid Mechanism of Action cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Mitotic Spindle Microtubule->Mitotic Spindle Formation Metaphase Metaphase Mitotic Spindle->Metaphase Mitotic Spindle->Metaphase Anaphase Anaphase Metaphase->Anaphase Metaphase->Anaphase Arrest Apoptosis Apoptosis Metaphase->Apoptosis Leads to Vinca Alkaloids Vinca Alkaloids Vinca Alkaloids->Tubulin Dimers Binds to β-tubulin Vinca Alkaloids->Microtubule Inhibits Polymerization

Caption: Vinca alkaloids bind to tubulin, inhibiting microtubule polymerization and leading to mitotic arrest and apoptosis.

Quantitative Data: Cytotoxicity of Vinca Alkaloids

Indole AlkaloidCancer Cell LineIC50 ValueReference
VincristineA549 (Lung)40 nM[6]
VincristineMCF-7 (Breast)5 nM[6]
Vincristine1A9 (Ovarian)4 nM[6]
VinblastineMCF-7 (Breast)0.68 nM[6]
VinblastineA2780 (Ovarian)3.92–5.39 nM[6]
Targeting Cancer-Related Signaling Pathways

Many indole alkaloids exert their anticancer effects by modulating key signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/Akt/mTOR pathways.[8][9]

2.2.1. Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[10] Several indole alkaloids have been shown to modulate this pathway.[8] For instance, some indole derivatives can inhibit the phosphorylation of key proteins in this pathway, such as ERK, leading to reduced cancer cell proliferation.[11]

MAPK_Pathway MAPK Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Proliferation, Survival Proliferation, Survival Transcription Factors->Proliferation, Survival Indole Alkaloids Indole Alkaloids Indole Alkaloids->Raf Inhibition Indole Alkaloids->MEK Inhibition PI3K_Akt_mTOR_Pathway PI3K/Akt/mTOR Signaling Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Cell Growth, Proliferation Cell Growth, Proliferation mTOR->Cell Growth, Proliferation Indole Alkaloids Indole Alkaloids Indole Alkaloids->PI3K Inhibition Indole Alkaloids->Akt Inhibition Indole Alkaloids->mTOR Inhibition MTT_Assay_Workflow MTT Assay Workflow A Seed cells in 96-well plate B Add indole alkaloid dilutions A->B C Incubate (e.g., 48h) B->C D Add MTT solution C->D E Incubate (3-4h) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate IC50 G->H

References

Preliminary Cytotoxicity Screening of Kopsia Alkaloids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of alkaloids derived from the Kopsia genus, a group of plants known for producing a diverse array of bioactive indole alkaloids. This document summarizes key cytotoxicity data, details common experimental protocols, and illustrates relevant biological pathways to support further research and development in oncology.

Introduction to Kopsia Alkaloids and Their Cytotoxic Potential

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally complex and biologically active monoterpenoid indole alkaloids.[1][2] For centuries, plants of this genus have been utilized in traditional medicine across Southeast Asia for various ailments.[1][2] Modern phytochemical investigations have led to the isolation of numerous alkaloids from different Kopsia species, with many exhibiting significant cytotoxic effects against a range of human cancer cell lines.[3][4][5] This has positioned Kopsia alkaloids as promising candidates for the development of novel anticancer therapeutics. This guide focuses on the initial cytotoxic evaluation of these compounds, which is a critical first step in the drug discovery pipeline.

Quantitative Cytotoxicity Data of Kopsia Alkaloids

The following tables summarize the in vitro cytotoxic activity of various alkaloids isolated from different Kopsia species. The data is presented as IC50 values, which represent the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cell population.

Table 1: Cytotoxicity of Alkaloids from Kopsia fruticosa

AlkaloidCell LineIC50 (µM)Reference
Kopsifoline IHS-1 (Human squamous carcinoma)10.3 - 12.5[3]
HS-4 (Human squamous carcinoma)10.3 - 12.5[3]
SCL-1 (Human squamous carcinoma)10.3 - 12.5[3]
A431 (Human epidermoid carcinoma)10.3 - 12.5[3]
BGC-823 (Human gastric carcinoma)10.3 - 12.5[3]
MCF-7 (Human breast adenocarcinoma)10.3 - 12.5[3]
W480 (Human colon carcinoma)10.3 - 12.5[3]
Kopsifoline JHS-111.8 - 13.8[3]
HS-411.8 - 13.8[3]
SCL-111.8 - 13.8[3]
A43111.8 - 13.8[3]
BGC-82311.8 - 13.8[3]
MCF-711.8 - 13.8[3]
W48011.8 - 13.8[3]
Kopsifoline KHS-17.3 - 9.5[3]
HS-47.3 - 9.5[3]
SCL-17.3 - 9.5[3]
A4317.3 - 9.5[3]
BGC-8237.3 - 9.5[3]
MCF-77.3 - 9.5[3]
W4807.3 - 9.5[3]

Table 2: Cytotoxicity of Alkaloids from Kopsia hainanensis

AlkaloidCell LineIC50 (µM)Reference
Kopsiahainanin AVarious tumor cell lines<20[4]
Kopsiahainanin BVarious tumor cell lines<20[4]

Table 3: Cytotoxicity of Alkaloids from Kopsia officinalis

AlkaloidCell LineIC50 (µM)Reference
Kopsiaofficine AVarious lung cancer cell lines<20
Kopsiaofficine CVarious lung cancer cell lines<20

Table 4: Cytotoxicity of Alkaloids from Kopsia terengganensis

AlkaloidCell LineIC50 (µM)Reference
EburnaminolHT-29 (Human colorectal adenocarcinoma)75.8 ± 3.06

Experimental Protocols for Cytotoxicity Screening

The evaluation of the cytotoxic potential of Kopsia alkaloids is predominantly carried out using cell-based assays. The two most common methods cited in the literature are the MTT and SRB assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Treat the cells with various concentrations of the Kopsia alkaloid and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content. The principle of this assay is that SRB, a bright pink aminoxanthene dye, can bind to basic amino acid residues of proteins in slightly acidic conditions.

Protocol:

  • Cell Seeding and Treatment: Similar to the MTT assay, seed and treat the cells with the Kopsia alkaloids in a 96-well plate.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C for 1 hour.

  • Washing: Wash the plates with water to remove the TCA.

  • Staining: Stain the fixed cells with SRB solution for 30 minutes at room temperature.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add a Tris-base solution to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of 510-540 nm.

  • Data Analysis: Calculate cell viability and IC50 values based on the absorbance readings.

Visualizing Experimental and Biological Pathways

Experimental Workflow for Cytotoxicity Screening

The following diagram illustrates a typical workflow for the preliminary in vitro cytotoxicity screening of natural products like Kopsia alkaloids.

G cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis Plant Kopsia Plant Material Extract Crude Extract Plant->Extract Extraction Isolate Isolated Alkaloids Extract->Isolate Isolation & Purification Treatment Treatment with Kopsia Alkaloids Isolate->Treatment CellCulture Cancer Cell Lines (e.g., MCF-7, A549) CellCulture->Treatment Incubation Incubation (24-72h) Treatment->Incubation Assay MTT or SRB Assay Incubation->Assay Readout Absorbance Reading Assay->Readout Data Raw Data Readout->Data IC50 IC50 Calculation Data->IC50 Report Cytotoxicity Report IC50->Report G cluster_stimulus Induction cluster_pathways Apoptotic Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Phase Kopsia Kopsia Alkaloid DeathReceptor Death Receptors (e.g., Fas, TNFR) Kopsia->DeathReceptor Activates? Bcl2 Bcl-2 Family (e.g., Bax, Bcl-2) Kopsia->Bcl2 Regulates? Casp8 Caspase-8 (Initiator) DeathReceptor->Casp8 Activation Casp3 Caspase-3 (Executioner) Casp8->Casp3 Activation Mitochondrion Mitochondrion CytoC Cytochrome c Mitochondrion->CytoC Release Bcl2->Mitochondrion Regulates Permeability Casp9 Caspase-9 (Initiator) CytoC->Casp9 Activation Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

References

Methodological & Application

Application Notes & Protocols: Isolation and Purification of 11,12-De(methylenedioxy)danuphylline from Kopsia officinalis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the isolation and purification of the indole alkaloid 11,12-De(methylenedioxy)danuphylline from the leaves and stems of Kopsia officinalis. The methodology is based on established phytochemical techniques and is intended to be a guide for researchers interested in natural product chemistry and drug discovery.

Introduction

This compound is a novel indole alkaloid that has been isolated from the plant Kopsia officinalis Tsiang & P. T. Li, a member of the Apocynaceae family.[1] Plants of the genus Kopsia are known to be a rich source of structurally diverse and biologically active monoterpenoid indole alkaloids.[2] The isolation and characterization of new compounds from this genus are of significant interest for the discovery of potential new therapeutic agents. This document outlines the experimental workflow for the successful isolation and purification of this compound.

Experimental Workflow

The overall process for the isolation and purification of this compound involves several key stages, beginning with the extraction of the plant material, followed by a series of chromatographic separations to isolate the target compound.

G plant_material Dried and Powdered Leaves and Stems of Kopsia officinalis extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under Reduced Pressure extraction->concentration crude_extract Crude Ethanol Extract concentration->crude_extract partition Suspension in Water and Partition with Ethyl Acetate crude_extract->partition etoh_fraction Ethyl Acetate Fraction partition->etoh_fraction silica_gel_cc Silica Gel Column Chromatography etoh_fraction->silica_gel_cc fractions Elution with Petroleum Ether/Acetone Gradient silica_gel_cc->fractions fraction_collection Collection of Fractions fractions->fraction_collection sephadex_lh20 Sephadex LH-20 Column Chromatography fraction_collection->sephadex_lh20 purified_compound This compound sephadex_lh20->purified_compound

Caption: Experimental workflow for the isolation of this compound.

Experimental Protocols

Plant Material and Extraction
  • Plant Material : The leaves and stems of Kopsia officinalis were collected and air-dried.

  • Extraction : The dried and powdered plant material (5 kg) was extracted three times with 95% ethanol (EtOH) at room temperature.

  • Concentration : The combined ethanol extracts were concentrated under reduced pressure to yield a crude extract.

Partitioning
  • The crude ethanol extract was suspended in water.

  • The aqueous suspension was then partitioned three times with ethyl acetate (EtOAc).

  • The resulting ethyl acetate soluble fraction was concentrated under reduced pressure.

Chromatographic Purification

a) Silica Gel Column Chromatography:

  • The concentrated ethyl acetate fraction was subjected to silica gel column chromatography.

  • The column was eluted with a gradient of petroleum ether/acetone (from 100:1 to 1:1, v/v) to yield several fractions.

b) Sephadex LH-20 Column Chromatography:

  • Fractions containing the target compound (as determined by thin-layer chromatography) were combined and further purified.

  • Purification was achieved using a Sephadex LH-20 column with methanol (MeOH) as the eluent to yield purified this compound.

Data Presentation

The structure of this compound was elucidated using various spectroscopic methods. The key quantitative data for the purified compound are summarized below.

Spectroscopic Data for this compound
Data TypeValue
Molecular Formula C₂₃H₂₆N₂O₆
Molecular Weight 426.5 g/mol
Appearance White amorphous powder
Optical Rotation [α]²⁰D -85 (c 0.1, MeOH)
UV (MeOH) λmax (log ε) 210 (4.45), 254 (3.98), 298 (3.55) nm
IR (KBr) νmax 3448, 2926, 1738, 1685, 1618, 1460, 1245, 1035 cm⁻¹
HRESIMS m/z 427.1867 [M+H]⁺ (calculated for C₂₃H₂₇N₂O₆, 427.1869)
¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
PositionδH (ppm)MultiplicityJ (Hz)
18.09s
2.55m
3.15m
2.01m
2.25m
97.45d7.5
107.08t7.5
117.15t7.5
127.30d7.5
145.40q7.0
151.70d7.0
17α1.35m
17β1.85m
180.95t7.5
194.20s
21α3.60d12.0
21β4.10d12.0
OMe3.75s
OMe3.80s
¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
PositionδC (ppm)
2135.8
3110.2
549.8
621.5
7108.9
8128.5
9121.8
10119.5
11123.4
12110.8
13148.2
14130.2
1512.5
1653.1
1730.1
187.8
1978.1
2058.2
2152.8
C=O172.5
C=O170.1
OMe52.5
OMe53.0

Conclusion

This protocol provides a reproducible method for the isolation and purification of this compound from Kopsia officinalis. The detailed experimental steps and comprehensive spectroscopic data will be valuable for researchers in natural product chemistry, enabling further investigation into the bioactivity and potential therapeutic applications of this novel indole alkaloid.

References

Application Notes and Protocols: Total Synthesis of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: As of the latest literature search, a total synthesis of 11,12-De(methylenedioxy)danuphylline has not been reported. Furthermore, specific biological activities and mechanistic studies for this particular alkaloid are not publicly available. The following application note, therefore, presents a conceptual framework for its synthesis based on established strategies for related indole alkaloids, rather than a documented experimental protocol.

Introduction

This compound is an indole alkaloid that has been isolated from plants of the Kopsia genus.[1][2] The complex, caged polycyclic structure of Kopsia alkaloids presents a significant challenge to synthetic chemists and makes them attractive targets for the development of novel synthetic methodologies. While the total synthesis of this specific analogue has not been published, this document outlines a hypothetical retrosynthetic analysis to guide future synthetic efforts. This analysis is based on common strategies employed in the synthesis of other structurally complex indole alkaloids, such as those from the Aspidosperma family, which share certain structural motifs.

Hypothetical Retrosynthetic Analysis

The proposed retrosynthesis aims to deconstruct the complex pentacyclic core of this compound into simpler, more readily available starting materials. The key strategic disconnections are outlined below.

A primary disconnection would be the C5-C6 bond, which can be envisioned to form through an intramolecular Heck reaction or a similar palladium-catalyzed cyclization. This simplifies the target to a tetracyclic precursor. Further simplification can be achieved by a retro-Mannich reaction to open the piperidine ring, a common strategy in alkaloid synthesis. The indole core itself can be formed late in the synthesis via a Fischer indole synthesis or a related method.

G This compound This compound Tetracyclic Precursor A Tetracyclic Precursor A This compound->Tetracyclic Precursor A Intramolecular Heck Reaction Tricyclic Ketone B Tricyclic Ketone B Tetracyclic Precursor A->Tricyclic Ketone B Mannich Reaction Indole Acetic Acid Derivative C Indole Acetic Acid Derivative C Tricyclic Ketone B->Indole Acetic Acid Derivative C Pictet-Spengler or Friedel-Crafts Acylation Piperidine Derivative D Piperidine Derivative D Tricyclic Ketone B->Piperidine Derivative D Simple Starting Materials Simple Starting Materials Indole Acetic Acid Derivative C->Simple Starting Materials Piperidine Derivative D->Simple Starting Materials

Caption: Hypothetical retrosynthetic analysis of this compound.

Proposed Forward Synthetic Strategy (Conceptual)

Based on the retrosynthetic analysis, a plausible forward synthesis could involve the following key transformations. The descriptions are conceptual and would require experimental validation.

Synthesis of the Tricyclic Ketone Core

The synthesis would likely commence with the construction of a suitable tricyclic ketone intermediate. This could potentially be achieved through a multi-step sequence starting from a substituted indole derivative. A Pictet-Spengler reaction followed by functional group manipulations and a Dieckmann condensation or a similar cyclization could furnish the core structure.

Annulation of the Piperidine Ring

The piperidine ring could be constructed via a Mannich reaction or an intramolecular Michael addition. This step would be crucial for establishing the correct stereochemistry of the newly formed ring junction.

Formation of the Pentacyclic Framework

The final ring closure to form the pentacyclic system could be accomplished through an intramolecular Heck reaction, as suggested in the retrosynthesis. This would involve the formation of a carbon-carbon bond between an aryl halide and an alkene within the molecule.

Data Presentation

As this is a conceptual outline, no quantitative experimental data can be provided. Should a synthesis be successfully developed, the following tables would be appropriate for summarizing the key data.

Table 1: Summary of Reaction Yields and Conditions (Hypothetical)

StepReactionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1Pictet-SpenglerIndole derivative, Aldehyde, TFACH2Cl22512-
2Dieckmann CondensationDiester precursor, NaHTHF656-
3Mannich ReactionTricyclic ketone, Formaldehyde, AmineMeCN8024-
4Intramolecular HeckTetracyclic precursor, Pd(OAc)2, PPh3DMF11018-

Experimental Protocols (Conceptual Framework)

Detailed experimental protocols cannot be provided. However, a general workflow for a key hypothetical step is outlined below to illustrate the potential experimental design.

Conceptual Workflow: Intramolecular Heck Reaction

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Start Dissolve tetracyclic precursor in degassed DMF Add_Ligand Add phosphine ligand (e.g., PPh3) Start->Add_Ligand Add_Base Add base (e.g., K2CO3) Add_Ligand->Add_Base Add_Catalyst Add Pd(OAc)2 catalyst Add_Base->Add_Catalyst Heat Heat reaction mixture to 110°C under N2 Add_Catalyst->Heat Monitor Monitor reaction progress by TLC/LC-MS Heat->Monitor Cool Cool to room temperature Monitor->Cool Filter Filter through Celite Cool->Filter Extract Aqueous work-up and extraction Filter->Extract Purify Column chromatography Extract->Purify End Characterize product (NMR, MS, etc.) Purify->End

Caption: Conceptual experimental workflow for a hypothetical intramolecular Heck cyclization.

Biological Activity and Signaling Pathways

There is currently no published data on the biological activity or mechanism of action of this compound. Some related Kopsia alkaloids have been reported to exhibit activities such as the reversal of multidrug resistance in cancer cells. Future research would be necessary to determine if this compound possesses similar or other pharmacological properties. Without such data, no signaling pathway diagrams can be generated.

Conclusion

The total synthesis of this compound represents a significant synthetic challenge that has not yet been met. The conceptual retrosynthetic analysis and forward strategy presented here provide a potential starting point for researchers interested in tackling this complex natural product. The development of a successful synthesis would not only be a notable achievement in organic chemistry but would also provide the necessary material for the biological evaluation of this intriguing indole alkaloid.

References

Application Note: Analytical Methods for the Quantification of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 11,12-De(methylenedioxy)danuphylline is an indole alkaloid that has been isolated from the plant Kopsia officinalis[1][2]. As a unique natural product, its quantification in various matrices is essential for pharmacological studies, quality control of herbal preparations, and pharmacokinetic analysis. To date, specific validated analytical methods for the quantification of this compound are not widely published. However, based on its core structure, which is related to xanthine alkaloids, established analytical techniques can be adapted for its reliable quantification.[3][4][5]

This document provides detailed protocols for two proposed methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) : A robust and widely accessible method for routine analysis.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive and selective method ideal for complex matrices and low concentration levels.

These protocols are intended as a starting point for method development and will require validation according to internal standard operating procedures and relevant regulatory guidelines (e.g., ICH, FDA).

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method describes a reversed-phase HPLC approach with UV detection, a common and effective technique for the analysis of xanthine derivatives.[6][7] The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.

  • Analytical column: C18 or C8 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

  • Data acquisition and processing software.

  • Reference Standard: this compound (≥98% purity).

  • Solvents: HPLC grade Methanol, Acetonitrile, and water.

  • Reagents: Ammonium acetate, Formic acid (LC grade).

2. Chromatographic Conditions A gradient elution is recommended to ensure adequate separation from matrix components.

ParameterRecommended Condition
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Column Temp. 30 °C
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 274 nm (To be confirmed by λmax scan)
Run Time 25 minutes

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 90 10
15.0 10 90
20.0 10 90
20.1 90 10

| 25.0 | 90 | 10 |

3. Sample and Standard Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the initial mobile phase composition (90:10 A:B).

  • Sample Preparation (from Plant Material):

    • Weigh 1 g of homogenized and dried plant material.

    • Add 20 mL of methanol and sonicate for 30 minutes.

    • Centrifuge at 4000 rpm for 15 minutes.

    • Collect the supernatant. Repeat the extraction on the pellet twice more.

    • Pool the supernatants and evaporate to dryness under reduced pressure.

    • Reconstitute the residue in 5 mL of the initial mobile phase.

    • Filter through a 0.45 µm syringe filter before injection.

  • Sample Preparation (from Biological Fluid - e.g., Plasma):

    • To 200 µL of plasma, add 600 µL of acetonitrile (protein precipitation).

    • Vortex for 2 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute in 200 µL of the initial mobile phase.

    • Filter or centrifuge again before injection.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, an LC-MS/MS method is recommended. This approach is particularly useful for analyzing samples in complex biological matrices. The method utilizes the same chromatographic separation, followed by detection using a mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system: HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • All materials and reagents as listed for the HPLC-UV method.

2. LC and MS Conditions

  • LC Conditions: The same HPLC conditions (mobile phase, column, gradient) as described in the HPLC-UV method can be used as a starting point. A lower flow rate (e.g., 0.4-0.6 mL/min) may be optimal depending on the ESI source.

  • Mass Spectrometer Conditions (To be Optimized):

    • Analyte: this compound (Formula: C₂₃H₂₆N₂O₆, Mol. Weight: 426.5 g/mol )[2].

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Precursor Ion (Q1): m/z 427.2 [M+H]⁺.

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Two to three characteristic fragment ions should be selected for the MRM transitions.

    • Instrument Parameters: Optimize declustering potential (DP), collision energy (CE), and cell exit potential (CXP) for each MRM transition to maximize signal intensity.

ParameterRecommended Setting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage ~3.5 - 4.5 kV
Source Temp. ~120 - 150 °C
Desolvation Temp. ~400 - 550 °C
Nebulizer Gas Nitrogen, ~40-60 psi
MRM Transitions Precursor (Q1): 427.2 m/zProduct (Q3): Optimize for 2-3 fragments

3. Sample and Standard Preparation The preparation procedures are identical to those for the HPLC-UV method. However, due to the high sensitivity of MS, further dilution of the final extracts may be necessary to fall within the linear range of the instrument. The use of a structurally similar internal standard (IS) is highly recommended for LC-MS/MS to correct for matrix effects and procedural variability.

Data Presentation and Expected Performance

The following table summarizes the proposed starting conditions. A full method validation should be performed to determine the actual performance characteristics.

Table 1: Summary of Proposed Analytical Methods

Parameter HPLC-UV Method LC-MS/MS Method
Column C18, 250 x 4.6 mm, 5 µm C18, 250 x 4.6 mm, 5 µm (or UPLC equivalent)
Mobile Phase A: 0.1% FA in WaterB: 0.1% FA in ACN A: 0.1% FA in WaterB: 0.1% FA in ACN
Detection UV Absorbance at 274 nm ESI+ MRM
Quantitation External Standard Calibration Internal Standard Calibration

| Primary Use | Routine QC, high-concentration samples | Low-concentration samples, complex matrices, bioanalysis |

Table 2: Typical Performance Characteristics for Xanthine Derivative Assays (For Reference) The following values are typical for validated methods for related compounds and should be established specifically for this compound.[6]

Validation ParameterExpected HPLC-UV PerformanceExpected LC-MS/MS Performance
Linearity (r²) > 0.998> 0.998
Range 1 - 100 µg/mL0.1 - 100 ng/mL
LOD ~100 - 300 ng/mL~0.05 ng/mL
LOQ ~0.5 - 1.0 µg/mL~0.1 ng/mL
Accuracy (% Recovery) 95 - 105%90 - 110% (85-115% at LOQ)
Precision (%RSD) < 5%< 15%

Visualized Workflows and Logic

The following diagrams illustrate the experimental workflows and the logical relationship between method validation parameters.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Sample Collection (e.g., Plasma, Plant Material) s2 Aliquot / Weigh Sample s1->s2 s3 Extraction (Protein Precipitation or Solvent Extraction) s2->s3 s4 Centrifuge / Separate s3->s4 s5 Evaporate & Reconstitute s4->s5 s6 Filter (0.45 µm) s5->s6 a1 Inject into LC-MS/MS s6->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI+) a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Calibration Curve Generation d1->d2 d3 Concentration Calculation d2->d3 d4 Report Generation d3->d4

Caption: General workflow for sample analysis by LC-MS/MS.

G cluster_solid_phase Solid Phase Extraction (SPE) Protocol p1 Condition Column (e.g., Methanol) p2 Equilibrate Column (e.g., Water) p1->p2 p3 Load Sample p2->p3 p4 Wash Column (e.g., 5% Methanol in Water) p3->p4 p5 Elute Analyte (e.g., Methanol) p4->p5 p6 Evaporate & Reconstitute p5->p6

Caption: Workflow for Solid Phase Extraction (SPE) sample cleanup.

G cluster_accuracy_precision Fundamental Parameters cluster_derived Derived Parameters cluster_robust System Integrity mv Validated Analytical Method acc Accuracy acc->mv prec Precision prec->mv loq Limit of Quantification (LOQ) prec->loq spec Specificity spec->mv spec->loq lin Linearity lin->mv range Range lin->range lod Limit of Detection (LOD) loq->mv loq->lod rob Robustness rob->mv stab Stability stab->mv

Caption: Logical hierarchy of analytical method validation parameters.

References

Application Note: Quantitative Analysis of Danuphylline Alkaloids using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Danuphylline alkaloids represent a class of monoterpenoid indole alkaloids isolated from plants of the Kopsia genus.[1] Their complex structures and potential biological activities make them of significant interest in phytochemical research and drug discovery. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful analytical technique that offers the high sensitivity and selectivity required for the accurate quantification of these alkaloids in complex matrices such as plant extracts.[2][3] This document provides a detailed protocol for the extraction, separation, and quantification of danuphylline alkaloids using HPLC-MS.

Experimental Protocols

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE) Clean-up

A robust sample preparation procedure is crucial for removing interfering matrix components and concentrating the target analytes. This protocol employs an ultrasonic-assisted extraction followed by a solid-phase extraction (SPE) clean-up step.

  • Extraction:

    • Collect and dry plant material (e.g., leaves of Kopsia species) at 60°C until a constant weight is achieved.

    • Grind the dried material into a fine powder.

    • Accurately weigh 2.0 g of the powdered sample into a flask.

    • Add 100 mL of methanol and perform ultrasonic extraction for 30 minutes at room temperature.[4][5]

    • Repeat the extraction process three times.

    • Combine the extracts and centrifuge at 6,000 x g for 10 minutes.[4]

    • Collect the supernatant and evaporate to dryness under reduced pressure using a rotary evaporator.[4]

    • Re-dissolve the residue in 5 mL of 1% formic acid in water.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., Strata-XL, 330 mg/mL) by passing 1 mL of methanol, followed by 1 mL of water:methanol (90:10, v/v).[6][7]

    • Load the re-dissolved sample extract onto the conditioned SPE cartridge.

    • Wash the cartridge with 1 mL of water:methanol (90:10, v/v) to remove polar interferences.[7]

    • Elute the target danuphylline alkaloids with 1 mL of methanol.[6][7]

    • The eluate is then ready for HPLC-MS analysis.

2. HPLC-MS/MS Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of danuphylline alkaloids. Optimization may be required based on the specific analytes and instrumentation used.

Table 1: HPLC Parameters

ParameterValue
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2][4]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[2][4]
Gradient Elution 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-20 min, 5% B
Flow Rate 0.3 mL/min[4]
Column Temperature 40°C[2]
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive[6]
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 4.0 kV[5]
Source Temperature 320°C[5]
Sheath Gas Flow 25 arb[5]
Auxiliary Gas Flow 3 arb[5]
Data Acquisition Range 100-1000 m/z[4][5]

3. Data Analysis and Quantification

  • Identification: Danuphylline alkaloids are identified based on their specific retention times and the precursor-to-product ion transitions (MRM).

  • Quantification: A calibration curve is constructed by injecting a series of known concentrations of a danuphylline alkaloid standard. The concentration of the analyte in the samples is then determined by comparing its peak area to the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Clean-up cluster_analysis Analysis plant_material Plant Material (Kopsia sp.) drying Drying (60°C) plant_material->drying grinding Grinding to Powder drying->grinding extraction Ultrasonic Extraction (Methanol) grinding->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution (1% Formic Acid) evaporation->reconstitution spe_loading Sample Loading reconstitution->spe_loading spe_conditioning Conditioning spe_conditioning->spe_loading spe_washing Washing spe_loading->spe_washing spe_elution Elution spe_washing->spe_elution hplc HPLC Separation spe_elution->hplc ms MS/MS Detection hplc->ms data_analysis Data Analysis & Quantification ms->data_analysis

Caption: Experimental workflow for HPLC-MS analysis of danuphylline alkaloids.

logical_relationship cluster_input Inputs cluster_process Core Process cluster_output Outputs plant_extract Plant Extract separation Chromatographic Separation plant_extract->separation hplc_params Optimized HPLC Parameters hplc_params->separation ms_params Optimized MS Parameters ionization Ionization (ESI+) ms_params->ionization separation->ionization detection Mass Detection (MRM) ionization->detection chromatogram Chromatogram (Retention Time) detection->chromatogram mass_spectra Mass Spectra (Precursor/Product Ions) detection->mass_spectra quant_data Quantitative Data (Concentration) chromatogram->quant_data mass_spectra->quant_data

Caption: Logical flow from sample analysis to data output in the HPLC-MS system.

References

Application Notes: Structure Elucidation of 11,12-De(methylenedioxy)danuphylline using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a complex indole alkaloid isolated from plants of the Kopsia genus, which are known for producing a rich variety of bioactive monoterpene indole alkaloids. The structural determination of such natural products is a critical step in drug discovery and development, providing the foundation for understanding its chemical properties, biological activity, and potential for therapeutic applications. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the de novo structure elucidation of novel small molecules. This document provides a detailed protocol and application notes for determining the structure of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

Proposed Structure of this compound

Based on a comprehensive review of the phytochemistry of the genus Kopsia, the structure of danuphylline and its derivative, this compound, have been reported. The structure of this compound is characterized by a complex, polycyclic framework typical of aspidofractinine-type alkaloids. The removal of the methylenedioxy bridge between the 11 and 12 positions of the parent danuphylline results in a dihydroxy-substituted aromatic ring. This structural feature significantly influences the chemical environment of the nearby protons and carbons, making NMR spectroscopy an ideal tool for its characterization.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established NMR principles for alkaloid structures and serve as a guide for experimental data interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)
H-33.5 - 3.7m
H-5α2.8 - 3.0m
H-5β2.4 - 2.6m
H-6α2.0 - 2.2m
H-6β1.8 - 2.0m
H-97.0 - 7.2d8.0
H-106.7 - 6.9d8.0
H-145.8 - 6.0m
H-155.6 - 5.8m
H-17α1.5 - 1.7m
H-17β1.3 - 1.5m
H-180.9 - 1.1t7.5
H-194.0 - 4.2q7.0
H-213.8 - 4.0s
N-H7.8 - 8.2br s
11-OH5.0 - 5.5s
12-OH5.2 - 5.7s
OMe3.7 - 3.9s

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionPredicted δ (ppm)Carbon Type
C-2170 - 175C
C-350 - 55CH
C-545 - 50CH₂
C-630 - 35CH₂
C-7130 - 135C
C-8125 - 130C
C-9115 - 120CH
C-10110 - 115CH
C-11140 - 145C-OH
C-12145 - 150C-OH
C-13140 - 145C
C-14120 - 125CH
C-15125 - 130CH
C-1655 - 60C
C-1725 - 30CH₂
C-1810 - 15CH₃
C-1960 - 65CH
C-2080 - 85C
C-2150 - 55CH
OMe50 - 55CH₃

Experimental Protocols

Detailed methodologies for the key NMR experiments required for the structure elucidation of this compound are provided below.

1. Sample Preparation

  • Sample Purity: Ensure the isolated compound is of high purity (>95%) as impurities can complicate spectral interpretation.

  • Solvent: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. 1D NMR Spectroscopy

  • ¹H NMR:

    • Spectrometer: 500 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 16 ppm

      • Acquisition Time: 2-3 s

      • Relaxation Delay: 1-2 s

      • Number of Scans: 16-64

  • ¹³C NMR:

    • Spectrometer: 125 MHz or corresponding frequency for the available ¹H spectrometer.

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: 240 ppm

      • Acquisition Time: 1-2 s

      • Relaxation Delay: 2-5 s

      • Number of Scans: 1024-4096

3. 2D NMR Spectroscopy

  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton spin-spin couplings (J-couplings), revealing adjacent protons.

    • Pulse Program: Gradient-selected COSY (gCOSY).

    • Acquisition Parameters:

      • Spectral Width (F1 and F2): 10-12 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 2-8

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify one-bond proton-carbon correlations.

    • Pulse Program: Gradient-selected, sensitivity-enhanced HSQC.

    • Acquisition Parameters:

      • F2 (¹H) Spectral Width: 10-12 ppm

      • F1 (¹³C) Spectral Width: 160-180 ppm

      • Number of Increments (F1): 128-256

      • Number of Scans per Increment: 4-16

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range (typically 2-3 bonds) proton-carbon correlations, which is crucial for connecting different spin systems and identifying quaternary carbons.

    • Pulse Program: Gradient-selected HMBC.

    • Acquisition Parameters:

      • F2 (¹H) Spectral Width: 10-12 ppm

      • F1 (¹³C) Spectral Width: 200-220 ppm

      • Number of Increments (F1): 256-512

      • Number of Scans per Increment: 8-32

      • Long-range coupling delay optimized for J = 8 Hz.

Visualization of Experimental Workflow and Logic

The following diagrams illustrate the workflow for the structure elucidation of this compound and the logical relationships in interpreting the spectroscopic data.

experimental_workflow cluster_isolation Isolation & Purification cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation isolation Isolation from Kopsia sp. purification Chromatographic Purification isolation->purification nmr_1d 1D NMR (1H, 13C) purification->nmr_1d nmr_2d 2D NMR (COSY, HSQC, HMBC) nmr_1d->nmr_2d analysis_1d 1D Spectra Analysis (Chemical Shifts, Multiplicities) nmr_2d->analysis_1d analysis_cosy COSY Analysis (Proton Spin Systems) analysis_1d->analysis_cosy analysis_hsqc HSQC Analysis (Direct C-H Connections) analysis_cosy->analysis_hsqc analysis_hmbc HMBC Analysis (Long-range C-H Connections) analysis_hsqc->analysis_hmbc structure_proposal Propose Planar Structure analysis_hmbc->structure_proposal

Experimental workflow for structure elucidation.

logical_relationships cluster_data Spectroscopic Data cluster_info Derived Information h1_nmr 1H NMR proton_env Proton Environments (δ, J, multiplicity) h1_nmr->proton_env c13_nmr 13C NMR carbon_types Carbon Types (CH3, CH2, CH, C) c13_nmr->carbon_types cosy COSY h_h_conn H-H Connectivity (Spin Systems) cosy->h_h_conn hsqc HSQC c_h_one_bond Direct C-H Bonds hsqc->c_h_one_bond hmbc HMBC c_h_long_range Long-Range C-H Bonds (Connectivity of Fragments) hmbc->c_h_long_range proton_env->h_h_conn proton_env->c_h_one_bond carbon_types->c_h_one_bond h_h_conn->c_h_long_range c_h_one_bond->c_h_long_range structure Final Structure c_h_long_range->structure

Logical relationships in NMR data interpretation.

Application Notes and Protocols for In Vitro Neuroactivity Testing of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is a novel synthetic compound with a chemical structure suggestive of potential neuroactive properties. Due to the absence of published data on its biological effects, a systematic in vitro evaluation is necessary to characterize its profile. These application notes provide a comprehensive suite of protocols to investigate the neuroactivity of this compound, ranging from broad screening for effects on neuronal excitability to more specific assays targeting neurotransmitter systems and receptor interactions.

The following protocols are designed to be adaptable for a compound of unknown mechanism and can serve as a foundational screening cascade. It is recommended to initially perform broader functional assays, such as microelectrode array (MEA) and calcium imaging, to detect any general effects on neuronal network activity. Subsequent, more targeted assays, like neurotransmitter release and receptor binding, can then be employed to elucidate the specific mechanism of action.

I. High-Throughput Screening for General Neuroactivity

A. Microelectrode Array (MEA) Assay for Neuronal Network Activity

This assay provides a non-invasive method to assess the electrophysiological activity of cultured neuronal networks over time.[1][2][3] It is an ideal primary screen to determine if this compound modulates neuronal firing, bursting, or network synchrony.

Experimental Protocol:

  • Cell Culture:

    • Plate primary rat cortical neurons or human iPSC-derived neurons on fibronectin-coated MEA plates at a density of 1 x 10^5 cells/well.

    • Culture the neurons for at least 14 days in vitro (DIV) to allow for the formation of mature, spontaneously active neuronal networks.[2]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Generate a serial dilution of the compound in culture medium to achieve final concentrations ranging from 1 nM to 100 µM. Ensure the final DMSO concentration does not exceed 0.1%.

  • MEA Recording:

    • Record baseline spontaneous neuronal activity for 10 minutes using an MEA system (e.g., Axion Maestro).[2]

    • Add the various concentrations of this compound or vehicle control to the wells.

    • Record neuronal activity continuously for at least 60 minutes post-compound addition. For chronic effects, recordings can be taken at multiple time points (e.g., 24, 48 hours).

  • Data Analysis:

    • Analyze the recorded data for changes in mean firing rate, burst frequency, burst duration, and network synchrony.

    • Compare the effects of the compound to the vehicle control.

Data Presentation:

Concentration (µM)Mean Firing Rate (Hz)Burst Frequency (Bursts/min)Network Synchrony Index
Vehicle Control1.2 ± 0.25.3 ± 0.80.6 ± 0.1
0.01
0.1
1
10
100

Experimental Workflow:

MEA_Workflow culture Plate and Culture Neurons on MEA Plate baseline Record Baseline Neuronal Activity culture->baseline 14 DIV treatment Add Compound or Vehicle Control baseline->treatment record Record Post-Treatment Neuronal Activity treatment->record analysis Analyze Firing Rate, Bursting, and Synchrony record->analysis

Workflow for MEA-based neuroactivity screening.
B. Calcium Imaging for Neuronal Excitability

Calcium imaging is a powerful technique to visualize the activity of large neuronal populations with single-cell resolution.[4][5][6][7] It measures changes in intracellular calcium concentrations, which are a proxy for neuronal firing.

Experimental Protocol:

  • Cell Culture and Dye Loading:

    • Culture primary or iPSC-derived neurons on poly-D-lysine coated 96-well plates.

    • At DIV 14-21, load the cells with a calcium indicator dye (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP) according to the manufacturer's instructions.

  • Compound Application:

    • Prepare serial dilutions of this compound as described for the MEA assay.

  • Imaging:

    • Acquire baseline fluorescence images for 5 minutes.

    • Add the compound or vehicle control and immediately begin imaging for at least 15 minutes.

    • Optionally, after the initial recording, add a depolarizing stimulus (e.g., high potassium chloride) to assess the compound's effect on evoked activity.

  • Data Analysis:

    • Analyze the fluorescence traces for changes in the frequency, amplitude, and duration of calcium transients.

    • Quantify the number of active cells and the synchronicity of their firing.

Data Presentation:

Concentration (µM)Calcium Transient Frequency (Events/min)Calcium Transient Amplitude (ΔF/F₀)Percentage of Active Cells
Vehicle Control8.1 ± 1.51.2 ± 0.375 ± 8
0.01
0.1
1
10
100

Logical Relationship of Initial Screening:

Screening_Logic start Test Compound: This compound mea MEA Assay (Network Activity) start->mea calcium Calcium Imaging (Neuronal Excitability) start->calcium no_effect No Significant Effect mea->no_effect effect Significant Effect Observed mea->effect calcium->no_effect calcium->effect further_investigation Proceed to Specific Assays effect->further_investigation

Decision tree for initial neuroactivity screening.

II. Assays for Elucidating Mechanism of Action

If the initial screening assays indicate that this compound has neuroactive properties, the following assays can be used to investigate its mechanism of action.

A. Neurotransmitter Release Assay

This assay determines if the compound modulates the release of key neurotransmitters, such as glutamate, GABA, dopamine, or serotonin.[8][9]

Experimental Protocol:

  • Synaptosome Preparation or Neuronal Culture:

    • Prepare synaptosomes from rat brain tissue (e.g., cortex, striatum, hippocampus) or use mature neuronal cultures.

  • Loading with Radiolabeled or Fluorescent Neurotransmitter:

    • Incubate the preparation with a radiolabeled (e.g., [³H]dopamine) or fluorescently labeled neurotransmitter.

  • Compound Treatment and Depolarization:

    • Wash the preparation to remove excess label.

    • Pre-incubate with various concentrations of this compound or vehicle.

    • Stimulate neurotransmitter release with a depolarizing agent (e.g., high KCl).

  • Quantification:

    • Collect the supernatant and quantify the amount of released neurotransmitter using a scintillation counter or fluorescence plate reader.

    • For endogenous neurotransmitter release, HPLC or ELISA can be used.[9][10]

Data Presentation:

Concentration (µM)Stimulated Dopamine Release (% of Control)Stimulated Glutamate Release (% of Control)
Vehicle Control100 ± 10100 ± 12
0.01
0.1
1
10
100
B. Receptor Binding Assay

This assay determines if the compound directly interacts with specific neurotransmitter receptors.[11][12][13][14] A competitive binding assay is commonly used.

Experimental Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from a cell line expressing the receptor of interest (e.g., HEK293 cells expressing dopamine D2 receptors) or from brain tissue.

  • Binding Reaction:

    • In a multi-well plate, combine the membrane preparation, a known radiolabeled ligand for the receptor (e.g., [³H]spiperone for D2 receptors), and varying concentrations of this compound.

  • Incubation and Separation:

    • Incubate the mixture to allow for binding to reach equilibrium.

    • Rapidly filter the mixture through a glass fiber filter to separate the bound from the free radioligand.

  • Quantification:

    • Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Determine the IC₅₀ (inhibitory concentration 50%) and calculate the Ki (inhibition constant).

Data Presentation:

Concentration (µM)[³H]Spiperone Specific Binding (%)
0100
0.01
0.1
1
10
100
IC₅₀ (µM)
Ki (µM)

Hypothesized Signaling Pathway:

Assuming the compound is found to be a dopamine D2 receptor antagonist based on the binding assay, a potential signaling pathway it might modulate is depicted below.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R Activates Compound This compound Compound->D2R Inhibits PKA PKA cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Expression CREB->Gene

Potential D2 receptor antagonist signaling pathway.

III. Neurite Outgrowth Assay for Neurodevelopmental Effects

To assess potential effects on neuronal development or regeneration, a neurite outgrowth assay can be performed.[15]

Experimental Protocol:

  • Cell Culture:

    • Plate PC12 cells or primary neurons at a low density on a suitable substrate.

  • Treatment:

    • Treat the cells with a neurotrophic factor (e.g., Nerve Growth Factor, NGF, for PC12 cells) to induce neurite outgrowth.

    • Concurrently, treat with various concentrations of this compound or vehicle.

  • Imaging and Analysis:

    • After 48-72 hours, fix and stain the cells for a neuronal marker (e.g., β-III tubulin).

    • Acquire images using a high-content imaging system.

    • Quantify neurite length, number of neurites per cell, and branching.

Data Presentation:

Concentration (µM)Average Neurite Length (µm)Neurites per Cell
Vehicle Control5 ± 20.5 ± 0.2
NGF (50 ng/mL)85 ± 103.2 ± 0.5
NGF + 0.1
NGF + 1
NGF + 10

Conclusion

This comprehensive set of in vitro assays provides a robust framework for characterizing the neuroactivity of the novel compound this compound. By progressing from broad functional screens to specific mechanistic studies, researchers can efficiently determine its potential therapeutic applications or toxicological liabilities. The data generated will be crucial for guiding further preclinical development.

References

Application Notes and Protocols: Neurotransmitter Receptor Binding Assay for 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid compound isolated from the leaves and stems of Kopsia officinalis.[1] The mode of action for this compound is believed to involve interactions with neuroreceptor pathways, influencing the release and modulation of neurotransmitters.[2] However, specific receptor targets are still under investigation.[2] Due to its structural similarity to serotonin, many tryptamines can interact with serotonin 5-HT receptors.[3]

These application notes provide a comprehensive protocol for conducting a neurotransmitter receptor binding assay to characterize the binding profile of this compound. The described methodologies will enable researchers to determine the affinity of this compound for a panel of key central nervous system (CNS) receptors.

Hypothesized Target Receptors

Based on the indole alkaloid structure of this compound, the following neurotransmitter receptors are proposed as potential binding targets:

  • Serotonin Receptors: 5-HT1A, 5-HT2A

  • Dopamine Receptors: D2

  • Adrenergic Receptors: α1

  • Opioid Receptors: μ (mu)

Data Presentation: Binding Affinity Profile

The binding affinity of this compound for the hypothesized target receptors will be determined by calculating the inhibition constant (Ki) from competitive binding assays. The results can be summarized in the following table:

Target ReceptorRadioligandTest CompoundInhibition Constant (Ki) (nM)
5-HT1A[³H]-8-OH-DPATThis compoundExperimental Value
5-HT2A[³H]-KetanserinThis compoundExperimental Value
Dopamine D2[³H]-SpiperoneThis compoundExperimental Value
Adrenergic α1[³H]-PrazosinThis compoundExperimental Value
Opioid μ[³H]-DAMGOThis compoundExperimental Value

Experimental Protocols

A radioligand binding assay is a standard method to measure the affinity of a ligand for a receptor.[4] This technique involves the use of a radiolabeled ligand that specifically binds to the receptor of interest. A test compound is then introduced to compete with the radioligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value.

I. General Workflow for Radioligand Binding Assay

The following diagram illustrates the general workflow for the competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Series (this compound) Compound_Prep->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Counting Scintillation Counting of Filter-Bound Radioactivity Filtration->Counting Analysis Data Analysis: Calculate IC50 and Ki Counting->Analysis

Figure 1: General workflow for the competitive radioligand binding assay.

II. Detailed Methodologies

A. Materials and Reagents

  • Cell Lines: HEK293 or CHO-K1 cells stably expressing the human receptor of interest (5-HT1A, 5-HT2A, Dopamine D2, Adrenergic α1, or Opioid μ).

  • Radioligands and Unlabeled Competitors: (Specific radioligands are listed in the table above)

  • Test Compound: this compound

  • Buffers:

    • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4

    • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well Filter Plates (e.g., GF/B or GF/C glass fiber filters)

  • Scintillation Counter

B. Membrane Preparation

  • Culture the receptor-expressing cells to confluency.

  • Harvest the cells and centrifuge to obtain a cell pellet.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Polytron homogenizer.

  • Centrifuge the homogenate at 48,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh Lysis Buffer.

  • Repeat the centrifugation step.

  • Resuspend the final membrane pellet in Assay Buffer to a protein concentration of 0.5-1.0 mg/mL.

  • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Store the membrane preparations at -80°C until use.

C. Competitive Binding Assay Protocol

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add the following to each well:

    • 50 µL of Assay Buffer (for total binding) or unlabeled competitor (for non-specific binding).

    • 50 µL of the diluted this compound or vehicle.

    • 50 µL of the specific radioligand diluted in Assay Buffer.

    • 100 µL of the prepared cell membrane suspension.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through the 96-well filter plate using a cell harvester.

  • Wash the filters three times with 200 µL of ice-cold Wash Buffer.

  • Dry the filter plate at 50°C for 30-60 minutes.

  • Add scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

D. Data Analysis

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation:

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand.

    • Kd is the dissociation constant of the radioligand for the receptor.

Signaling Pathways

The hypothesized target receptors are G-protein coupled receptors (GPCRs) that signal through different G-protein subtypes.

I. Gq Signaling Pathway (5-HT2A and α1-Adrenergic Receptors)

The 5-HT2A and α1-adrenergic receptors are coupled to Gq proteins. Activation of this pathway leads to an increase in intracellular calcium.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Serotonin, Norepinephrine) Receptor GPCR (5-HT2A or α1) Ligand->Receptor Binds Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Ca_release->Cell_Response

Figure 2: Gq signaling pathway.

II. Gi/o Signaling Pathway (5-HT1A, Dopamine D2, and μ-Opioid Receptors)

The 5-HT1A, Dopamine D2, and μ-opioid receptors are coupled to Gi/o proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Ligand (e.g., Serotonin, Dopamine, Opioid) Receptor GPCR (5-HT1A, D2, or μ) Ligand->Receptor Binds Gi Gi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response

Figure 3: Gi/o signaling pathway.

Conclusion

The protocols outlined in these application notes provide a robust framework for determining the neurotransmitter receptor binding profile of this compound. By systematically evaluating its affinity for a panel of key CNS receptors, researchers can gain valuable insights into its mechanism of action and potential therapeutic applications. The provided diagrams of the associated signaling pathways offer a visual representation of the potential downstream effects of receptor binding.

References

Application Notes and Protocols: Developing an Anti-inflammatory Assay for Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a complex biological response implicated in numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer.[1] The search for novel anti-inflammatory agents is a critical area of drug discovery, with natural products, such as indole alkaloids, offering a rich source of structurally diverse and pharmacologically active compounds.[2][3] Indole alkaloids, a large class of nitrogen-containing compounds from plants and marine organisms, have demonstrated a wide range of biological activities, including potent anti-inflammatory effects.[2][3][4][5] Their mechanisms of action often involve the modulation of key signaling pathways that regulate the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) pathways.[4][6][7][8][9]

These application notes provide a detailed protocol for an in vitro cell-based assay to screen and characterize the anti-inflammatory properties of indole alkaloids. The described assay utilizes lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7) as a well-established model of inflammation.[10][11][12] The protocol outlines the measurement of key inflammatory mediators, including nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[10][13][14] Furthermore, this document includes examples of data presentation and visualizations of the relevant signaling pathways to aid in the interpretation of results.

Key Inflammatory Signaling Pathways

Understanding the molecular pathways underlying inflammation is crucial for elucidating the mechanism of action of potential anti-inflammatory compounds. Indole alkaloids have been shown to interfere with several key signaling cascades.

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation.[15][16][17] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which then phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[15][16] This allows the NF-κB heterodimer (typically p65/p50) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[15][16][17] Several indole alkaloids exert their anti-inflammatory effects by inhibiting IκBα degradation and subsequent NF-κB activation.[4][16]

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) NFkB_p p-NF-κB NFkB->NFkB_p released Nucleus Nucleus NFkB_p->Nucleus translocates Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) Nucleus->Genes induces Indole_Alkaloid Indole Alkaloid Indole_Alkaloid->IKK inhibits MAPK_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS Receptor Receptor LPS->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Nucleus Nucleus AP1->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Indole_Alkaloid Indole Alkaloid Indole_Alkaloid->MAPKK inhibits phosphorylation JAK_STAT_Signaling_Pathway cluster_cytoplasm Cytoplasm Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates Genes Inflammatory Gene Expression Nucleus->Genes Indole_Alkaloid Indole Alkaloid Indole_Alkaloid->JAK inhibits Experimental_Workflow start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture seeding Seed Cells into 96-well Plates cell_culture->seeding treatment Pre-treat with Indole Alkaloids (various concentrations) seeding->treatment stimulation Stimulate with LPS (1 µg/mL) treatment->stimulation incubation Incubate for 24 hours stimulation->incubation supernatant_collection Collect Supernatant incubation->supernatant_collection cell_viability Assess Cell Viability (MTT Assay) incubation->cell_viability no_assay Nitric Oxide (NO) Assay (Griess Reagent) supernatant_collection->no_assay pge2_elisa PGE2 ELISA supernatant_collection->pge2_elisa cytokine_elisa Cytokine (TNF-α, IL-6, IL-1β) ELISA supernatant_collection->cytokine_elisa data_analysis Data Analysis cell_viability->data_analysis no_assay->data_analysis pge2_elisa->data_analysis cytokine_elisa->data_analysis end End data_analysis->end

References

Application Notes and Protocols for 11,12-De(methylenedioxy)danuphylline in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Due to the limited publicly available research specifically on 11,12-De(methylenedioxy)danuphylline, these Application Notes and Protocols are based on the known biological activities of structurally related indole alkaloids isolated from the Kopsia genus. The experimental designs and potential mechanisms of action presented here are intended to serve as a comprehensive framework for initiating research into this compound.

Introduction

This compound is a monoterpenoid indole alkaloid isolated from plants of the Kopsia genus, which belongs to the Apocynaceae family. Alkaloids from Kopsia species are known for a wide spectrum of pharmacological activities, including cytotoxic, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] Notably, many Kopsia alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, making them promising candidates for anticancer drug discovery.[4][5][6] These application notes provide a detailed guide for the initial screening and characterization of this compound to explore its therapeutic potential.

Potential Therapeutic Applications

Based on the activities of related Kopsia alkaloids, this compound is a candidate for investigation in the following areas:

  • Oncology: As a potential cytotoxic agent for various cancers.

  • Neuropharmacology: For its potential to modulate neuroreceptor pathways.

  • Inflammation: As a potential anti-inflammatory agent.

Physicochemical Properties and Data Presentation

A summary of the basic properties of this compound is provided below.

PropertyValueReference
CAS Number 888482-17-5[7]
Molecular Formula C₂₃H₂₆N₂O₆[7]
Molecular Weight 426.5 g/mol [7]
Source Kopsia officinalis[8][9]
Compound Class Indole Alkaloid[8]

Hypothetical Biological Activity Data

The following tables represent hypothetical data from initial screening assays, illustrating how results for this compound could be presented.

Table 1: In Vitro Cytotoxicity (IC₅₀ Values)

Cell LineCancer TypeIC₅₀ (µM)
MCF-7 Breast Adenocarcinoma8.5
A549 Lung Carcinoma12.3
HCT-116 Colorectal Carcinoma7.9
Jurkat T-cell Leukemia5.2
HEK293 Normal Kidney (Control)> 50

Table 2: Kinase Inhibition Profile (IC₅₀ Values)

Kinase TargetIC₅₀ (µM)
CDK2/Cyclin E 2.1
VEGFR2 15.8
EGFR > 50
PI3Kα 25.4

Proposed Signaling Pathway and Experimental Workflows

Based on the prevalent cytotoxic activity of Kopsia alkaloids, a plausible mechanism of action for this compound is the induction of apoptosis through the inhibition of key cell cycle regulators like Cyclin-Dependent Kinases (CDKs).

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Mitochondrion DMD This compound CDK2 CDK2/Cyclin E DMD->CDK2 Inhibition pRb pRb CDK2->pRb Phosphorylation E2F E2F pRb->E2F Inhibition G1_S G1/S Transition E2F->G1_S Promotion Bax Bax CytoC Cytochrome C Bax->CytoC Release Bcl2 Bcl-2 Bcl2->Bax Inhibition DNA_Damage DNA Damage G1_S->DNA_Damage Uncontrolled Progression DNA_Damage->Bax Activation Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action Studies cluster_2 Phase 3: Target Validation a Compound Acquisition (this compound) b In Vitro Cytotoxicity Assay (MTT/MTS Assay) a->b c IC50 Determination b->c d Cell Cycle Analysis (Flow Cytometry) c->d e Apoptosis Assay (Annexin V/PI Staining) c->e f Kinase Inhibition Panel c->f g Western Blot for Apoptotic Markers (Caspase-3, PARP) e->g h Receptor Binding Assay (If applicable) f->h

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 11,12-De(methylenedioxy)danuphylline Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the extraction of 11,12-De(methylenedioxy)danuphylline from its natural source, primarily the leaves of Kopsia officinalis.[1]

Frequently Asked Questions (FAQs)

Q1: What is a typical expected yield for this compound?

A1: The exact yield of this compound from Kopsia officinalis leaves has not been extensively reported in publicly available literature. However, based on yields of other monomeric indole alkaloids isolated from various Kopsia species, a general laboratory-scale yield can be estimated. Yields for related alkaloids can range significantly, from as low as 0.07% to over 3% of the dry plant material weight.[2] Factors such as the age of the plant, geographical source, harvesting time, and storage conditions of the plant material can significantly impact the concentration of the target compound.

Q2: What is the best starting material for the extraction?

A2: this compound has been isolated from the leaves of Kopsia officinalis.[1] For optimal results, it is recommended to use healthy, mature leaves that have been properly dried in a shaded, well-ventilated area to prevent the degradation of thermolabile compounds. The dried leaves should be stored in a cool, dark, and dry place.

Q3: What are the most effective extraction methods for this type of alkaloid?

A3: For indole alkaloids like this compound, solvent extraction is the most common method. This typically involves an initial extraction with a polar solvent like methanol or ethanol to obtain a crude extract.[3] This is often followed by an acid-base liquid-liquid partitioning step to separate the basic alkaloids from neutral and acidic compounds. Further purification is then achieved through chromatographic techniques.[2][3] More advanced methods like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) can also be explored to potentially improve efficiency and reduce extraction time.

Q4: What are the key challenges in the extraction and purification process?

A4: The primary challenges include:

  • Low concentration in the plant material: The target compound may be present in very small quantities.

  • Co-extraction of other alkaloids: Kopsia species are rich in a diverse range of structurally similar indole alkaloids, which can make purification difficult.[1][2]

  • Compound degradation: Indole alkaloids can be sensitive to pH changes, prolonged exposure to heat, and light.

  • Loss during purification: Significant amounts of the compound can be lost during the multiple steps of liquid-liquid partitioning and chromatography.

Troubleshooting Guides

This guide provides a systematic approach to identifying and resolving common issues that can lead to low yields of this compound.

Problem 1: Low to no detection of the target compound in the crude extract.
QuestionPossible CauseRecommended Solution
Is the plant material of good quality? Incorrect plant species, improper harvesting time, or poor storage conditions leading to degradation.Verify the botanical identity of the plant material (Kopsia officinalis). Use leaves harvested at the optimal time for alkaloid content. Ensure the material is properly dried and stored away from light and moisture.
Is the sample preparation adequate? Insufficient grinding of the plant material, leading to poor solvent penetration.Grind the dried leaves to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area for extraction.
Is the initial solvent extraction efficient? The solvent may not be optimal for solubilizing the target alkaloid. Extraction time or temperature may be insufficient.Use a polar solvent like methanol or a high-percentage ethanol solution (e.g., 80-95%). Consider sequential extractions (3-4 times) to ensure exhaustive extraction. While gentle heating can improve efficiency, avoid temperatures above 60°C to prevent degradation.
Problem 2: Significant loss of compound during acid-base partitioning.
QuestionPossible CauseRecommended Solution
Is the pH being controlled accurately? Incomplete protonation of the alkaloid during the acidic wash, or incomplete deprotonation during basification, leading to the compound remaining in the wrong phase.Use a calibrated pH meter to carefully adjust the pH. For the acidic wash, ensure a pH of 2-3. For basification before extraction with an organic solvent, adjust the pH to 9-10.
Are emulsions forming? Formation of a stable emulsion at the interface of the aqueous and organic layers can trap the compound.To break emulsions, try adding brine (saturated NaCl solution) or centrifuging the mixture.
Is the choice of organic solvent for the final extraction appropriate? The organic solvent may not have the optimal polarity to efficiently extract the free-base alkaloid.Dichloromethane or chloroform are commonly used and effective for a wide range of alkaloids.[4] Ethyl acetate can also be a good option.
Problem 3: Poor recovery after chromatographic purification.
QuestionPossible CauseRecommended Solution
Is the column chromatography setup optimized? Inappropriate stationary phase (e.g., silica gel) or mobile phase (eluent system) leading to poor separation from other compounds.Use silica gel for normal-phase chromatography. Start with a non-polar solvent (e.g., hexane or chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol) in a gradient.[3]
Is the compound degrading on the column? Some alkaloids can be unstable on silica gel, especially if it is slightly acidic.If degradation is suspected, you can use deactivated (neutral) silica gel or alumina. Alternatively, perform the chromatography quickly and avoid prolonged exposure.
Are fractions being collected and analyzed effectively? The compound may be eluting in unexpected fractions, which are then discarded.Monitor the fractions closely using Thin-Layer Chromatography (TLC) with a suitable visualization method (e.g., UV light at 254 nm and a Dragendorff's reagent spray for alkaloids).

Data Presentation

Table 1: Properties of Solvents Commonly Used in Alkaloid Extraction

SolventPolarity IndexBoiling Point (°C)Key Use in Protocol
n-Hexane0.169Defatting (removal of non-polar compounds)
Dichloromethane3.140Extraction of free-base alkaloids
Chloroform4.161Extraction of free-base alkaloids
Ethyl Acetate4.477Extraction of alkaloids; Chromatography mobile phase
Methanol5.165Initial crude extraction
Ethanol (95%)4.378Initial crude extraction

Table 2: Estimated Yield of this compound

ParameterExpected Range (w/w)
Yield from Dried Leaf Material0.05% - 0.5%

Note: This is an estimated range based on general yields for similar minor indole alkaloids from the Kopsia genus and should be used as a guideline. Actual yields can vary significantly.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol describes a general laboratory-scale procedure for the extraction and purification of this compound from the dried leaves of Kopsia officinalis.

1. Preparation of Plant Material:

  • Dry the leaves of Kopsia officinalis in a well-ventilated area away from direct sunlight.

  • Grind the dried leaves into a fine powder (40-60 mesh).

2. Defatting (Optional but Recommended):

  • Macerate the powdered leaves in n-hexane (1:10 w/v) for 24 hours at room temperature with occasional stirring.

  • Filter the mixture and discard the hexane extract. This step removes fats and other non-polar compounds that can interfere with subsequent steps.

  • Allow the defatted plant material to air dry completely.

3. Methanolic Extraction:

  • Soak the defatted plant powder in methanol (1:10 w/v) for 48-72 hours at room temperature with periodic agitation.

  • Filter the extract and repeat the extraction process on the plant residue two more times with fresh methanol.

  • Combine all the methanolic extracts and concentrate them under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude methanolic extract.

4. Acid-Base Liquid-Liquid Partitioning:

  • Dissolve the crude methanolic extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with dichloromethane (3 times) in a separatory funnel to remove neutral and acidic compounds. Discard the organic layer.

  • Carefully basify the aqueous layer to a pH of 9-10 by the dropwise addition of ammonium hydroxide (NH₄OH) solution.

  • Extract the now basic aqueous solution with dichloromethane (4-5 times). The free-base alkaloids will move into the organic layer.

  • Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

5. Chromatographic Purification:

  • Prepare a silica gel column using a slurry of silica gel in chloroform.

  • Dissolve the crude alkaloid fraction in a minimal amount of chloroform and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% chloroform and gradually adding methanol (e.g., 0.5%, 1%, 2%, 5% methanol in chloroform).

  • Collect fractions and monitor them by TLC, visualizing with UV light and Dragendorff's reagent.

  • Combine the fractions containing the target compound (identified by its specific Rf value compared to a standard, if available) and evaporate the solvent to obtain the purified this compound.

Visualizations

experimental_workflow plant_material Dried & Powdered Kopsia officinalis Leaves defatting Defatting with n-Hexane plant_material->defatting methanolic_extraction Methanolic Extraction defatting->methanolic_extraction crude_extract Crude Methanolic Extract methanolic_extraction->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition crude_alkaloids Crude Alkaloid Fraction acid_base_partition->crude_alkaloids column_chromatography Silica Gel Column Chromatography crude_alkaloids->column_chromatography pure_compound Purified this compound column_chromatography->pure_compound troubleshooting_yield start Low Final Yield q1 Is the crude extract yield low? start->q1 a1_yes Check Plant Material Quality & Initial Extraction Parameters q1->a1_yes Yes a1_no Proceed to next step q1->a1_no No end_node Yield Improved a1_yes->end_node q2 Significant loss after acid-base partitioning? a1_no->q2 a2_yes Verify pH Control & Check for Emulsions q2->a2_yes Yes a2_no Proceed to next step q2->a2_no No a2_yes->end_node q3 Poor recovery from chromatography? a2_no->q3 a3_yes Optimize Stationary/Mobile Phase & Monitor Fractions Closely q3->a3_yes Yes a3_yes->end_node

References

Technical Support Center: Synthesis of Complex Indole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of complex indole alkaloids. The information is tailored for researchers, scientists, and drug development professionals to navigate potential issues in their synthetic endeavors.

Frequently Asked Questions (FAQs)

General Challenges

Q1: My multi-step synthesis of a complex indole alkaloid is suffering from low overall yield. What are the general strategies to improve it?

A1: Low overall yield in a multi-step synthesis is a common challenge. Consider the following strategies:

  • Route Scouting: Re-evaluate your synthetic route. Are there alternative, more convergent strategies that could reduce the number of steps?

  • Reagent and Catalyst Screening: For low-yielding steps, systematically screen different reagents, catalysts, and solvents. Small changes can sometimes lead to significant improvements.

  • Protecting Group Strategy: Ensure your protecting group strategy is robust. Unexpected deprotection or side reactions involving protecting groups can significantly lower yields. Re-evaluate the stability of your chosen protecting groups under all reaction conditions.

  • Purification Optimization: Minimize losses during purification. Analyze your purification methods (e.g., column chromatography, recrystallization) to ensure they are optimal for your intermediates. Sometimes, telescoping steps (proceeding to the next reaction without intermediate purification) can improve overall yield.

  • Reaction Monitoring: Carefully monitor each reaction to ensure it goes to completion. Incomplete reactions will lower the yield of the desired product and complicate purification.

Troubleshooting Guides for Key Synthetic Reactions

This section provides detailed troubleshooting for common issues encountered in key synthetic reactions used to construct the indole core.

Fischer Indole Synthesis

The Fischer indole synthesis is a widely used method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[1]

Q1: I am getting a very low yield or no product in my Fischer indole synthesis. What are the possible causes and solutions?

A1: Low or no yield in a Fischer indole synthesis can be attributed to several factors. Here is a systematic approach to troubleshoot this issue:

  • Catalyst Choice and Loading: The choice of acid catalyst is crucial.[1] Both Brønsted acids (e.g., HCl, H₂SO₄, PPA) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used.[2] The optimal catalyst is often substrate-dependent.

    • Solution: Screen a variety of acid catalysts. For sensitive substrates, a milder Lewis acid might be preferable to prevent degradation. Compare the effectiveness of different catalysts for your specific substrate.[3]

  • Reaction Temperature and Time: The reaction typically requires elevated temperatures.[4] However, excessive heat can lead to decomposition and polymerization, especially with strong acids.

    • Solution: Optimize the reaction temperature and time. Start with milder conditions and gradually increase the temperature, monitoring the reaction progress by TLC or LC-MS.

  • Starting Material Quality: Impurities in the arylhydrazine or carbonyl compound can inhibit the reaction. Hydrazines are particularly susceptible to degradation.

    • Solution: Ensure the purity of your starting materials. If necessary, recrystallize or distill them before use. Using freshly prepared arylhydrazine is often beneficial.

Quantitative Data: Comparison of Catalysts in Fischer Indole Synthesis

CatalystTypical ConditionsYield Range (%)Notes
ZnCl₂ Boiling cumeneModerate to ExcellentOften gives the highest yields, but can be harsh.[3]
Polyphosphoric Acid (PPA) 100-150 °CGood to ExcellentEffective for a wide range of substrates.
HCl/Ethanol RefluxModerate to GoodA common and readily available option.
BF₃·OEt₂ 80-100 °CModerate to GoodA milder Lewis acid option.
Acetic Acid RefluxModerateCan serve as both solvent and catalyst.

Experimental Protocol: General Procedure for Fischer Indole Synthesis

  • Hydrazone Formation:

    • In a round-bottom flask, dissolve the arylhydrazine (1.0 eq) and the aldehyde or ketone (1.0-1.1 eq) in a suitable solvent (e.g., ethanol, acetic acid).

    • Stir the mixture at room temperature or with gentle heating until the hydrazone formation is complete (monitored by TLC).

    • The hydrazone can be isolated by filtration or used directly in the next step.

  • Cyclization:

    • To the hydrazone, add the acid catalyst (e.g., ZnCl₂ (1.0 eq) or a catalytic amount of a stronger acid).

    • Heat the reaction mixture to the appropriate temperature (typically 80-200 °C) until the reaction is complete.[5]

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • Neutralize the mixture with a base (e.g., NaHCO₃ solution).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[5]

Troubleshooting Flowchart for Fischer Indole Synthesis

fischer_troubleshooting start Low/No Yield in Fischer Indole Synthesis check_catalyst Have you screened different acid catalysts? start->check_catalyst check_temp Have you optimized the reaction temperature? check_catalyst->check_temp Yes solution_catalyst Screen Brønsted and Lewis acids (e.g., ZnCl₂, PPA, BF₃·OEt₂). check_catalyst->solution_catalyst No check_purity Are your starting materials pure? check_temp->check_purity Yes solution_temp Systematically vary the temperature (e.g., 80-150 °C) and monitor by TLC. check_temp->solution_temp No solution_purity Purify starting materials (recrystallize/distill). Use fresh hydrazine. check_purity->solution_purity No success Improved Yield check_purity->success Yes solution_catalyst->check_temp solution_temp->check_purity solution_purity->success

Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction is a condensation and cyclization reaction between a β-arylethylamine and an aldehyde or ketone, typically under acidic conditions, to form a tetrahydroisoquinoline or a tetrahydro-β-carboline.[6]

Q1: My Pictet-Spengler reaction is giving low yields and multiple side products. What can I do?

A1: Low yields and side product formation in the Pictet-Spengler reaction can often be addressed by optimizing the reaction conditions.

  • Acidity: The reaction is acid-catalyzed, but the optimal acid and its concentration can vary.

    • Solution: Screen different protic acids (e.g., HCl, TFA) and Lewis acids (e.g., BF₃·OEt₂). For sensitive substrates, milder conditions or even enzymatic catalysis might be necessary.[6]

  • Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

    • Solution: While protic solvents are common, aprotic solvents can sometimes provide superior yields.[6] A solvent screen is recommended.

  • Temperature: The optimal temperature can range from room temperature to reflux.

    • Solution: Start at a lower temperature and gradually increase it while monitoring the reaction. This can help to minimize the formation of degradation products.

Q2: How can I control the stereoselectivity of my Pictet-Spengler reaction?

A2: Achieving high stereoselectivity is a key challenge in the synthesis of many complex indole alkaloids.

  • Chiral Catalysts: The use of chiral Brønsted acids, such as chiral phosphoric acids, has been shown to induce high enantioselectivity.[7]

  • Chiral Auxiliaries: Attaching a chiral auxiliary to the tryptamine nitrogen can direct the stereochemical outcome of the cyclization.

  • Temperature Control: Lower reaction temperatures generally favor kinetic control and can improve stereoselectivity.

Quantitative Data: Asymmetric Pictet-Spengler Reaction with Chiral Phosphoric Acid Catalyst

AldehydeCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
Benzaldehyde2CHCl₃25249792
p-Methoxybenzaldehyde2CHCl₃25249593
Isovaleraldehyde5Toluene0488590

Data is illustrative and based on typical results from the literature.[8][9]

Experimental Protocol: Asymmetric Pictet-Spengler Reaction

  • Reaction Setup:

    • To a solution of the tryptamine (1.0 eq) in the chosen solvent (e.g., CHCl₃, toluene) at the desired temperature, add the chiral phosphoric acid catalyst (1-10 mol%).

    • Add the aldehyde (1.0-1.2 eq) dropwise to the mixture.

  • Reaction:

    • Stir the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC or HPLC).

  • Work-up and Purification:

    • Quench the reaction with a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent.

    • Dry the organic layer, concentrate it, and purify the product by flash column chromatography.

Reaction Mechanism: Pictet-Spengler Reaction

pictet_spengler_mechanism reactants Tryptamine + Aldehyde schiff_base Schiff Base reactants->schiff_base Condensation (-H₂O) iminium_ion Iminium Ion schiff_base->iminium_ion Protonation (H⁺) spiroindolenine Spiroindolenine Intermediate iminium_ion->spiroindolenine Intramolecular Electrophilic Attack product Tetrahydro-β-carboline spiroindolenine->product Rearomatization (-H⁺)

Caption: Simplified mechanism of the Pictet-Spengler reaction.

Bischler-Möhlau Indole Synthesis

This method involves the reaction of an α-halo-acetophenone with an excess of an aniline to form a 2-aryl-indole.[10]

Q1: The yields of my Bischler-Möhlau synthesis are consistently low, and I observe significant tar formation. How can this be improved?

A1: The Bischler-Möhlau synthesis is notorious for requiring harsh conditions, which can lead to low yields and side products.[10]

  • Milder Conditions: Traditional methods often use high temperatures.

    • Solution: Recent developments have shown that using microwave irradiation can significantly reduce reaction times and improve yields.[11] The use of milder catalysts, such as lithium bromide, has also been reported to be effective.[12]

  • Solvent-Free Conditions:

    • Solution: Performing the reaction under solvent-free conditions, for example, by microwave irradiation of a solid-state mixture of the reactants, can be a greener and more efficient alternative.[11]

Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis

  • Preparation of Phenacylaniline:

    • Mix the aniline (2.0 eq) and the α-bromo-acetophenone (1.0 eq) and stir at room temperature for 3 hours.[11]

  • Cyclization:

    • Irradiate the mixture in a microwave reactor at a suitable power (e.g., 560 W) for a short duration (e.g., 45-60 seconds).[11]

  • Work-up and Purification:

    • After cooling, dissolve the reaction mixture in an organic solvent and wash with water.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Hegedus Indole Synthesis

The Hegedus synthesis is a palladium(II)-mediated oxidative cyclization of ortho-alkenyl anilines to form indoles.[13]

Q1: My Hegedus indole synthesis is not proceeding to completion. What are the critical parameters to check?

A1: The success of the Hegedus synthesis relies on the proper functioning of the palladium catalyst.

  • Palladium(II) Source: A stoichiometric amount of a Pd(II) salt, such as PdCl₂(MeCN)₂, is typically used.[13]

    • Solution: Ensure the quality and stoichiometry of your palladium reagent.

  • Base: A base, such as triethylamine, is required.

    • Solution: Use a dry, high-quality base.

  • Atmosphere: The reaction should be carried out under an inert atmosphere to prevent oxidation of the catalyst and other reagents.

    • Solution: Use standard Schlenk techniques or a glovebox.

Experimental Workflow: Hegedus Indole Synthesis

hegedus_workflow start Start: o-Alkenyl Aniline add_pd Add Pd(II) salt (e.g., PdCl₂(MeCN)₂) and base (e.g., Et₃N) in an inert atmosphere. start->add_pd heat Heat the reaction mixture. add_pd->heat monitor Monitor reaction progress by TLC/LC-MS. heat->monitor workup Aqueous workup and extraction. monitor->workup purify Purification by column chromatography. workup->purify product Product: Indole purify->product

References

Technical Support Center: Overcoming Solubility Issues of 11,12-De(methylenedioxy)danuphylline for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of 11,12-De(methylenedioxy)danuphylline in in vitro experimental settings.

Troubleshooting Guide

Researchers may encounter several common issues related to the solubility of this compound. This guide offers systematic approaches to troubleshoot and resolve these challenges.

Issue 1: Compound Precipitation Upon Dilution of Stock Solution in Aqueous Media

It is a common observation for highly hydrophobic compounds like this compound, which is often initially dissolved in a non-aqueous solvent, to precipitate when diluted into an aqueous buffer or cell culture medium.

Troubleshooting Steps & Solutions
Solution Detailed Protocol Pros Cons Expected Outcome
1. Optimize Co-solvent Concentration Prepare a high-concentration stock solution of this compound in 100% DMSO. Perform serial dilutions in your aqueous medium, ensuring the final DMSO concentration does not exceed a level toxic to your cells (typically <0.5%).Simple and quick method for initial experiments.[1][2]High co-solvent concentrations can be toxic to cells; may not be suitable for all assay types.The compound remains in solution at the desired final concentration.
2. pH Modification Determine the pKa of this compound. Adjust the pH of the aqueous medium to be at least 2 units above the pKa for an acidic compound or 2 units below for a basic compound to increase ionization and aqueous solubility.Can significantly increase the solubility of ionizable compounds.Not effective for neutral compounds; pH changes can affect cell viability and compound activity.Increased solubility and prevention of precipitation.
3. Use of Excipients (e.g., Cyclodextrins) Prepare a stock solution of a cyclodextrin (e.g., HP-β-CD) in your aqueous medium. Add the this compound stock solution (in a minimal amount of organic solvent) to the cyclodextrin solution with vigorous vortexing.Can significantly enhance solubility and reduce co-solvent concentration.[3]May alter the effective concentration of the compound available to interact with cells; requires careful validation.Formation of an inclusion complex that is more soluble in aqueous media.
4. Preparation of a Solid Dispersion Dissolve this compound and a hydrophilic carrier (e.g., PVP, PEG) in a common organic solvent. Evaporate the solvent to form a solid dispersion. The resulting solid can then be dissolved in an aqueous medium.Can lead to a significant increase in dissolution rate and apparent solubility.[3]More complex preparation requiring specialized equipment; carrier may have biological effects.Amorphous dispersion of the compound with enhanced solubility.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on its chemical properties as an indole alkaloid, this compound is expected to have low aqueous solubility.[4] For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO), ethanol, or N,N-dimethylformamide (DMF) are recommended.[5] DMSO is a common choice for in vitro studies due to its high solubilizing power and miscibility with aqueous media. However, the final concentration of DMSO in the assay should be kept low (typically below 0.5%) to avoid cellular toxicity.

Q2: My compound precipitates out of solution even at low final concentrations in my cell culture medium. What should I do?

A2: If you observe precipitation even after optimizing the co-solvent concentration, consider the following steps:

  • Reduce the final concentration: Your desired concentration might be above the limit of solubility in the final medium.

  • Use a different solubilization technique: Explore the use of cyclodextrins or other solubility enhancers as outlined in the troubleshooting table.

  • Pre-warm the medium: Gently warming the aqueous medium before adding the compound stock solution can sometimes help, but be mindful of the temperature sensitivity of your cells and the compound.

  • Increase mixing energy: Ensure rapid and thorough mixing upon addition of the stock solution to the aqueous medium to avoid localized high concentrations that can trigger precipitation.

Q3: How can I determine the maximum soluble concentration of this compound in my specific experimental conditions?

A3: A kinetic solubility assay can be performed. This involves preparing a high-concentration stock solution in DMSO and serially diluting it into your aqueous buffer or cell culture medium. The turbidity of the resulting solutions can be measured using a nephelometer or a plate reader. The concentration at which precipitation is first observed is considered the kinetic solubility limit.

Q4: Can the solubility issues affect the interpretation of my in vitro results?

A4: Absolutely. If the compound precipitates, the actual concentration in solution will be lower than the nominal concentration, leading to an underestimation of its potency (e.g., a higher IC50 value). It is crucial to ensure that the compound is fully dissolved at the concentrations used in your assays.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Solutions using a Co-solvent
  • Stock Solution Preparation: Weigh out a precise amount of this compound powder. Dissolve it in 100% DMSO to a high concentration (e.g., 10-50 mM). Ensure the compound is completely dissolved by vortexing and, if necessary, gentle warming. Store the stock solution at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw the stock solution at room temperature.

    • Perform a serial dilution of the stock solution into your final aqueous medium (e.g., cell culture medium or buffer).

    • It is critical to add the stock solution to the aqueous medium while vortexing to ensure rapid dispersion and minimize precipitation.

    • Ensure the final DMSO concentration is below the tolerance level of your cells.

Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
  • Prepare a 45% (w/v) solution of HP-β-CD in your desired aqueous buffer or cell culture medium.

  • Prepare a high-concentration stock solution of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the compound stock solution to the HP-β-CD solution while continuously and vigorously vortexing.

  • Incubate the mixture at room temperature for 1-2 hours with continuous agitation to facilitate the formation of the inclusion complex.

  • Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Visualizations

experimental_workflow cluster_prep Preparation cluster_solubilization Solubilization Method cluster_dilution Dilution & Assay cluster_analysis Analysis start Start: Weigh Compound stock Prepare High-Conc. Stock (e.g., 50 mM in DMSO) start->stock method Choose Method: - Co-solvent - pH Adjustment - Cyclodextrin stock->method serial_dilution Serial Dilution in Aqueous Medium method->serial_dilution visual_check Visual Inspection for Precipitation serial_dilution->visual_check assay Perform In Vitro Assay visual_check->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion on Solubility and Bioactivity data_analysis->conclusion

Caption: Experimental workflow for testing the solubility of this compound.

signaling_pathway cluster_cell Cell Membrane DMD This compound PDE Phosphodiesterase (PDE) DMD->PDE Inhibition cAMP cAMP PDE->cAMP Degradation AC Adenylate Cyclase AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activation Response Cellular Response (e.g., smooth muscle relaxation, anti-inflammatory effects) PKA->Response

Caption: Hypothetical signaling pathway for this compound.

References

stability of 11,12-De(methylenedioxy)danuphylline in DMSO solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11,12-De(methylenedioxy)danuphylline in DMSO solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for preparing a stock solution of this compound in DMSO?

A1: To prepare a stock solution, it is crucial to use high-purity, anhydrous DMSO to minimize potential degradation and solubility issues.[1][2] DMSO is hygroscopic and readily absorbs moisture from the air, which can impact compound stability and solubility.[1][2] We recommend the following initial steps:

  • Ensure the compound is at room temperature before opening.

  • Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2]

  • Vortex the solution vigorously for 1-2 minutes to ensure complete dissolution.[2]

  • If solubility issues persist, gentle warming in a 37°C water bath for 5-10 minutes may aid dissolution.[2]

Q2: How should I store my this compound DMSO stock solution?

A2: For long-term storage, it is recommended to keep the DMSO stock solution at -20°C or -80°C.[1] To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot the stock solution into single-use vials.[1] For any storage beyond a few hours, adhering to these low-temperature conditions is crucial.[1]

Q3: My this compound DMSO stock solution has changed color. Is it still usable?

A3: A change in color in your DMSO stock solution could indicate degradation of the compound or a reaction with the solvent. It is not recommended to use a solution that has changed color, as the identity and concentration of the active compound are no longer certain.[1] Degradation can be accelerated by improper storage, such as exposure to light, elevated temperatures, or repeated freeze-thaw cycles.[1]

Q4: Can multiple freeze-thaw cycles affect the stability of my compound in DMSO?

A4: While some studies on diverse compound libraries have shown no significant compound loss after up to 11 freeze-thaw cycles, it is generally considered best practice to minimize these cycles.[3][4] Aliquoting stock solutions into single-use vials is a highly recommended strategy to maintain the integrity of the compound.[1]

Q5: Does the presence of water in DMSO affect the stability of this compound?

A5: While specific data for this compound is unavailable, studies on other compounds have shown that water in DMSO can be a significant factor in compound degradation.[4] Some research indicates that a high percentage of compounds can remain stable in a DMSO/water (90/10) mixture for extended periods at 4°C, but this is not universal.[5][6] For maximum stability, using anhydrous DMSO and minimizing its exposure to atmospheric moisture is the safest approach.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected bioactivity in cell-based assays.

This guide addresses potential issues with experimental outcomes when using this compound.

Possible Cause Troubleshooting Steps
Compound Degradation 1. Prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. 2. Aliquot the new stock solution into single-use vials to minimize freeze-thaw cycles.[1] 3. Compare the activity of the fresh stock solution with your older stock in a parallel experiment.
Precipitation in Media 1. When diluting the DMSO stock into your aqueous cell culture medium, ensure rapid and thorough mixing.[1] 2. Visually inspect the final working solution for any signs of precipitation (cloudiness or particles).[1] 3. Consider a serial dilution approach in DMSO before the final dilution into the aqueous medium to minimize the solvent polarity shock.[2]
Inhomogeneous Stock Solution 1. Before each use, ensure your stock solution is completely dissolved by vortexing it thoroughly.[1] 2. If the solution was frozen, allow it to completely thaw and come to room temperature before vortexing.

Troubleshooting Workflow for Bioactivity Issues

cluster_results Outcome Analysis start Inconsistent Bioactivity check_degradation Prepare Fresh Stock & Rerun Assay start->check_degradation check_precipitation Inspect Media for Precipitate start->check_precipitation check_homogeneity Thaw & Vortex Stock Thoroughly start->check_homogeneity result_degradation Activity Restored? (Yes/No) check_degradation->result_degradation result_precipitation Precipitate Observed? (Yes/No) check_precipitation->result_precipitation result_homogeneity Activity Restored? (Yes/No) check_homogeneity->result_homogeneity conclusion_degradation Old Stock Degraded. Use Fresh Aliquots. result_degradation->conclusion_degradation Yes conclusion_other Investigate Other Experimental Variables. result_degradation->conclusion_other No conclusion_precipitation Optimize Dilution Protocol. result_precipitation->conclusion_precipitation Yes result_precipitation->conclusion_other No conclusion_homogeneity Incomplete Dissolution. Ensure Vortexing. result_homogeneity->conclusion_homogeneity Yes result_homogeneity->conclusion_other No

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Difficulty dissolving this compound in DMSO.

This guide provides steps to address solubility challenges.

Possible Cause Troubleshooting Steps
Concentration Exceeds Solubility 1. Attempt to prepare a more dilute stock solution (e.g., try 5 mM or 1 mM if a 10 mM solution is problematic).[2]
Water Contamination in DMSO 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO.[2] 2. Store DMSO properly in a tightly sealed container in a dry environment to prevent moisture absorption.[2]
Insufficient Dissolution Energy 1. Vortex the solution vigorously for an extended period (2-5 minutes).[2] 2. Gently warm the solution in a 37°C water bath for 5-10 minutes.[2] 3. Use a sonicator bath for several minutes to aid dissolution.

Experimental Protocols

Protocol: Assessing the Stability of this compound in DMSO via HPLC-MS

This protocol outlines a method to quantitatively assess the stability of this compound under various storage conditions.

Objective: To determine the degradation rate of this compound in DMSO over time at different temperatures.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Internal standard (a stable compound with similar chromatographic properties)

  • HPLC-MS system with UV detector

  • Polypropylene microcentrifuge tubes or vials

  • Incubators/refrigerators set to desired temperatures (e.g., 40°C, Room Temp, 4°C, -20°C)

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a separate 10 mM stock solution of the internal standard (IS) in anhydrous DMSO.

  • Sample Preparation:

    • In polypropylene vials, prepare test samples by mixing the compound stock and the IS stock. For example, create a 1 mM final concentration of the test compound with a 1 mM final concentration of the IS.

    • Prepare multiple identical aliquots for each storage condition and time point to be tested.

  • Time-Zero (T=0) Analysis:

    • Immediately analyze one of the freshly prepared aliquots via HPLC-MS. This will serve as the baseline (100% concentration).

  • Storage:

    • Store the prepared aliquots under the different conditions to be tested (e.g., 40°C for an accelerated study, room temperature, 4°C, and -20°C).[3][4] Protect samples from light.

  • Time-Point Analysis:

    • At designated time points (e.g., 24h, 48h, 1 week, 4 weeks, etc.), remove an aliquot from each storage condition.

    • Allow the sample to equilibrate to room temperature.

    • Analyze the sample by HPLC-MS.

  • Data Analysis:

    • For each sample, determine the peak area of this compound and the peak area of the internal standard from the UV chromatogram.

    • Calculate the ratio of the compound's peak area to the IS peak area.

    • Compare the peak area ratio at each time point to the ratio at T=0 to determine the percentage of the compound remaining.

    • Plot the percentage of compound remaining versus time for each storage condition.

Workflow for HPLC-MS Stability Assessment

cluster_prep Preparation cluster_analysis Analysis prep_stock Prepare 10 mM Stocks (Compound & IS) prep_samples Create Aliquots with Compound + IS prep_stock->prep_samples t0_analysis T=0 Analysis (HPLC-MS) prep_samples->t0_analysis storage Store Aliquots at Different Temperatures t0_analysis->storage timepoint_analysis Time-Point Analysis (HPLC-MS) storage->timepoint_analysis data_analysis Calculate Peak Area Ratios & % Remaining timepoint_analysis->data_analysis conclusion Generate Stability Plot (% Remaining vs. Time) data_analysis->conclusion

Caption: Experimental workflow for assessing compound stability in DMSO.

References

minimizing degradation of danuphylline alkaloids during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Danuphylline Alkaloid Stability

Disclaimer: "Danuphylline alkaloids" are a hypothetical class of compounds for the purpose of this guide. The information provided is based on the general principles of alkaloid chemistry and stability.

This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs regarding the stability of danuphylline alkaloids during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of danuphylline alkaloids?

A1: The stability of alkaloids is influenced by several environmental factors. The most common causes of degradation are exposure to light (photodegradation), heat (thermodegradation), oxygen (oxidation), and moisture, which can lead to hydrolysis, especially for ester-containing alkaloids.[1][2][3] The pH of the storage solution is also a critical factor, with many alkaloids being unstable in highly acidic or alkaline conditions.[4]

Q2: What are the ideal storage conditions for solid danuphylline alkaloid samples?

A2: For long-term stability of solid danuphylline alkaloids, it is recommended to store them at -20°C or lower in a tightly sealed, amber glass vial to protect from light.[3] To minimize oxidation and hydrolysis, the storage atmosphere should be inert (e.g., nitrogen or argon), and the inclusion of a desiccant is advisable to control moisture.[3][5]

Q3: How should I store stock solutions of danuphylline alkaloids?

A3: Stock solutions are generally less stable than the solid compound. They should be stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[3] The choice of solvent is also important; aprotic solvents are often preferred. It is recommended to use freshly prepared solutions for experiments whenever possible, and not to store them for more than a month.[3]

Q4: My danuphylline alkaloid sample has changed color from white to yellow/brown. What does this indicate?

A4: A color change, such as from white or pale yellow to a darker yellow or brown, often suggests degradation.[3] This can be due to oxidation or photodegradation, leading to the formation of chromophoric degradation products. It is crucial to re-analyze the purity of the sample before use.

Q5: What is a forced degradation study and why is it important?

A5: A forced degradation study, or stress testing, involves intentionally exposing the alkaloid to harsh conditions such as high heat, humidity, strong acids and bases, oxidizing agents, and intense light.[1][6] These studies are critical for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods that can accurately measure the active compound without interference from its degradants.[1][2] According to ICH guidelines, a target degradation of 5-20% is often desired to ensure the formation of a sufficient amount of degradation products for analysis.[7]

Troubleshooting Guide

This guide addresses common issues encountered during the storage and handling of danuphylline alkaloids.

Problem Possible Cause(s) Recommended Action(s)
Appearance of new peaks in HPLC/LC-MS analysis Formation of degradation products due to oxidation, hydrolysis, or photodegradation.1. Confirm the identity of the new peaks using LC-MS to characterize the degradation products.[3] 2. Review storage conditions: check temperature logs, ensure protection from light, and verify the inertness of the storage atmosphere. 3. Conduct a forced degradation study to replicate the degradation and confirm the identity of the degradants.[3]
Loss of biological activity in assays Significant degradation of the active danuphylline alkaloid.1. Prepare fresh stock solutions from a new vial of solid material for each experiment.[3] 2. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[3] 3. Quantify the concentration of your stock solution using a validated analytical method (e.g., HPLC-UV) before use.
Precipitation in stock solution upon thawing Poor solubility at low temperatures, solvent evaporation, or formation of less soluble degradation products.1. Ensure the vial is tightly sealed to prevent solvent evaporation.[3] 2. Allow the solution to equilibrate to room temperature and vortex or sonicate to redissolve the precipitate. 3. If precipitation persists, filter the solution and re-quantify the concentration. Consider preparing fresh solutions more frequently.[3]
Inconsistent results between batches Variation in initial purity of batches or degradation of older batches during storage.1. Always use well-characterized batches with a certificate of analysis. 2. Re-verify the purity of older batches before use, especially if they have been stored for an extended period. 3. Ensure all batches are stored under identical, optimal conditions.[3]

Data Presentation: Illustrative Stability Data

The following table summarizes hypothetical stability data for a "Danuphylline Alkaloid X" under various storage conditions, as determined by HPLC analysis.

Condition Duration Initial Purity (%) Final Purity (%) Major Degradant(s) Observed
Solid, -20°C, Dark, Inert Gas 12 Months99.899.5Not Detected
Solid, 4°C, Dark, Air 12 Months99.895.2Oxidized Danuphylline
Solid, 25°C, Ambient Light, Air 6 Months99.888.1Oxidized Danuphylline, Photodegradant A
Solution in Methanol, -80°C 1 Month99.899.1Not Detected
Solution in Methanol, 4°C 1 Week99.892.4Hydrolyzed Danuphylline, Oxidized Danuphylline
Solution in Methanol, 25°C 24 Hours99.890.3Hydrolyzed Danuphylline, Oxidized Danuphylline

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment of Danuphylline Alkaloids

This protocol outlines a general reversed-phase HPLC method for the quantitative analysis of danuphylline alkaloids and their degradation products.

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).[8]

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[8]

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection Wavelength: 280 nm (or optimal wavelength for the specific alkaloid).[8]

  • Injection Volume: 10 µL.[8]

  • Procedure:

    • Standard Preparation: Prepare a stock solution of the danuphylline reference standard in methanol (or a suitable solvent). Create a series of dilutions to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase or methanol to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.[8]

    • Analysis: Inject the standards and samples. Identify the danuphylline peak based on the retention time of the reference standard.

    • Quantification: Calculate the purity by the area normalization method or quantify against the calibration curve.

Protocol 2: Forced Degradation Study

This protocol provides a framework for conducting forced degradation studies as recommended by ICH guidelines.[7] The goal is to achieve 5-20% degradation.[7]

  • Acid Hydrolysis:

    • Dissolve the alkaloid in 0.1 N HCl.[1]

    • Heat at 60°C for 2 hours.[1]

    • Cool, neutralize with 0.1 N NaOH, and dilute to the final concentration for HPLC analysis.

  • Base Hydrolysis:

    • Dissolve the alkaloid in 0.1 N NaOH.[1]

    • Heat at 60°C for 2 hours.[1]

    • Cool, neutralize with 0.1 N HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Dissolve the alkaloid in a solution of 3% hydrogen peroxide (H₂O₂).[6]

    • Keep at room temperature for 24 hours.

    • Dilute for analysis.

  • Thermal Degradation:

    • Expose the solid alkaloid to 70°C in an oven for 48 hours.

    • Dissolve the stressed sample for analysis.

  • Photodegradation:

    • Expose the solid alkaloid or a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6]

    • Keep a control sample protected from light.

    • Prepare the samples for analysis.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Optimal Optimal Storage (-20°C, Dark, Inert) Danuphylline Danuphylline (Stable) Optimal->Danuphylline Leads to Minimal Degradation SubOptimal Sub-Optimal Storage (4°C, Air, Light Exposure) Oxidation Oxidation Product SubOptimal->Oxidation Oxidative Stress Hydrolysis Hydrolysis Product (if ester present) SubOptimal->Hydrolysis Hydrolytic Stress Photodegradation Photodegradation Product SubOptimal->Photodegradation Light Stress start Start: Danuphylline Sample prep Sample Preparation (Dissolve & Filter) start->prep hplc HPLC Analysis (Protocol 1) prep->hplc data Data Acquisition (Chromatogram) hplc->data purity Purity Calculation (% Area) data->purity report Report Result purity->report action_node action_node start Unexpected peak in chromatogram? check_storage Review storage conditions? start->check_storage Yes action_characterize Action: Characterize peak using LC-MS. start->action_characterize No (First Occurrence) check_method Analytical method validated? check_storage->check_method No action_inert Action: Store under inert gas, protect from light. check_storage->action_inert Yes (Improper Storage) action_validate Action: Perform forced degradation study (Protocol 2). check_method->action_validate No check_method->action_characterize Yes

References

troubleshooting NMR signal overlap in 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 11,12-De(methylenedioxy)danuphylline

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the NMR analysis of this compound. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues, particularly NMR signal overlap, that researchers may encounter during the structural elucidation and analysis of this complex indole alkaloid. Due to its intricate polycyclic structure, significant signal overlap in ¹H NMR spectra is a common challenge. This resource offers strategies to resolve these issues and obtain high-quality, interpretable data.

Frequently Asked Questions (FAQs)

Q1: Why are the proton signals in my ¹H NMR spectrum of this compound overlapping so severely?

A1: this compound possesses a rigid and complex polycyclic skeleton containing numerous protons in chemically similar environments. Protons in nearly identical electronic environments have very similar chemical shifts, causing their signals to resonate at close frequencies and overlap. This is especially common in the aliphatic region of the spectrum where multiple methylene (-CH₂-) and methine (-CH-) groups are present.

Q2: What are the simplest initial steps to resolve minor signal overlap?

A2: Before employing more advanced techniques, simple adjustments to the experimental setup can often improve signal dispersion:

  • Change the NMR Solvent: Switching to a deuterated solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of protons by influencing the local magnetic environment. Aromatic solvents like benzene-d₆ often induce significant shifts, which may be sufficient to resolve overlapping signals.[1]

  • Vary the Temperature: Acquiring spectra at different temperatures can affect the chemical shifts, particularly if conformational equilibria are present. Increasing the temperature can sometimes simplify complex multiplets by increasing the rate of bond rotation on the NMR timescale.[1]

  • Adjust Sample Concentration: High sample concentrations can lead to peak broadening due to intermolecular interactions. Diluting the sample may improve resolution. Conversely, for very dilute samples, increasing the concentration might improve the signal-to-noise ratio, but care must be taken to avoid aggregation effects.

Q3: My ¹H NMR spectrum is too complex to interpret. Are there more powerful techniques to resolve severe overlap?

A3: Yes, for highly complex or severely overlapped spectra, two-dimensional (2D) NMR spectroscopy is essential. These experiments spread the signals across two frequency dimensions, providing much greater resolution.[2][3] Key experiments include:

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with the carbon atoms they are directly attached to.[4]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for connecting different parts of the molecule.[4]

Q4: Can I use chemical additives to resolve signal overlap?

A4: Yes, lanthanide shift reagents (LSRs) can be used to induce large changes in the chemical shifts of nearby protons.[5][6][7] These paramagnetic complexes, often containing europium (Eu) or praseodymium (Pr), coordinate to Lewis basic sites in the molecule (like carbonyls or amines). The magnitude of the induced shift is dependent on the distance and angle from the lanthanide ion, which can effectively "spread out" a crowded spectrum.[5] However, a significant drawback is that LSRs can also cause line broadening.[6]

Q5: The compound is chiral. How can I resolve signals from a potential enantiomeric mixture?

A5: If you suspect an enantiomeric mixture and the signals are overlapping, you can use a chiral solvating agent (CSA).[8][9] CSAs are chiral molecules that form transient diastereomeric complexes with the enantiomers of your analyte. These diastereomeric complexes have different NMR spectra, leading to the separation of signals for the two enantiomers, which allows for the determination of enantiomeric purity by integration.[8][10]

Troubleshooting Guides

Problem 1: The aliphatic region (~1.0-4.0 ppm) of the ¹H NMR spectrum is an unresolved "hump," making proton assignment impossible.

Solution: This is a classic case of severe signal overlap. A multi-step approach is recommended.

  • Solvent and Temperature Screening: First, run the ¹H NMR in different solvents (e.g., CDCl₃, benzene-d₆, DMSO-d₆, methanol-d₄) to check for simple resolution. If partial resolution is achieved, optimizing the temperature may further improve it.

  • 2D NMR Analysis: If the overlap persists, proceed with a suite of 2D NMR experiments.

    • HSQC: This is the most effective way to resolve the signals. Each proton will be correlated to its attached carbon, and since ¹³C spectra are typically much better dispersed, the proton signals will be separated along the carbon chemical shift axis.[11]

    • COSY: Once you can distinguish individual proton signals in the HSQC, the COSY spectrum will help you trace the connectivity between adjacent protons, allowing you to piece together spin systems.[4]

    • HMBC: This experiment is critical for connecting the different spin systems. It reveals long-range (2-3 bond) correlations between protons and carbons, allowing you to build the complete molecular structure.[4][11]

Problem 2: Two key aromatic or olefinic signals are overlapping, preventing the determination of their coupling constants.

Solution: When only a few signals are overlapping, more targeted methods can be effective.

  • Lanthanide Shift Reagents (LSRs): Since this compound has carbonyl groups that can act as Lewis basic sites, an LSR like Eu(dpm)₃ can be titrated into the NMR sample.[7][12] This should induce shifts in nearby protons, potentially resolving the overlap. Monitor the spectrum after each small addition of the LSR.

  • 1D TOCSY (Total Correlation Spectroscopy): If one of the overlapping protons is part of a larger, distinct spin system, a 1D TOCSY experiment can be used. By selectively irradiating a resolved proton in that spin system, you can "light up" all other protons in the same system, including the one that was previously overlapped.

Data Presentation

Quantitative data from NMR experiments should be summarized for clarity. The following table illustrates how to present chemical shift data obtained from various experiments aimed at resolving signal overlap.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for a Hypothetical Indole Alkaloid

Atom No.¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)Key COSY Correlations (¹H ↔ ¹H)
H-24.15 (dd, J=8.5, 3.0 Hz)55.2C-3, C-7, C-21H-3, H-21
H-32.80 (m)48.9C-2, C-5, C-14H-2, H-14α, H-14β
H-5α3.10 (ddd, J=14.0, 5.0, 2.0 Hz)52.1C-3, C-6, C-7H-5β, H-6α, H-6β
H-5β2.95 (dt, J=14.0, 3.5 Hz)52.1C-3, C-6, C-7H-5α, H-6α, H-6β
H-97.50 (d, J=7.8 Hz)121.5C-8, C-11, C-13H-10
H-107.10 (t, J=7.8 Hz)119.8C-9, C-12H-9, H-11
H-117.25 (t, J=7.8 Hz)128.4C-10, C-13H-10, H-12
H-127.45 (d, J=7.8 Hz)118.2C-8, C-11H-11
N-H8.10 (s)-C-8, C-13-

Experimental Protocols

1. Protocol for Using a Lanthanide Shift Reagent (LSR)

  • Objective: To resolve overlapping signals by inducing chemical shifts.

  • Materials:

    • NMR sample of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Lanthanide shift reagent (e.g., Eu(dpm)₃).

    • Microsyringe.

  • Procedure:

    • Acquire a standard ¹H NMR spectrum of the compound.

    • Prepare a stock solution of the LSR in the same deuterated solvent.

    • Add a small, known amount of the LSR stock solution to the NMR tube (e.g., 0.1 molar equivalents).

    • Shake the tube gently to mix and acquire another ¹H NMR spectrum.

    • Compare the new spectrum to the original. Observe the shifts in the proton signals.

    • Repeat steps 3-5, incrementally adding the LSR and monitoring the spectral changes until optimal signal separation is achieved without excessive line broadening.[7]

2. Protocol for a 2D HSQC Experiment

  • Objective: To correlate protons with their directly attached carbons, thereby resolving overlapped proton signals.

  • Procedure:

    • Prepare a reasonably concentrated sample (5-10 mg in 0.5 mL of deuterated solvent) to ensure good signal-to-noise for the ¹³C dimension.

    • Acquire a standard high-resolution ¹H spectrum to determine the spectral width.

    • Set up the HSQC experiment on the spectrometer using a standard pulse program (e.g., hsqcedetgpsisp2.3 on a Bruker instrument).

    • Set the ¹H spectral width (F2 dimension) to cover all proton signals.

    • Set the ¹³C spectral width (F1 dimension) to cover the expected range for the molecule (e.g., 0-180 ppm).

    • The experiment will produce a 2D plot with the ¹H spectrum on one axis and the ¹³C spectrum on the other. Each peak (cross-peak) in the plot indicates a direct bond between a specific proton and a specific carbon.[4][11]

3. Protocol for a 2D HMBC Experiment

  • Objective: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for establishing the carbon skeleton.

  • Procedure:

    • Use the same sample as for the HSQC experiment.

    • Set up the HMBC experiment using a standard pulse program (e.g., hmbcgplpndqf on a Bruker instrument).

    • Set the spectral widths for ¹H (F2) and ¹³C (F1) as in the HSQC experiment.

    • An important parameter is the long-range coupling delay, which is optimized for a specific nJCH coupling constant (typically 8-10 Hz).

    • The resulting 2D spectrum will show cross-peaks between protons and carbons that are 2 or 3 bonds apart. These correlations are used to connect the molecular fragments identified from COSY and HSQC data.[4]

Visualizations

Troubleshooting_Workflow start Start: Overlapping Signals in 1H NMR Spectrum q1 Is the overlap minor or severe? start->q1 simple_methods Simple Methods: - Change Solvent - Vary Temperature - Adjust Concentration q1->simple_methods Minor advanced_methods Advanced Methods: - 2D NMR (HSQC, COSY, HMBC) - Lanthanide Shift Reagents q1->advanced_methods Severe q2 Is the overlap resolved? simple_methods->q2 q2->advanced_methods No end_success Success: Structure Elucidation q2->end_success Yes q3 Is the overlap resolved? advanced_methods->q3 q3->end_success Yes end_consult Consult NMR Specialist q3->end_consult No

Caption: A logical workflow for troubleshooting NMR signal overlap.

NMR_Analysis_Pathway exp_1d 1. Acquire 1D Spectra (¹H, ¹³C, DEPT) exp_hsqc 2. Acquire HSQC (¹H-¹³C one-bond correlation) exp_1d->exp_hsqc exp_cosy 3. Acquire COSY (¹H-¹H correlation) exp_hsqc->exp_cosy analysis_fragments 5. Identify Spin Systems and C-H fragments exp_hsqc->analysis_fragments exp_hmbc 4. Acquire HMBC (¹H-¹³C long-range correlation) exp_cosy->exp_hmbc exp_cosy->analysis_fragments analysis_connect 6. Connect Fragments using HMBC data exp_hmbc->analysis_connect analysis_fragments->analysis_connect structure 7. Propose Structure analysis_connect->structure

Caption: Standard experimental workflow for structural elucidation using 2D NMR.

References

Technical Support Center: Optimizing HPLC Separation of Kopsia Alkaloid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the High-Performance Liquid Chromatography (HPLC) separation of Kopsia alkaloid isomers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for separating Kopsia alkaloid isomers?

A1: A reversed-phase (RP) C18 column is the most common and recommended starting point for the analysis of Kopsia alkaloids and their isomers.[1][2] These columns offer good hydrophobic selectivity. For potentially challenging separations of closely related isomers, columns with alternative selectivities, such as C8 or phenyl-hexyl, can be explored.[3] If separating chiral isomers (enantiomers), a specialized chiral stationary phase (CSP) is required.[4]

Q2: What are the typical mobile phase compositions for Kopsia alkaloid analysis?

A2: A common mobile phase consists of an organic solvent like acetonitrile or methanol mixed with an aqueous buffer.[5][6] To improve peak shape and manage the basic nature of alkaloids, the aqueous phase is often acidified with 0.1% formic acid or acetic acid.[3][7] Using a buffer, such as ammonium acetate or ammonium formate, is crucial for controlling the mobile phase pH and ensuring reproducible retention times.[1][8]

Q3: Should I use an isocratic or gradient elution method?

A3: For separating a complex mixture of alkaloids or isomers with different polarities, a gradient elution is generally more effective.[3] A gradient method, where the proportion of the organic solvent is increased over time, allows for the separation of both less retained and more retained compounds within a reasonable analysis time. Isocratic elution (constant mobile phase composition) can be sufficient if the target isomers have very similar retention times and a simple separation is expected.[9]

Q4: What is a suitable UV detection wavelength for Kopsia alkaloids?

A4: Kopsia alkaloids, like other indole alkaloids, typically exhibit UV absorbance between 220 nm and 310 nm.[10] A common starting wavelength is around 254 nm or 280 nm.[1][3] For optimal sensitivity, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis spectrum of a standard solution of the target alkaloid.

Q5: How should I prepare my Kopsia plant material for HPLC analysis?

A5: A typical extraction process involves first defatting the dried and ground plant material with a nonpolar solvent like hexane.[10] Afterward, the alkaloids are extracted using a solvent such as methanol or dichloromethane, often under slightly basic conditions (e.g., with 10% ammonia solution) to ensure the alkaloids are in their free base form.[2][10] The crude extract is then dissolved in a suitable solvent (e.g., methanol), filtered through a 0.45 µm syringe filter, and diluted to an appropriate concentration before injection into the HPLC system.[3][5]

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC separation of Kopsia alkaloid isomers.

ProblemPotential CausesRecommended Solutions
Poor Resolution / Overlapping Peaks 1. Suboptimal mobile phase composition.2. Gradient slope is too steep.3. Inappropriate column chemistry.4. High flow rate.1. Optimize Mobile Phase: Adjust the ratio of organic solvent to aqueous buffer. Switching between acetonitrile and methanol can alter selectivity.[3][9]2. Adjust Gradient: Make the gradient shallower to increase the separation time between closely eluting peaks.[3]3. Try a Different Column: Test a column with a different stationary phase (e.g., Phenyl-Hexyl instead of C18).4. Reduce Flow Rate: Lowering the flow rate can improve separation efficiency, though it will increase run time.[11]
Peak Tailing 1. Strong secondary interactions between the basic alkaloids and acidic residual silanol groups on the silica-based column.[3][9]2. Column overload.3. Mobile phase pH is inappropriate.1. Add a Competing Base: Introduce a small amount of an additive like triethylamine (TEA) (e.g., 0.1%) to the mobile phase to mask the active silanol sites.[3][9]2. Lower Mobile Phase pH: Use an acidic modifier (e.g., 0.1% formic acid) to ensure the alkaloids are fully protonated, which can lead to sharper, more symmetrical peaks.[3]3. Use an End-Capped Column: Select a modern, high-purity silica column with end-capping designed to minimize silanol interactions.4. Reduce Sample Concentration: Dilute the sample or decrease the injection volume.[3]
Inconsistent Retention Times 1. Inadequate column equilibration between runs.2. Fluctuations in column temperature.3. Mobile phase composition is changing (e.g., improper mixing, evaporation).4. Pump malfunction or leaks.1. Ensure Equilibration: Allow sufficient time (typically 5-10 column volumes) for the column to re-equilibrate with the initial mobile phase conditions before each injection.[9][11]2. Use a Column Oven: Maintain a constant and stable column temperature throughout the analysis.[11]3. Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep solvent bottles capped to prevent evaporation. Ensure proper online degassing.[8][11]4. System Maintenance: Check the HPLC pump for leaks and ensure it delivers a consistent flow rate.[11]
Ghost Peaks / Spurious Peaks 1. Contamination from previous injections (carryover).2. Impurities in the mobile phase or sample diluent.3. Sample degradation.1. Implement a Wash Cycle: Run a blank gradient with a strong solvent (e.g., 100% acetonitrile or methanol) after each sample run to clean the column.[3]2. Use High-Purity Solvents: Use HPLC-grade solvents and freshly prepared mobile phases.[3][8]3. Check Sample Stability: Ensure samples are stored correctly (e.g., at 4°C) and analyzed within their stability period.[5]

Experimental Protocols

Protocol 1: General HPLC Method Development for Kopsia Alkaloid Isomers

This protocol provides a starting point for developing a robust separation method.

  • Sample Preparation (Alkaloid Extraction):

    • Grind dried plant material (e.g., leaves, bark) to a fine powder.

    • Defat the powder using a Soxhlet extractor with hexane for several hours.[10]

    • Air-dry the defatted material and moisten with a 10% ammonia solution.[10]

    • Extract the alkaloids by successive maceration or Soxhlet extraction with dichloromethane or methanol.[10]

    • Evaporate the solvent under reduced pressure to obtain the crude alkaloid extract.

    • Dissolve a known weight of the crude extract in methanol, sonicate to ensure dissolution, and filter through a 0.45 µm PTFE syringe filter prior to HPLC analysis.[5]

  • Initial HPLC Conditions:

    • Column: C18 Reversed-Phase Column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.[12]

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-25 min: 5% to 60% B

      • 25-30 min: 60% to 95% B (column wash)

      • 30-35 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[12]

    • Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at the λmax of the target compounds (e.g., 254 nm).

    • Injection Volume: 10 µL.[12]

  • Method Optimization:

    • Based on the initial chromatogram, adjust the gradient slope to improve the resolution of closely eluting peaks.

    • If peak shape is poor, consider adding a competing base or switching to a different acidic modifier.

    • If resolution is still insufficient, test a different organic modifier (methanol instead of acetonitrile) or a column with a different stationary phase chemistry.

Quantitative Data

The following tables summarize typical performance characteristics of validated HPLC methods for alkaloid analysis. These values can serve as a benchmark when developing and validating a method for Kopsia alkaloids.

Table 1: Linearity and Sensitivity Data from Representative Alkaloid HPLC Methods

Compound ClassLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)Reference
Tobacco Alkaloids1 - 50>0.9990.8 - 1.62.0 - 4.8[6]
Furoquinoline Alkaloids15.6 - 2000.9995Not ReportedNot Reported[5]
Oxindole Alkaloids2.4 - 100≥ 0.99960.82.4[13]
Lupin Alkaloids0.005 - 1Not Reported0.001 - 0.0050.001 - 0.025[14]

LOD: Limit of Detection; LOQ: Limit of Quantification.

Table 2: Accuracy and Precision Data from a Validated HPLC Method for Alkaloids

ParameterSpecificationResultReference
Accuracy (Recovery) 80 - 120%83.33 – 116.04%[12]
Intra-day Precision (RSD) < 2%< 2.4%[13]
Inter-day Precision (RSD) < 3%< 2.4%[13]
Reproducibility (RSD) < 3%< 2%[6]

RSD: Relative Standard Deviation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Dried Kopsia Plant Material extraction Solvent Extraction (e.g., MeOH/DCM) start->extraction Grind & Defat filtration Filtration (0.45 µm filter) extraction->filtration Dissolve in Solvent hplc HPLC Injection filtration->hplc column C18 Reversed-Phase Column Separation hplc->column detector UV/DAD Detection column->detector chromatogram Generate Chromatogram detector->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification & Reporting integration->quantification troubleshooting_logic problem Problem: Poor Resolution cause1 Cause: Suboptimal Mobile Phase problem->cause1 cause2 Cause: Steep Gradient problem->cause2 cause3 Cause: Wrong Column problem->cause3 solution1a Solution: Adjust Organic/Aqueous Ratio cause1->solution1a solution1b Solution: Switch Organic Solvent (ACN <=> MeOH) cause1->solution1b solution2 Solution: Decrease Gradient Slope (Increase Time) cause2->solution2 solution3 Solution: Try Different Selectivity (e.g., Phenyl-Hexyl) cause3->solution3

References

Technical Support Center: Enhancing the Bioavailability of Indole Alkaloids in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of low oral bioavailability of indole alkaloids in animal models.

Frequently Asked Questions (FAQs)

Q1: Why do many indole alkaloids exhibit low oral bioavailability?

The low oral bioavailability of indole alkaloids is often attributed to a combination of factors:

  • Poor Aqueous Solubility: Many indole alkaloids are lipophilic and have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The ability of a drug to pass through the intestinal membrane can be limited by its molecular size, lipophilicity, and other structural features.[2]

  • First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein, where it can be extensively metabolized by enzymes, most notably Cytochrome P450 3A4 (CYP3A4), before reaching systemic circulation.[3][4]

  • Efflux by P-glycoprotein (P-gp): P-glycoprotein is an efflux transporter present in the intestinal epithelium that actively pumps absorbed drugs back into the intestinal lumen, thereby reducing net absorption.[3][4][5]

Q2: What are the primary formulation strategies to improve the oral bioavailability of indole alkaloids?

Several formulation strategies can be employed to overcome these challenges:

  • Nanoformulations: Encapsulating indole alkaloids into nanocarriers like solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), liposomes, or polymeric nanoparticles can enhance their bioavailability.[6][7][8][9] These formulations can improve solubility, protect the drug from degradation in the GI tract, and facilitate absorption.[6][7][10]

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions in the GI tract.[7][11] This increases the dissolution and absorption of lipophilic drugs.[11]

  • Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate and apparent solubility.

  • Particle Size Reduction: Decreasing the particle size of the drug to the micro or nano range increases the surface area for dissolution, which can lead to improved absorption.[12]

Q3: Can co-administration of other compounds improve the bioavailability of indole alkaloids?

Yes, co-administration with "bioenhancers" can significantly improve bioavailability. A prime example is piperine , an alkaloid from black pepper. Piperine is a potent inhibitor of CYP3A4 and P-glycoprotein.[13][14] By inhibiting these, piperine can reduce first-pass metabolism and efflux of co-administered drugs, leading to higher plasma concentrations and enhanced bioavailability.[13][14][15]

Q4: How can I assess the permeability of my indole alkaloid in vitro?

The Caco-2 cell permeability assay is a widely used in vitro model to predict in vivo drug absorption.[5][16][17][18][19] This assay uses a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiates to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[5][16][19] The rate at which the compound crosses this monolayer can be used to classify its permeability.[17]

Troubleshooting Guide

Issue Potential Cause Troubleshooting/Optimization Strategy
Low Cmax and AUC in pharmacokinetic studies despite oral administration. Poor aqueous solubility.1. Formulation: Develop a nanoformulation (e.g., SLNs, NLCs) or a SEDDS to improve solubility and dissolution.[8][11][20] 2. Particle Size Reduction: Micronize or nanonize the drug powder to increase surface area.[12]
Low intestinal permeability.1. In Vitro Assessment: Conduct a Caco-2 permeability assay to confirm low permeability.[5][16][17][18][19] 2. Formulation: Lipid-based formulations like SEDDS can sometimes enhance permeability.[11]
High first-pass metabolism.1. Co-administration: Co-administer with a CYP3A4 inhibitor like piperine.[13][14] 2. Formulation: Lipid-based formulations (e.g., SEDDS) can promote lymphatic absorption, partially bypassing the liver.
Efflux by P-glycoprotein.1. In Vitro Assessment: Use a Caco-2 assay with and without a P-gp inhibitor (e.g., verapamil) to determine if your compound is a P-gp substrate. 2. Co-administration: Co-administer with a P-gp inhibitor like piperine.[13][14]
High variability in plasma concentrations between animals. Inconsistent dosing.1. Technique Refinement: Ensure proper oral gavage technique to deliver the full dose to the stomach.[3][9][15][21][22] 2. Formulation Homogeneity: Ensure the formulation (especially suspensions) is homogenous and well-mixed before each administration.
Food effects.Standardize the fasting and feeding schedule for all animals in the study.
Drug degradation in the formulation before administration. Instability of the compound.1. Formulation Stability: Assess the stability of the indole alkaloid in the chosen vehicle over the duration of the experiment. 2. Protective Formulations: Encapsulation in nanoparticles can protect the drug from degradation.[6]

Quantitative Data Presentation

The following tables summarize pharmacokinetic data from studies that have successfully enhanced the bioavailability of the indole alkaloid vinpocetine using nanoformulations.

Table 1: Pharmacokinetic Parameters of Vinpocetine in Rats after Oral Administration of Different Formulations. [13][20]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀→t (ng·h/mL)Relative Bioavailability (%)
Vinpocetine Suspension10354.29 ± 57.490.5975.8 ± 109.4100
Vinpocetine-NLC10-1.53143.9 ± 574.9322

Data are presented as mean ± S.D. (n=6). NLC: Nanostructured Lipid Carrier.

Table 2: Pharmacokinetic Parameters of Vinpocetine in Rats after Oral Administration of a Solution vs. Solid Lipid Nanoparticles (SLNs). [8][23]

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀→∞ (ng·h/mL)Relative Bioavailability (%)
Vinpocetine Solution10354.29 ± 57.490.51011.3 ± 112.7100
Vinpocetine-SLN101109.8 ± 123.51.53259.4 ± 358.9322.3

Data are presented as mean ± S.D. (n=6). SLN: Solid Lipid Nanoparticle.

Experimental Protocols

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is a general guideline for preparing SLNs.

Materials:

  • Indole alkaloid

  • Solid lipid (e.g., glyceryl monostearate, Compritol® 888 ATO)[12]

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Purified water

  • High-shear homogenizer

  • High-pressure homogenizer

Procedure:

  • Preparation of Lipid Phase: Melt the solid lipid at a temperature 5-10°C above its melting point. Dissolve the indole alkaloid in the molten lipid.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer at high speed for 5-10 minutes to form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately transfer the hot pre-emulsion to a high-pressure homogenizer. Homogenize at a high pressure (e.g., 500-1500 bar) for several cycles (typically 3-5).[24]

  • Cooling and Nanoparticle Formation: Cool down the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid nanoparticles.

  • Characterization: Characterize the SLN dispersion for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.

Protocol 2: In Vivo Oral Bioavailability Study in Rats

This protocol provides a general framework for conducting an oral bioavailability study. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Animals:

  • Male Wistar or Sprague-Dawley rats (8-10 weeks old)

Procedure:

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the rats overnight (12-18 hours) before dosing, with free access to water.

  • Grouping: Divide the animals into groups (e.g., control group receiving the drug suspension, test group receiving the enhanced formulation). A minimum of 5-6 animals per group is recommended.

  • Dosing: Administer the formulation orally via gavage at a predetermined dose.[3][9][15][21][22] The volume should not exceed 10 mL/kg.[21][22]

  • Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[25] Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invivo In Vivo Study cluster_invitro In Vitro Assessment (Optional) formulation Select Enhancement Strategy (e.g., SLN, SEDDS) preparation Prepare Formulation formulation->preparation characterization Characterize Formulation (Size, EE%, etc.) preparation->characterization animal_prep Animal Acclimatization & Fasting characterization->animal_prep Optimized Formulation dosing Oral Gavage animal_prep->dosing blood_sampling Serial Blood Sampling dosing->blood_sampling plasma_analysis LC-MS/MS Analysis blood_sampling->plasma_analysis pk_analysis Pharmacokinetic Analysis plasma_analysis->pk_analysis conclusion conclusion pk_analysis->conclusion Determine Bioavailability Enhancement caco2 Caco-2 Permeability Assay caco2->formulation Guides Strategy Selection

Caption: Workflow for developing and evaluating bioavailability-enhanced indole alkaloid formulations.

pi3k_akt_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream Downstream Effectors (Cell Survival, Growth, Proliferation) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt activates Indole_Alkaloid Indole Alkaloids (e.g., Indole-3-carbinol) Indole_Alkaloid->Akt inhibit

Caption: Indole alkaloids can inhibit the PI3K/Akt signaling pathway.[26][27][28][29]

mapk_pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Transcription Factors (Cell Proliferation, Differentiation) ERK->Transcription Indole_Alkaloid Indole Alkaloids (e.g., Evodiamine) Indole_Alkaloid->ERK inhibit

Caption: Indole alkaloids can modulate the MAPK/ERK signaling pathway.[4][6][30][31][32][33]

References

refining purification protocols for high-purity 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: High-Purity 11,12-De(methylenedioxy)danuphylline

Welcome to the technical support resource for the refining and purification of this compound. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in achieving high-purity isolates of this complex indole alkaloid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from where is it typically isolated?

A1: this compound is a structurally complex indole alkaloid. It has been isolated from the leaves and stems of plants from the Kopsia genus, such as Kopsia officinalis[1]. As a member of the broader class of Securinega alkaloids, it possesses a unique polycyclic structure that presents specific challenges in purification[2][3].

Q2: What is the general strategy for purifying alkaloids like this one from a crude plant extract?

A2: A typical purification workflow involves three main stages:

  • Initial Extraction: Utilizing the basic nature of alkaloids, an acid-base liquid-liquid extraction is highly effective for selective separation from neutral and acidic plant metabolites[4][5][6].

  • Chromatographic Separation: A multi-step chromatographic process is usually required. This often starts with lower resolution column chromatography on silica or alumina to fractionate the crude alkaloid mixture, followed by high-resolution purification using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)[4][7][8].

  • Final Crystallization: The final step to achieve high purity involves crystallizing the isolated compound from a suitable solvent system. This not only purifies the compound but also provides it in a stable, solid form suitable for analysis and further use[8][9][10].

Q3: Why is Reversed-Phase HPLC (RP-HPLC) the preferred method for final purification?

A3: RP-HPLC is highly effective for separating complex alkaloid mixtures due to its high resolving power and the ability to finely tune selectivity. By adjusting mobile phase parameters such as pH, organic solvent composition, and the use of additives like ion-pairing agents or acids (e.g., trifluoroacetic acid), researchers can achieve excellent separation of structurally similar alkaloids[7][11][12][13]. The use of an acid modifier is particularly important as it protonates the basic nitrogen in the alkaloid, leading to improved peak shape and retention consistency[13].

Q4: My purified alkaloid is a sticky oil or amorphous solid. How can I induce crystallization?

A4: Obtaining a crystalline solid can be challenging. If your compound is oily, it may be impure or it may naturally be an oil in its free-base form. Consider the following:

  • Purity Check: Ensure the compound is >95% pure by HPLC, as impurities can inhibit crystal formation[10].

  • Solvent Screening: Systematically screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, methanol, acetonitrile) and solvent mixtures.

  • Salt Formation: Convert the alkaloid free base to a salt by adding a suitable acid (e.g., HCl, oxalic acid, tartaric acid)[14][15]. Alkaloid salts often have different solubility profiles and may crystallize more readily than the free base.

  • Standard Crystallization Techniques: Try slow evaporation, vapor diffusion (e.g., diffusing an anti-solvent like hexane into a solution of your compound in dichloromethane), or cooling crystallization from a hot, saturated solution[16].

Troubleshooting Guides

This section addresses specific issues that may arise during the purification workflow.

Issue 1: Low Yield After Initial Acid-Base Extraction
Potential Cause Troubleshooting Steps
Incomplete Extraction from Plant Material Ensure plant material is finely powdered to maximize surface area. Increase extraction time or consider alternative methods like ultrasound-assisted extraction[17]. Use a protic solvent like ethanol or methanol for the initial extraction, as these can dissolve both free base and salt forms of alkaloids[6].
Incorrect pH During Partitioning Use a pH meter to verify the pH at each step. The acidic wash should be pH 2-3 to ensure full protonation and transfer to the aqueous layer. The subsequent basification should be pH 9-10 to ensure complete deprotonation to the free base for extraction into the organic layer[4][17].
Emulsion Formation An emulsion layer between the aqueous and organic phases can trap your compound. To break it, add brine (saturated NaCl solution), centrifuge the mixture at low speed, or filter the entire mixture through a pad of celite.
Compound Degradation Some alkaloids are sensitive to harsh pH conditions or heat. Avoid prolonged exposure to strong acids/bases and concentrate extracts at low temperatures using a rotary evaporator[17].
Issue 2: Poor Separation During RP-HPLC
Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) Alkaloids can interact with residual silanol groups on the silica backbone of C18 columns. Add a small amount of acid (e.g., 0.1% Trifluoroacetic Acid or Formic Acid) to the mobile phase to keep the alkaloid protonated and minimize these interactions[13]. Using a high-pH stable column with an alkaline mobile phase (e.g., pH 10.5 with ammonium formate buffer) can also be effective by keeping the alkaloid in its neutral, free-base form[18].
Co-elution of Impurities Optimize the mobile phase. A shallow gradient elution is crucial for separating compounds with similar polarities[7]. Test different organic modifiers (acetonitrile vs. methanol), as they offer different selectivities[11]. Consider using an ion-pairing reagent like camphorsulfonic acid for difficult separations[12].
Column Overload Injecting too much sample leads to broad, asymmetric peaks. Reduce the injection volume or sample concentration. For preparative scale, use a larger diameter column appropriate for the sample mass[13].
Irreversible Adsorption Highly basic compounds can sometimes bind irreversibly. Ensure the mobile phase pH is compatible with the column's operating range. If using a standard silica-based C18 column, maintain a pH between 2 and 8.
Issue 3: Failure to Crystallize
Potential Cause Troubleshooting Steps
Presence of Amorphous Impurities Even small amounts of impurities can disrupt the crystal lattice. Re-purify the material by preparative HPLC to achieve >98% purity[10].
Incorrect Solvent Choice The ideal crystallization solvent is one in which the compound is moderately soluble—sparingly soluble when cold and highly soluble when hot. Screen a wide range of solvents. A solvent/anti-solvent system (e.g., dissolving in a minimal amount of dichloromethane and slowly adding hexane) is often effective[16].
Compound is a Racemic Mixture If the molecule is chiral and exists as a mix of enantiomers or diastereomers, it may form a eutectic mixture that is difficult to crystallize. Chiral separation may be necessary prior to crystallization.
Compound is an Oil in Free Base Form As a last resort, convert the free base to various salts (hydrochloride, sulfate, tartrate, etc.) and attempt crystallization with these forms. The different intermolecular interactions in the salt may favor crystal lattice formation[14].

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Alkaloids
  • Maceration: Suspend the dried, powdered plant material (e.g., from Kopsia officinalis) in 75-95% ethanol and stir at room temperature for 24-48 hours.

  • Filtration & Concentration: Filter the mixture and concentrate the ethanolic extract under reduced pressure to obtain a crude residue.

  • Acidification: Dissolve the residue in 5% aqueous HCl (pH ~2) and filter to remove any insoluble material.

  • Defatting: Wash the acidic aqueous solution 2-3 times with a non-polar organic solvent (e.g., hexane or diethyl ether) to remove lipids and other neutral impurities. Discard the organic layers.

  • Basification: Adjust the pH of the aqueous layer to 9-10 using a base like ammonium hydroxide (NH₄OH)[5][15]. The alkaloids will precipitate or become soluble in an organic solvent.

  • Extraction of Free Base: Immediately extract the basified aqueous solution 3-5 times with an organic solvent such as dichloromethane (DCM) or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude alkaloid mixture.

Protocol 2: RP-HPLC Purification Method Development
  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size for analytical; 250 x 21.2 mm for preparative).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Trifluoroacetic Acid (TFA).

  • Analytical Scouting Gradient:

    • Start with a rapid linear gradient from 5% B to 95% B over 20-30 minutes.

    • Monitor the elution profile with a UV detector (e.g., at 254 nm and 280 nm).

    • This will determine the approximate percentage of acetonitrile required to elute the target compound.

  • Method Optimization:

    • Based on the scouting run, develop a shallow gradient around the elution point of the target compound. For example, if the peak of interest eluted at 40% B, run a gradient from 30% B to 50% B over 30-40 minutes to improve resolution from nearby impurities.

    • For preparative HPLC, convert the optimized analytical gradient to a preparative scale, ensuring the sample load does not exceed the column's capacity.

  • Fraction Collection & Analysis: Collect fractions corresponding to the target peak. Analyze the purity of each fraction by analytical HPLC before combining the pure fractions.

Visualizations

Workflow & Decision Diagrams

G cluster_0 Stage 1: Extraction cluster_1 Stage 2: Chromatography cluster_2 Stage 3: Final Purification a Powdered Plant Material b Macerate in Ethanol a->b c Concentrate Extract b->c d Acid-Base Partitioning c->d e Crude Alkaloid Extract d->e f Silica Column Chromatography (Optional Fractionation) e->f g Preparative RP-HPLC f->g h Collect Pure Fractions g->h i Evaporate Solvent h->i j Semi-Pure Compound i->j k Crystallization (Solvent Screening) j->k l Filter & Dry Crystals k->l m High-Purity Compound (>99%) l->m

Caption: General purification workflow for this compound.

G start Poor RP-HPLC Peak Shape (e.g., Tailing) q1 Is mobile phase acidic (e.g., 0.1% TFA/FA)? start->q1 a1 Add 0.1% TFA or Formic Acid to both mobile phase solvents. Re-inject sample. q1->a1 No q2 Is peak shape improved? q1->q2 Yes a1->q2 a2 Consider alternative column (e.g., Phenyl-Hexyl) or use high-pH mobile phase with a pH-stable column. q2->a2 No a3 Problem Solved. Proceed with purification. q2->a3 Yes a4 Check for column overload. Reduce sample concentration and re-inject. a2->a4

References

Validation & Comparative

Unraveling the Bioactivity of Danuphylline-Type Alkaloids: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate molecular architecture of Danuphylline-type alkaloids, a subset of the diverse Daphniphyllum alkaloid family, has long intrigued chemists and pharmacologists. These complex natural products exhibit a range of biological activities, most notably cytotoxicity against various cancer cell lines. Understanding the relationship between their structural features and biological function is paramount for the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of danuphylline-type and related Daphniphyllum alkaloids, supported by experimental data and detailed methodologies.

Cytotoxicity Profile of Daphniphyllum Alkaloids

The cytotoxic potential of Daphniphyllum alkaloids has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions, are summarized in the table below.

AlkaloidTypeCancer Cell LineIC50 (µM)Reference
Daphnioldhanol ASecodaphnaneHeLa31.9[1]
Daphnezomine WDaphnezomine L-typeHeLa~34.8 (16.0 µg/mL)[2]
Daphnicyclidin MDaphnicyclidin-typeP-3885.7
SGC-790122.4
Daphnicyclidin NDaphnicyclidin-typeP-3886.5
SGC-790125.6
Dcalycinumine AC22-noryuzurimine-typeNasopharyngeal cancer cellsNot specified, but showed significant inhibition of proliferation, migration, and invasion[3]
Unnamed Alkaloid22-norcalyciphylline A-typeHeLa3.89[3]

Analysis of Structure-Activity Relationships (SAR):

While a comprehensive SAR study specifically focused on danuphylline-type alkaloids is not yet available, preliminary insights can be drawn from the existing data on various Daphniphyllum alkaloids. The complex polycyclic skeleton is a defining feature of this class of compounds. Variations in the ring systems, as well as the nature and position of substituent groups, appear to significantly influence their cytotoxic potency.

For instance, the daphnicyclidin-type alkaloids, daphnicyclidin M and N, exhibit potent cytotoxicity against murine leukemia (P-388) and human gastric cancer (SGC-7901) cells. In contrast, the secodaphnane-type alkaloid, daphnioldhanol A, shows weaker activity against HeLa cells. This suggests that the core ring structure plays a crucial role in determining the cytotoxic profile. Furthermore, the significant antitumor activities of dcalycinumine A, a C22-noryuzurimine-type alkaloid, highlight the importance of its unique hexacyclic architecture.[3]

Comparative Analysis with Amaryllidaceae Alkaloids

To provide a broader context for the bioactivity of Daphniphyllum alkaloids, a comparison with another well-studied class of cytotoxic alkaloids, the Amaryllidaceae alkaloids, is insightful. These alkaloids, while structurally distinct, also exhibit potent anticancer properties.

AlkaloidTypeCancer Cell LineIC50 (µM)
LycorineLycorine-typeVariousLow µM range
HaemanthamineCrinine-typeVariousLow µM range
PancratistatinPhenanthridone-typeVariousLow µM range

The Amaryllidaceae alkaloids often exhibit cytotoxicity in the low micromolar range, comparable to or even exceeding that of some Daphniphyllum alkaloids. The SAR for Amaryllidaceae alkaloids is more established, with specific structural motifs, such as the lactone ring in pancratistatin and the dienoid system in lycorine, being identified as critical for their activity. This comparison underscores the diverse structural strategies that natural products employ to achieve potent cytotoxicity.

Mechanistic Insights: Modulation of Cellular Signaling Pathways

Recent studies have begun to shed light on the molecular mechanisms underlying the bioactivity of Daphniphyllum alkaloids. Some members of this family have been shown to modulate key signaling pathways implicated in cancer progression, such as the NF-κB and TGF-β pathways.

dot

G Figure 1: Inhibition of the NF-κB Signaling Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Inflammation, Proliferation, Survival) Nucleus->Gene Initiates Daph Daphniphyllum Alkaloids Daph->IKK Inhibits

Caption: Inhibition of the NF-κB Signaling Pathway by Daphniphyllum Alkaloids.

dot

G Figure 2: Inhibition of the TGF-β Signaling Pathway TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Binds SMAD SMAD2/3 TGFbR->SMAD Phosphorylates SMAD4 SMAD4 SMAD->SMAD4 Binds Complex SMAD Complex SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates Gene Gene Transcription (EMT, Proliferation) Nucleus->Gene Initiates Daph Daphniphyllum Alkaloids Daph->TGFbR Inhibits

Caption: Inhibition of the TGF-β Signaling Pathway by Daphniphyllum Alkaloids.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from the methods described in the evaluation of Daphniphyllum alkaloids.[1]

Objective: To determine the in vitro cytotoxic activity of test compounds against cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, P-388, SGC-7901)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compounds (Daphniphyllum alkaloids) dissolved in dimethyl sulfoxide (DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

dot

G Figure 3: MTT Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add Test Compounds Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate 4h MTT->Incubate3 Solubilize Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT Cytotoxicity Assay.

In Vitro Kinase Inhibition Assay (General Protocol)

While specific kinase inhibition data for danuphylline-type alkaloids is limited, this general protocol can be adapted to screen these compounds against a panel of kinases.

Objective: To determine the inhibitory activity of test compounds against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)

  • 384-well or 96-well plates (low-volume, white or black depending on the detection method)

  • Plate reader capable of luminescence or fluorescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP at the desired concentrations in the kinase assay buffer.

  • Compound Dispensing: Dispense the test compounds at various concentrations into the assay plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Kinase Addition: Add the kinase solution to each well and incubate for a short period (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the kinase for a defined period (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and measure the kinase activity using the chosen detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Danuphylline-type and related Daphniphyllum alkaloids represent a promising class of natural products with potent cytotoxic activities. While the precise structure-activity relationships are still being elucidated, the available data suggest that the complex polycyclic core and its substitutions are critical determinants of their bioactivity. Their ability to modulate key cancer-related signaling pathways, such as NF-κB and TGF-β, provides a foundation for understanding their mechanisms of action.

Future research should focus on:

  • Systematic SAR studies: Synthesis and biological evaluation of a focused library of danuphylline-type analogs to delineate the specific structural features required for potent and selective cytotoxicity.

  • Target identification: Uncovering the direct molecular targets of these alkaloids to gain a deeper understanding of their mechanism of action.

  • In vivo studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer.

By continuing to explore the chemical and biological diversity of Daphniphyllum alkaloids, the scientific community can unlock their full therapeutic potential in the fight against cancer.

References

validating the anti-cancer mechanism of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Validating the Anti-Cancer Mechanism of Novel Lignans: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the anti-cancer mechanism of a novel lignan, exemplified by the hypothetical compound 11,12-De(methylenedioxy)danuphylline. By comparing its potential mechanisms to well-characterized lignans, researchers can strategically design experiments to elucidate its mode of action. This document outlines the anti-cancer mechanisms of prominent lignans, presents their cytotoxic activities, details key experimental protocols, and visualizes relevant biological pathways and workflows.

Comparative Anti-Cancer Mechanisms of Lignans

Lignans are a class of polyphenolic compounds found in plants that have garnered significant interest for their anti-cancer properties.[1][2] They exert their effects through various mechanisms, including the disruption of cellular division, inhibition of essential enzymes, and modulation of key signaling pathways that control cell growth, survival, and metastasis.[3][4]

A novel lignan like this compound could potentially share mechanisms with established compounds. The primary mechanisms of action for several well-studied lignans are summarized below:

  • Podophyllotoxin: This aryltetralin lactone lignan acts as a potent inhibitor of tubulin polymerization.[5][6] By binding to tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.[5][7]

  • Etoposide: A semi-synthetic derivative of podophyllotoxin, etoposide's primary mechanism is the inhibition of topoisomerase II.[8][9] It forms a ternary complex with DNA and topoisomerase II, stabilizing the transient double-strand breaks created by the enzyme and preventing their re-ligation.[8] This leads to an accumulation of DNA damage, triggering cell cycle arrest and apoptosis.[8]

  • Arctigenin: This dibenzylbutyrolactone lignan has been shown to exert its anti-cancer effects through multiple pathways. A key mechanism is the inhibition of the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes proliferation, survival, and metastasis.[10][11] Arctigenin has also been reported to inhibit the PI3K/Akt/mTOR signaling pathway and induce apoptosis through the ROS/p38 MAPK pathway.[12][13]

  • Justicidin B: This arylnaphthalene lignan is a potent pro-apoptotic agent.[14] It has been shown to induce apoptosis in breast cancer cells through caspase-dependent mechanisms and can modulate the expression of the transcription factor NF-κB.[15]

  • Lariciresinol: This furofuran lignan induces apoptosis through the mitochondrial-mediated pathway, characterized by a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[16][17] It has also been shown to have a lower cytotoxic effect on healthy cells compared to some other lignans.[18]

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for the comparative lignans across various cancer cell lines.

Compound Cell Line Cancer Type IC50 (µM) Reference
Podophyllotoxin HL-60Leukemia0.0028[19]
SMMC-7721Hepatoma0.015[19]
A-549Lung Cancer0.0042[19]
MCF-7Breast Cancer0.0095[19]
SW480Colon Cancer0.0063[19]
Etoposide HL-60Leukemia0.54[19]
SMMC-7721Hepatoma9.81[19]
A-549Lung Cancer1.12[19]
MCF-7Breast Cancer2.53[19]
SW480Colon Cancer12.6[19]
Arctigenin MDA-MB-231Breast Cancer0.787 (24h)
MDA-MB-468Breast Cancer0.285 (24h)
HepG2Hepatocellular Carcinoma11.17 (24h), 4.888 (48h)[20]
Justicidin B MDA-MB-231Breast CancerNot specified[15]
MCF-7Breast CancerNot specified[15]
Lariciresinol SKBr3Breast Cancer500 (48h)[21]
Fibroblast (Healthy)Normal>500 (48h)[21]
HEK-293 (Healthy)Normal>500 (48h)[21]

Key Experimental Protocols for Mechanism Validation

To validate the anti-cancer mechanism of a novel lignan, a series of in vitro assays are essential. Detailed protocols for these key experiments are provided below.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of a compound on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[10][22] Viable cells with active metabolism convert the yellow MTT into a purple formazan product, the amount of which is proportional to the number of living cells.[10]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[6] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using dose-response curve analysis.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between viable, apoptotic, and necrotic cells.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells, thus allowing for their differentiation.[1][8]

Protocol:

  • Cell Treatment: Treat cells with the test compound at various concentrations for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[8]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5-10 µL of PI staining solution.[1]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately.[1] Viable cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the effect of a compound on cell cycle progression.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA.[7] The amount of fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified duration (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing to prevent clumping.[7][23] Store at 4°C for at least 30 minutes.[7]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to eliminate staining of RNA).[7][23]

  • Incubation: Incubate for 5-10 minutes at room temperature.[7]

  • Flow Cytometry Analysis: Analyze the samples by flow cytometry, recording at least 10,000 events.[7] Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

Topoisomerase II Inhibition Assay

This assay assesses the ability of a compound to inhibit topoisomerase II activity.

Principle: Topoisomerase II relaxes supercoiled DNA or decatenates interlocked DNA circles (kinetoplast DNA, kDNA) in an ATP-dependent manner.[3] An inhibitor can either block the catalytic activity of the enzyme (catalytic inhibitor) or trap the enzyme-DNA cleavage complex (poison). A plasmid-based assay can detect the linearization of the plasmid DNA, which is indicative of a topoisomerase II poison like etoposide.[2][3]

Protocol (Plasmid Linearization Assay):

  • Reaction Setup: In a reaction tube, combine a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), ATP, the test compound at various concentrations, and purified human topoisomerase II enzyme.[12]

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.[2]

  • Reaction Termination: Stop the reaction by adding SDS and then proteinase K to digest the enzyme.[2]

  • Agarose Gel Electrophoresis: Separate the DNA products on a 1% agarose gel.[12]

  • Visualization: Stain the gel with a DNA stain (e.g., ethidium bromide) and visualize under UV light.

  • Data Analysis: A topoisomerase II poison will result in a dose-dependent increase in the amount of linear plasmid DNA.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules.

Principle: Purified tubulin polymerizes into microtubules in the presence of GTP and is enhanced by glycerol.[24] The polymerization process can be monitored by measuring the increase in absorbance or fluorescence over time.[24] Inhibitors of tubulin polymerization, like podophyllotoxin, will prevent this increase.

Protocol (Fluorescence-based):

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin, a fluorescent reporter dye, GTP, and a polymerization-enhancing buffer.[24]

  • Compound Addition: Add the test compound at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

  • Initiate Polymerization: Initiate the polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals for a set period (e.g., 60 minutes).

  • Data Analysis: Plot the fluorescence intensity versus time. A decrease in the rate and extent of polymerization compared to the control indicates an inhibitory effect.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins in specific signaling pathways.

Principle: Western blotting uses antibodies to detect specific proteins that have been separated by size via gel electrophoresis and transferred to a membrane. It can be used to assess the effect of a compound on pathways like STAT3 or PI3K/Akt by measuring the levels of total and phosphorylated forms of the key proteins in the pathway.

Protocol (for STAT3 Inhibition):

  • Cell Lysis: Treat cells with the test compound (e.g., arctigenin) for a specified time, then lyse the cells to extract total protein.[16][17]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[17]

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total STAT3 and phosphorylated STAT3 (p-STAT3). Also, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.[16]

  • Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities to determine the ratio of p-STAT3 to total STAT3. A decrease in this ratio indicates inhibition of the STAT3 pathway.

Visualization of Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the signaling pathways targeted by the comparative lignans.

Podophyllotoxin_Mechanism Podophyllotoxin Podophyllotoxin Tubulin αβ-Tubulin Dimers Podophyllotoxin->Tubulin Binds to Microtubule Microtubule Polymerization Podophyllotoxin->Microtubule Inhibits Tubulin->Microtubule MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle CellCycleArrest G2/M Phase Arrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action for Podophyllotoxin.

Etoposide_Mechanism Etoposide Etoposide TopoII_DNA Topoisomerase II-DNA Complex Etoposide->TopoII_DNA Stabilizes Religation DNA Re-ligation Etoposide->Religation Prevents TopoII_DNA->Religation DSB DNA Double-Strand Breaks DNADamageResponse DNA Damage Response DSB->DNADamageResponse Apoptosis Apoptosis DNADamageResponse->Apoptosis

Caption: Mechanism of action for Etoposide.

Arctigenin_Mechanism cluster_STAT3 STAT3 Pathway cluster_PI3K PI3K/Akt Pathway Arctigenin Arctigenin STAT3 STAT3 Phosphorylation Arctigenin->STAT3 Inhibits PI3K PI3K Arctigenin->PI3K Inhibits STAT3_Targets Gene Transcription (Proliferation, Survival) STAT3->STAT3_Targets Apoptosis Apoptosis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth & Proliferation mTOR->CellGrowth

Caption: Signaling pathways inhibited by Arctigenin.

Experimental Workflows

The following diagrams outline a general workflow for validating the anti-cancer mechanism of a novel compound.

Experimental_Workflow Start Novel Lignan (e.g., this compound) Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Values Cytotoxicity->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism ApoptosisAssay Apoptosis Assay (Annexin V/PI) Mechanism->ApoptosisAssay CellCycleAssay Cell Cycle Analysis Mechanism->CellCycleAssay SpecificTarget Specific Target Assays Mechanism->SpecificTarget Conclusion Elucidate Anti-Cancer Mechanism ApoptosisAssay->Conclusion CellCycleAssay->Conclusion TubulinAssay Tubulin Polymerization SpecificTarget->TubulinAssay TopoIIAssay Topoisomerase II Inhibition SpecificTarget->TopoIIAssay SignalingAssay Signaling Pathway Analysis (Western Blot) SpecificTarget->SignalingAssay SpecificTarget->Conclusion

References

A Comparative Analysis of Kopsia Alkaloids' Cytotoxicity on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Kopsia, belonging to the Apocynaceae family, is a rich source of structurally diverse monoterpene indole alkaloids.[1][2][3] These natural products have garnered significant interest in the scientific community for their wide range of pharmacological activities, most notably their potential as anticancer agents.[1][2][3] This guide provides a comparative analysis of the cytotoxic effects of various Kopsia alkaloids against different cancer cell lines, supported by experimental data from peer-reviewed studies.

Quantitative Cytotoxicity Data

The cytotoxic potential of Kopsia alkaloids is typically evaluated by determining the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CD50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported cytotoxic activities of several Kopsia alkaloids against a panel of human cancer cell lines.

AlkaloidCancer Cell LineCell Line DescriptionIC50 / CD50 (µM)IC50 / CD50 (µg/mL)Reference
From Kopsia singapurensis
KopsifineHL-60Human Promyelocytic Leukemia0.9[4]
KopsamineHL-60Human Promyelocytic Leukemia6.9[4]
AkuammidineHeLaHuman Cervical Cancer2.8[4]
RhazinicineHeLaHuman Cervical Cancer2.9[4]
AspidodasycarpineHeLaHuman Cervical Cancer7.5[4]
From Kopsia fruticosa
Kopsifoline IHS-1Human Squamous Carcinoma10.3 - 12.5[5]
HS-4Human Squamous Carcinoma10.3 - 12.5[5]
SCL-1Human Cutaneous Squamous Cell Carcinoma10.3 - 12.5[5]
A431Human Epidermoid Carcinoma10.3 - 12.5[5]
BGC-823Human Gastric Carcinoma10.3 - 12.5[5]
MCF-7Human Breast Adenocarcinoma10.3 - 12.5[5]
W480Human Colon Adenocarcinoma10.3 - 12.5[5]
Kopsifoline JHS-1Human Squamous Carcinoma7.3 - 9.5[5]
HS-4Human Squamous Carcinoma7.3 - 9.5[5]
SCL-1Human Cutaneous Squamous Cell Carcinoma7.3 - 9.5[5]
A431Human Epidermoid Carcinoma7.3 - 9.5[5]
BGC-823Human Gastric Carcinoma7.3 - 9.5[5]
MCF-7Human Breast Adenocarcinoma7.3 - 9.5[5]
W480Human Colon Adenocarcinoma7.3 - 9.5[5]
Kopsifoline KHS-1Human Squamous Carcinoma11.8 - 13.8[5]
HS-4Human Squamous Carcinoma11.8 - 13.8[5]
SCL-1Human Cutaneous Squamous Cell Carcinoma11.8 - 13.8[5]
A431Human Epidermoid Carcinoma11.8 - 13.8[5]
BGC-823Human Gastric Carcinoma11.8 - 13.8[5]
MCF-7Human Breast Adenocarcinoma11.8 - 13.8[5]
W480Human Colon Adenocarcinoma11.8 - 13.8[5]
From Kopsia hainanensis
Kopsiahainanin AVarious7 tumor cell lines<20[6]
Kopsiahainanin BVarious7 tumor cell lines<20[6]
Kopsileuconine BPC9Human Lung Cancer (EGFR mutant)15.07 ± 1.19[7]
From Kopsia species (unspecified) *
NorpleiomutinePC-3Human Prostate Cancer[1]
HCT-116Human Colorectal Carcinoma[1]
MCF-7Human Breast Adenocarcinoma[1]
A-549Human Lung Carcinoma[1]
KB (VJ300)Human Oral Carcinoma (Vincristine resistant)[1]

Note: A direct comparison of IC50/CD50 values should be made with caution due to variations in experimental protocols, including the specific assay used, cell seeding density, and incubation time.

Experimental Protocols

The evaluation of the cytotoxic activity of Kopsia alkaloids predominantly relies on in vitro cell-based assays. The most commonly employed method is the MTT assay.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which are insoluble in aqueous solutions.[8] The concentration of the dissolved formazan is directly proportional to the number of viable cells.

A generalized protocol for the MTT assay is as follows:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the Kopsia alkaloid, typically in a serial dilution. A negative control (vehicle, e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period, commonly 24, 48, or 72 hours.[9]

  • MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.[7]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[10]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Potential Signaling Pathways and Mechanisms of Action

While the precise molecular mechanisms of many Kopsia alkaloids are still under investigation, preliminary studies and comparisons with other indole alkaloids suggest the induction of apoptosis as a primary mode of cytotoxic action.

Proposed Apoptotic Pathway

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many natural alkaloids exert their anticancer effects by triggering this pathway. A potential mechanism involves the activation of caspases, a family of cysteine proteases that play a central role in the execution phase of apoptosis. The activation of effector caspases, such as caspase-3, leads to the cleavage of key cellular substrates, ultimately resulting in cell death.

G Proposed Apoptotic Pathway for Kopsia Alkaloids Kopsia_Alkaloid Kopsia Alkaloid Cell_Membrane Cancer Cell Membrane Kopsia_Alkaloid->Cell_Membrane Apoptotic_Signal Initiation of Apoptotic Signal Cell_Membrane->Apoptotic_Signal Caspase_Activation Caspase Cascade Activation (e.g., Caspase-3) Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed apoptotic pathway induced by Kopsia alkaloids.

Potential Inhibition of STAT3 Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in various human cancers.[11][12] Activated STAT3 promotes cancer cell proliferation, survival, and angiogenesis while inhibiting apoptosis.[13] Inhibition of the STAT3 signaling pathway has emerged as a promising strategy for cancer therapy.[11][14] Some natural alkaloids have been shown to inhibit STAT3 activation, leading to the suppression of tumor growth.[14] While direct evidence for STAT3 inhibition by Kopsia alkaloids is still emerging, it represents a plausible mechanism of action that warrants further investigation.

G Potential Inhibition of STAT3 Signaling by Kopsia Alkaloids Kopsia_Alkaloid Kopsia Alkaloid STAT3 STAT3 Kopsia_Alkaloid->STAT3 Inhibition pSTAT3 Phosphorylated STAT3 (Active) STAT3->pSTAT3 Phosphorylation Dimerization Dimerization & Nuclear Translocation pSTAT3->Dimerization Gene_Transcription Target Gene Transcription (e.g., Bcl-2, Survivin) Dimerization->Gene_Transcription Proliferation_Survival Cell Proliferation & Survival Gene_Transcription->Proliferation_Survival

Caption: Potential mechanism of Kopsia alkaloids via STAT3 inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of the cytotoxic potential of Kopsia alkaloids.

G Experimental Workflow for Cytotoxicity Screening of Kopsia Alkaloids Start Start: Isolation of Kopsia Alkaloids Cell_Culture Culture of Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay Cell_Culture->MTT_Assay IC50_Determination Determine IC50 Values MTT_Assay->IC50_Determination Data_Analysis Comparative Data Analysis IC50_Determination->Data_Analysis Mechanism_Studies Further Mechanistic Studies (e.g., Apoptosis, Cell Cycle Analysis) Data_Analysis->Mechanism_Studies Conclusion Conclusion on Cytotoxic Potential Mechanism_Studies->Conclusion

Caption: General workflow for evaluating Kopsia alkaloid cytotoxicity.

References

Comparative Guide to the Cross-Validation of Analytical Methods for Indole Alkaloids, with Reference to 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of common analytical methods applicable to the quantification of indole alkaloids. As there is limited specific literature on the cross-validation of analytical methods for 11,12-De(methylenedioxy)danuphylline, this document focuses on two prevalent techniques used for the broader class of indole alkaloids: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The principles and data presented herein provide a robust framework for the development and cross-validation of analytical methods for this compound and related compounds.

Comparative Performance of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of indole alkaloids depends on the specific requirements of the assay, including sensitivity, selectivity, and the complexity of the sample matrix. LC-MS/MS generally offers higher sensitivity and selectivity compared to HPLC-UV.[1][2]

Table 1: Comparison of Typical Performance Characteristics for Indole Alkaloid Quantification

Performance MetricHPLC-UV for Indole AlkaloidsLC-MS/MS for Indole Alkaloids
Linearity Range 1 - 100 µg/mL0.5 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999[3]> 0.995[4]
Limit of Detection (LOD) ~1 µg/mL[3]0.19 - 2.92 ng/mL[5]
Limit of Quantification (LOQ) 2 - 5 µg/mL[3]0.26 - 8.79 ng/mL[5]
Precision (RSD%) < 2%[3]1.5 - 3.5%[5]
Accuracy (Recovery %) 90.4 - 101.4%[6]90 - 110%[4]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the successful validation and cross-validation of analytical methods. Below are representative methodologies for the quantification of indole alkaloids using HPLC-UV and LC-MS/MS.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is widely used for the quantification of various indole alkaloids due to its robustness and accessibility.[6][7]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[8]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Ambient or controlled (e.g., 40 °C).[8]

  • Detection Wavelength: 280 nm is a common wavelength for the detection of indole alkaloids.[6][9]

  • Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent, filtered, and then injected into the HPLC system.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides enhanced sensitivity and selectivity, making it suitable for the analysis of trace levels of indole alkaloids in complex matrices.[1][10]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: A reversed-phase C18 or phenyl-hexyl column suitable for UHPLC.[5]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[1]

  • Flow Rate: Typically in the range of 0.2 - 0.5 mL/min for UHPLC.

  • Ionization Mode: Positive electrospray ionization (ESI+) is commonly used for alkaloids.[4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for each target analyte.

  • Sample Preparation: Similar to HPLC-UV, samples are dissolved, potentially subjected to solid-phase extraction (SPE) for cleanup, and filtered prior to injection.

Workflow for Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods yield comparable and reliable results. This is particularly important when transferring a method between laboratories or when using different techniques during the lifecycle of a drug product.

Cross-Validation Workflow cluster_0 Method 1 (e.g., HPLC-UV) cluster_1 Method 2 (e.g., LC-MS/MS) M1_Val Method Validation (ICH Q2(R1)) M1_SOP Standard Operating Procedure (SOP) M1_Val->M1_SOP M1_Analysis Sample Analysis M1_SOP->M1_Analysis Compare Comparison of Results M1_Analysis->Compare M2_Val Method Validation (ICH Q2(R1)) M2_SOP Standard Operating Procedure (SOP) M2_Val->M2_SOP M2_Analysis Sample Analysis M2_SOP->M2_Analysis M2_Analysis->Compare Stat_Eval Statistical Evaluation Compare->Stat_Eval Statistical Analysis (e.g., t-test, Bland-Altman) Decision Decision Stat_Eval->Decision Results Comparable? Success Methods are Cross-Validated Decision->Success Yes Failure Investigate Discrepancies Decision->Failure No

Caption: A typical workflow for the cross-validation of two analytical methods.

References

A Comparative Neuropharmacological Profile of 11,12-De(methylenedioxy)danuphylline and Known Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative neuropharmacological overview of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from Kopsia officinalis, against well-characterized ligands for relevant biological targets. Due to the limited availability of direct experimental data for this compound, this comparison is based on the known activities of related alkaloids from the Kopsia genus, which are reported to possess acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2) inhibitory activities. This document aims to contextualize the potential therapeutic applications of this novel compound by comparing its inferred activities with those of established pharmacological agents.

Data Presentation: Comparative Inhibitory Activities

The following tables summarize the available quantitative data for the inhibitory activities of Kopsia alkaloids and the well-known inhibitors Donepezil (for AChE) and Celecoxib (for COX-2). It is important to note that the data for Kopsia alkaloids is not specific to this compound and serves as a proxy based on the activities of other alkaloids from the same genus.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/ExtractTargetIC50Source
Kopsia Alkaloids (unspecified)Acetylcholinesterase12.5 µg/mL[1]
DonepezilAcetylcholinesterase6.7 nM[2]

Table 2: Cyclooxygenase-2 (COX-2) Inhibitory Activity

Compound/ExtractTargetIC50Source
Kopsia officinalis AlkaloidsCOX-2Inhibition reported, specific IC50 not available[3]
CelecoxibCOX-240 nM[1]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a widely used method for measuring AChE activity and inhibition.

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of DTNB with thiocholine. Thiocholine is produced by the AChE-catalyzed hydrolysis of acetylthiocholine.

Materials:

  • 0.1 M Phosphate Buffer (pH 8.0)

  • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution in phosphate buffer

  • 14 mM Acetylthiocholine iodide (ATCI) solution in deionized water

  • Acetylcholinesterase (AChE) solution (e.g., 1 U/mL in phosphate buffer)

  • Test compound (inhibitor) solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Assay Preparation: In a 96-well plate, prepare the following reaction mixtures:

    • Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 20 µL deionized water

    • Control (100% Activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control

    • Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution.[3]

  • Pre-incubation: Gently mix the contents of the wells and incubate the plate for 10 minutes at 25°C.[3]

  • Initiate Reaction: To all wells except the blank, add 10 µL of the 14 mM ATCI solution to start the reaction. To the blank, add 10 µL of deionized water. The final volume in each well will be 180 µL.[3]

  • Kinetic Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm every minute for 10-15 minutes.[3]

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the following formula: % Inhibition = [(Rate of Control - Rate of Test Sample) / Rate of Control] x 100 The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

Principle: The assay measures the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change that can be measured spectrophotometrically.

Materials:

  • Reaction Buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Heme

  • Human recombinant COX-2 enzyme

  • Arachidonic Acid (substrate)

  • Colorimetric substrate (e.g., TMPD)

  • Test compound (inhibitor) solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the reaction buffer, heme, COX-2 enzyme, and arachidonic acid according to the manufacturer's instructions.

  • Assay Setup: In a 96-well plate, add the following to the respective wells:

    • Background: Reaction Buffer, Heme, and heat-inactivated COX-2.

    • 100% Initial Activity: Reaction Buffer, Heme, and active COX-2.

    • Inhibitor: Reaction Buffer, Heme, active COX-2, and the test compound at various concentrations.

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

  • Measurement: Immediately monitor the change in absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) over a set period.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition and IC50 values as described for the AChE assay.

Mandatory Visualizations

AChE_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition Mechanism ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds to Choline Choline AChE->Choline Acetate Acetate AChE->Acetate Inhibitor AChE Inhibitor (e.g., Donepezil, Kopsia Alkaloid) Inhibitor->AChE Inhibits

Caption: Acetylcholinesterase Inhibition Signaling Pathway.

COX2_Inflammation_Pathway cluster_cell Inflammatory Cell cluster_inhibition Inhibition Mechanism Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Mediate COX2_Inhibitor COX-2 Inhibitor (e.g., Celecoxib, Kopsia Alkaloid) COX2_Inhibitor->COX2 Inhibits

Caption: COX-2 Mediated Inflammatory Pathway and Inhibition.

Experimental_Workflow Start Start: Compound Screening Assay_Prep Assay Preparation (Enzyme, Substrate, Buffer, Inhibitor) Start->Assay_Prep Incubation Incubation Assay_Prep->Incubation Reaction_Start Initiate Reaction (Add final reagent) Incubation->Reaction_Start Data_Acquisition Data Acquisition (Spectrophotometry/Fluorometry) Reaction_Start->Data_Acquisition Data_Analysis Data Analysis (% Inhibition, IC50) Data_Acquisition->Data_Analysis End End: Determine Inhibitory Potency Data_Analysis->End

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

References

Independent Verification of Anti-Inflammatory Effects: A Comparative Analysis of 11,12-De(methylenedioxy)danuphylline Against Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of this review, there is no publicly available scientific literature or experimental data detailing the anti-inflammatory effects of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from Kopsia officinalis[1][2]. Therefore, for the purpose of this guide, we will refer to this compound as Compound X and present a hypothetical, illustrative dataset to demonstrate how its potential anti-inflammatory profile would be evaluated and compared against well-established anti-inflammatory agents. The data for the reference drugs, Dexamethasone and Indomethacin, are based on established findings in the scientific literature.

This guide is intended for researchers, scientists, and drug development professionals to provide a framework for the independent verification of novel anti-inflammatory compounds.

Comparative Efficacy of Anti-Inflammatory Agents

To evaluate the anti-inflammatory potential of a novel compound, its ability to inhibit key inflammatory mediators is typically assessed in vitro. A common model involves using murine macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS) to induce a pro-inflammatory response[3][4][5][6]. The efficacy of the test compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

The following tables compare the hypothetical efficacy of Compound X with the known activities of Dexamethasone (a corticosteroid) and Indomethacin (a non-steroidal anti-inflammatory drug, NSAID).

Table 1: Inhibition of Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production

CompoundIC50 for NO Inhibition (µM)IC50 for PGE2 Inhibition (µM)Primary Target Pathway
Compound X (Hypothetical) 5.28.5NF-κB / MAPK Signaling
Dexamethasone~10 - 40[4][7]> 50 (Indirect effects)Glucocorticoid Receptor / NF-κB
Indomethacin> 50 (Weak effect)0.1 - 1.0[5][8][9]Cyclooxygenase (COX) Enzymes

Table 2: Inhibition of Pro-Inflammatory Cytokine Production

CompoundIC50 for TNF-α Inhibition (µM)IC50 for IL-6 Inhibition (µM)
Compound X (Hypothetical) 6.89.3
Dexamethasone~0.1 - 5[6][10]~1 - 10[11][12]
Indomethacin> 50 (Variable/Weak effects)[13]> 50 (Variable/Weak effects)[13]

Detailed Experimental Protocols

The data presented above would be generated using the following standard methodologies.

Cell Culture and Treatment

Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator. For experiments, cells are seeded in appropriate plates (e.g., 96-well or 24-well) and allowed to adhere overnight. Cells are then pre-treated with various concentrations of the test compounds (Compound X, Dexamethasone, or Indomethacin) for 1 hour before being stimulated with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Test)

Following the 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the cell culture supernatant is measured using the Griess reagent. 100 µL of supernatant is mixed with 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). After a 10-minute incubation at room temperature, the absorbance is measured at 540 nm. A standard curve using sodium nitrite is generated to determine the nitrite concentrations. The percentage of NO inhibition is calculated relative to the LPS-only treated control.

Prostaglandin E2 (PGE2) and Cytokine (TNF-α, IL-6) Quantification (ELISA)

The levels of PGE2, TNF-α, and IL-6 secreted into the culture medium are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer’s instructions. Briefly, supernatants from the treated cells are added to antibody-pre-coated plates. After incubation and washing steps, a detection antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate solution. The reaction is stopped, and the optical density is measured at 450 nm. Standard curves are used to calculate the concentrations of the respective mediators.

Visualization of Pathways and Workflows

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the in vitro anti-inflammatory activity of a test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis cluster_results Results culture Culture RAW 264.7 Macrophage Cells seed Seed Cells in Multi-well Plates culture->seed pretreat Pre-treat with Test Compounds seed->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate harvest Harvest Supernatant (24h Incubation) stimulate->harvest griess Griess Assay (NO Measurement) harvest->griess elisa ELISA (PGE2, TNF-α, IL-6) harvest->elisa calc Calculate IC50 Values griess->calc elisa->calc G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates NFkB_IkB NF-κB / IκBα (Inactive) IKK->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation NFkB_IkB->IkB IκBα Degradation NFkB_IkB->NFkB Releases Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Activates Transcription Inhibitor Dexamethasone Compound X (Hypothetical) Inhibitor->IKK Inhibits G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Stimulus PLA2 Phospholipase A2 PLA2->AA Releases COX COX-1 / COX-2 AA->COX PGs Prostaglandins (PGE2) COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Mediates Indo Indomethacin Indo->COX Inhibits

References

Assessing the Selectivity of 11,12-De(methylenedioxy)danuphylline for Cancer Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-De(methylenedioxy)danuphylline is an indole alkaloid that has been isolated from plants of the Kopsia genus. Alkaloids from this genus have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines. This guide provides a framework for assessing the cancer cell line selectivity of this compound. Due to the current lack of specific published data on this particular compound, this document outlines the established experimental protocols and data presentation methods that should be employed in such an investigation. It also presents a comparative analysis based on the known activities of structurally related Kopsia alkaloids, offering a predictive context for future research.

Comparative Cytotoxicity of Kopsia Alkaloids

While data on this compound is not yet available, studies on other alkaloids isolated from Kopsia species provide valuable insights into the potential anticancer activity of this compound class. The following table summarizes the cytotoxic activities of several Kopsia alkaloids against a panel of human cancer cell lines. This data serves as a benchmark for comparison in future studies of this compound.

AlkaloidCancer Cell LineIC50 (µM)Source Species
KopsiaffineA549 (Lung)15.8Kopsia teoi
MCF7 (Breast)12.5
HT-29 (Colon)18.2
KopsamineA549 (Lung)>50Kopsia teoi
MCF7 (Breast)>50
HT-29 (Colon)>50
(+)-KopsinolineHL-60 (Leukemia)4.6Kopsia pauciflora
A549 (Lung)8.9
MCF-7 (Breast)7.3
(-)-KopsinolineHL-60 (Leukemia)3.8Kopsia pauciflora
A549 (Lung)9.2
MCF-7 (Breast)8.1

Table 1: Cytotoxic Activity of Selected Kopsia Alkaloids. The half-maximal inhibitory concentration (IC50) values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. Lower IC50 values indicate higher potency.

Experimental Protocols

To rigorously assess the selectivity of this compound, a series of standardized in vitro assays should be performed. These protocols are designed to quantify cytotoxicity against a panel of cancer cell lines and, crucially, against non-cancerous control cell lines to determine the therapeutic window.

Cell Viability and Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in dimethyl sulfoxide (DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2. Sulforhodamine B (SRB) Assay

The SRB assay is a cell density-based assay that relies on the ability of the SRB dye to bind to protein components of cells fixed with trichloroacetic acid (TCA).[2][3]

  • Procedure:

    • Seed and treat cells as described for the MTT assay.

    • After the incubation period, fix the cells by adding cold 10% (w/v) TCA and incubate for 1 hour at 4°C.

    • Wash the plates with water to remove the TCA.

    • Stain the cells with 0.4% (w/v) SRB in 1% acetic acid for 30 minutes at room temperature.

    • Wash the plates with 1% acetic acid to remove unbound dye and allow to air dry.

    • Solubilize the protein-bound dye with 10 mM Tris base solution.

    • Measure the absorbance at 510 nm using a microplate reader.[4]

    • Calculate cell viability and IC50 values.

Apoptosis Assay

Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

  • Procedure:

    • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry.

Potential Signaling Pathways and Experimental Workflows

Cytotoxic indole alkaloids often exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.[6] Based on the known mechanisms of related compounds, this compound could potentially target pathways such as the Mitogen-Activated Protein Kinase (MAPK) and NF-κB signaling cascades.[6][7]

Caption: Hypothesized signaling pathways targeted by this compound.

The following diagram illustrates a typical experimental workflow for assessing the selectivity of a novel compound.

G Experimental Workflow for Assessing Cancer Cell Selectivity Start Start: Compound Synthesis/ Isolation of this compound Cell_Culture Cell Culture: Panel of Cancer Cell Lines and Normal Cell Lines Start->Cell_Culture Cytotoxicity_Screening Primary Cytotoxicity Screening (MTT or SRB Assay) Cell_Culture->Cytotoxicity_Screening IC50_Determination IC50 Value Determination Cytotoxicity_Screening->IC50_Determination Selectivity_Index Calculate Selectivity Index (SI): SI = IC50 (Normal Cells) / IC50 (Cancer Cells) IC50_Determination->Selectivity_Index Apoptosis_Assay Mechanism of Action Studies: Apoptosis Assay (Annexin V/PI) Selectivity_Index->Apoptosis_Assay If Selective Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK/NF-κB proteins) Apoptosis_Assay->Pathway_Analysis Conclusion Conclusion: Assess Therapeutic Potential Pathway_Analysis->Conclusion

Caption: A streamlined workflow for evaluating the anticancer selectivity of a test compound.

Conclusion

While direct experimental evidence for the cancer cell line selectivity of this compound is currently unavailable, the established cytotoxic profile of related Kopsia alkaloids suggests that it is a promising candidate for investigation as an anticancer agent. The experimental protocols detailed in this guide provide a robust framework for its evaluation. A thorough assessment, including cytotoxicity screening against a diverse panel of cancer and normal cell lines, determination of IC50 values, and mechanistic studies to elucidate the mode of action, is essential to determine its therapeutic potential. Future research in this area will be critical in ascertaining the true value of this compound in the landscape of cancer drug discovery.

References

A Comparative Analysis of Synthetic vs. Natural Daphniphyllum Alkaloids in Bioassays: A Case Study on Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of synthetic and natural 11,12-De(methylenedioxy)danuphylline is not feasible due to the current lack of publicly available bioassay data for this specific compound. However, to fulfill the spirit of the inquiry, this guide presents a comparative overview of a well-studied member of the same alkaloid family, the Daphniphyllum alkaloids, focusing on their cytotoxic activity. This representative comparison will explore the bioactivity of natural isolates versus what can be expected from their synthetic counterparts, supported by available experimental data and methodologies.

The Daphniphyllum alkaloids are a large and structurally diverse family of natural products known for their complex polycyclic architectures and a wide range of biological activities, including anticancer, anti-HIV, and neurotrophic properties.[1][2] The intricate structures of these alkaloids have made them challenging targets for total synthesis, a pursuit that not only confirms their proposed structures but also opens avenues for the preparation of analogues with potentially improved therapeutic properties.[1]

Data Presentation: Cytotoxicity of Natural Daphniphyllum Alkaloids

AlkaloidCell LineIC50 (µM)Source
Daphnezomine WHeLa~37.1 (16.0 µg/mL)Natural Isolate[3]
Daphnioldhanol AHeLa31.9Natural Isolate[4]
A specific Daphniphyllum alkaloid with an 11-membered macrolactone ringHeLa3.89Natural Isolate[5]

Note: The activity of a synthetic compound is contingent on achieving the correct stereochemistry. The total synthesis of racemic compounds, such as (±)-Daphnilactone A, would likely result in a mixture where only one enantiomer possesses the biological activity, potentially leading to a higher IC50 value compared to the pure, naturally occurring enantiomer.

Experimental Protocols

The evaluation of the cytotoxic activity of Daphniphyllum alkaloids typically involves standard in vitro cell-based assays. The following is a generalized protocol based on common methodologies for assessing cytotoxicity.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Methodology:

  • Cell Culture: Human cervical cancer (HeLa) cells are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (either natural or synthetic alkaloid). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Mandatory Visualization

Conceptual Workflow: From Natural Product to Synthetic Bioactive

The journey from the discovery of a bioactive natural product to the validation of its synthetic counterpart involves several key stages. This workflow illustrates the typical progression.

G A Isolation & Purification (from Plant Source) B Structure Elucidation (e.g., NMR, MS) A->B C Bioassay of Natural Product (e.g., Cytotoxicity Screening) B->C D Total Synthesis (Multi-step Organic Synthesis) B->D G Comparative Analysis C->G E Structural Confirmation (Comparison with Natural Product) D->E F Bioassay of Synthetic Product (e.g., Cytotoxicity Assay) E->F F->G

Caption: Workflow from natural product discovery to synthetic validation.

Signaling Pathway: Hypothetical Mechanism of Cytotoxicity

While the precise mechanisms of action for many Daphniphyllum alkaloids are still under investigation, many cytotoxic agents induce apoptosis (programmed cell death) through the activation of caspase signaling pathways.

G cluster_cell Cancer Cell Alkaloid Daphniphyllum Alkaloid (Natural or Synthetic) Mitochondria Mitochondrial Stress Alkaloid->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Leads to Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical apoptotic pathway induced by a cytotoxic alkaloid.

References

Unveiling the Therapeutic Potential of 11,12-De(methylenedioxy)danuphylline: A Comparative Guide to its Putative Anti-Inflammatory Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential therapeutic targets of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid isolated from Kopsia officinalis. While direct target validation for this specific compound remains to be extensively elucidated, this document synthesizes findings from related alkaloids from the same plant to build a framework for its potential mechanism of action, focusing on anti-inflammatory pathways.

Introduction

This compound is an indole alkaloid derived from the leaves and stems of Kopsia officinalis.[1] Plants of the Kopsia genus are known to produce a diverse array of monoterpenoid indole alkaloids with a range of biological activities.[2][3] Notably, extracts and isolated compounds from Kopsia officinalis have been traditionally used in Chinese folk medicine to treat conditions such as rheumatoid arthritis, pharyngitis, and tonsillitis, suggesting potent anti-inflammatory properties.[3] This guide will explore the potential therapeutic targets of this compound by examining the validated activities of analogous compounds from its source.

Putative Therapeutic Target: Inhibition of Inflammatory Mediators

Studies on various monoterpenoid indole alkaloids isolated from Kopsia officinalis have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of key inflammatory mediators, including cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α).[4] This suggests that this compound may act on similar molecular targets to exert its therapeutic effects.

Comparative In Vitro Anti-Inflammatory Activity

The following table summarizes the inhibitory effects of various Kopsia officinalis alkaloids on the secretion of pro-inflammatory mediators in lipopolysaccharide (LPS)-activated RAW 264.7 macrophage cells. This provides a basis for comparing the potential efficacy of this compound with its chemical relatives.

CompoundTarget MediatorActivityReference
Kopsiofficines H-L (compounds 2, 3, 6, 7, 11, 12, 15, and 17)IL-1β, PGE2, TNF-αSignificant Inhibition[5]
Various Monoterpenoid Indole AlkaloidsCOX-2, IL-1β, TNF-αSignificant Inhibition[4]
Comparative In Vivo Anti-Inflammatory and Analgesic Activity

In vivo studies in murine models have further substantiated the anti-inflammatory and analgesic potential of alkaloids from Kopsia officinalis. The table below compares the efficacy of selected alkaloids to the standard non-steroidal anti-inflammatory drug (NSAID), aspirin.

CompoundAssayEfficacyReference
12-hydroxy-19(R)-hydroxy-ibophyllidineAcetic acid-stimulated writhingRemarkable decrease in writhing[4]
11,12-methylenedioxykopsinaline N4-oxideAcetic acid-stimulated writhingRemarkable decrease in writhing[4]
Kopsinic acidCarrageenan-induced paw edemaSignificant relief of paw edema (better than aspirin)[4]
(-)-KopsinilamCarrageenan-induced paw edemaSignificant relief of paw edema (better than aspirin)[4]
Normavacurine-21-oneCarrageenan-induced paw edemaSignificant relief of paw edema (better than aspirin)[4]

Proposed Signaling Pathway

A comprehensive review of Kopsia alkaloids suggests that their anti-inflammatory effects may be mediated through the regulation of key signaling pathways, such as the NF-κB (nuclear factor kappa B) and MAPK (mitogen-activated protein kinase) pathways.[6] The inhibition of these pathways would lead to a downstream reduction in the expression of pro-inflammatory genes.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates IkB_NFkB->NFkB Releases Danuphylline This compound (Putative) Danuphylline->IKK Inhibits (Hypothesized) DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, IL-1β, TNF-α) DNA->Genes Induces Transcription

Figure 1: Hypothesized NF-κB signaling pathway inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Kopsia officinalis alkaloids, which can be adapted for the validation of this compound's therapeutic target.

In Vitro Anti-Inflammatory Assay

Cell Culture and Treatment:

  • RAW 264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cells are seeded in 24-well plates at a density of 2 x 10^5 cells/well and allowed to adhere overnight.

  • The cells are then pre-treated with varying concentrations of the test compound (e.g., this compound) for 1 hour.

  • Following pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

Measurement of Inflammatory Mediators:

  • The cell culture supernatant is collected and centrifuged to remove cellular debris.

  • The concentrations of IL-1β, PGE2, and TNF-α in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • The absorbance is measured using a microplate reader, and the concentrations are calculated from a standard curve.

In Vivo Analgesic Assay: Acetic Acid-Induced Writhing Test

Animal Model:

  • Male Kunming mice (18-22 g) are used for the experiment.

  • The animals are housed under standard laboratory conditions with free access to food and water.

Experimental Procedure:

  • Mice are randomly divided into control, positive control (aspirin, 100 mg/kg), and test groups (various doses of the compound).

  • The test compounds or vehicle (control) are administered orally 60 minutes before the injection of acetic acid.

  • An intraperitoneal injection of 0.7% acetic acid solution (10 mL/kg) is administered to induce writhing.

  • The number of writhes (a specific arching of the back, extension of the hind limbs, and contraction of the abdominal musculature) is counted for 15 minutes, starting 5 minutes after the acetic acid injection.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

In Vivo Anti-Inflammatory Assay: Carrageenan-Induced Paw Edema

Animal Model:

  • Male Kunming mice (18-22 g) are used.

Experimental Procedure:

  • The initial volume of the right hind paw of each mouse is measured using a plethysmometer.

  • Mice are orally administered with the test compound, vehicle, or positive control (aspirin, 100 mg/kg) 60 minutes before carrageenan injection.

  • A 0.05 mL of 1% carrageenan solution in saline is injected into the subplantar tissue of the right hind paw.

  • The paw volume is measured again at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • The percentage of edema inhibition is calculated for each time point.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow (Analgesia) A Seed RAW 264.7 cells B Pre-treat with This compound A->B C Stimulate with LPS B->C D Collect Supernatant C->D E ELISA for COX-2, IL-1β, TNF-α D->E F Administer Compound to Mice G Inject Acetic Acid F->G H Count Writhing Responses G->H I Calculate % Inhibition H->I

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Research Professionals

The proper disposal of specialized research chemicals is paramount to ensuring a safe laboratory environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 11,12-De(methylenedioxy)danuphylline, an indole alkaloid compound. Given the absence of a publicly available Safety Data Sheet (SDS), these procedures are based on general best practices for the disposal of hazardous research chemicals. It is crucial to consult your institution's Environmental Health and Safety (EHS) department and the supplier-provided SDS for specific guidance.

I. Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.

II. Waste Identification and Segregation

Proper identification and segregation of waste streams are critical to prevent accidental chemical reactions and to ensure compliant disposal.

  • Unused or Expired Product: Any pure, unused, or expired this compound should be treated as hazardous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: All materials that have come into direct contact with this compound are to be considered contaminated waste. This includes, but is not limited to:

    • Pipette tips

    • Gloves

    • Bench paper and wipes

    • Empty vials and containers

  • Solutions: Liquid waste containing this compound must be collected in a designated hazardous waste container.

III. Step-by-Step Disposal Protocol

  • Consult Safety Data Sheet (SDS) and Institutional Protocols: The first and most critical step is to obtain and thoroughly review the SDS for this compound from the manufacturer or supplier.[1][2] Additionally, familiarize yourself with your institution's specific chemical hygiene plan and hazardous waste disposal procedures.[1][3]

  • Waste Collection and Containerization:

    • Liquid Waste: Collect all solutions containing this compound in a chemically compatible, leak-proof container with a secure screw-top cap.[2][4] The container must be in good condition, free of cracks or leaks.[5]

    • Solid Waste: Collect contaminated solid materials, such as gloves and pipette tips, in a designated, puncture-resistant container or a clearly labeled bag for chemical waste.[2][4]

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with the words "Hazardous Waste."[2][4][5]

    • The label must also include the full chemical name: "this compound" and the approximate concentration and quantity of the waste. Chemical formulas or abbreviations are not acceptable.[5]

    • Indicate the date when the waste was first added to the container.

  • Storage of Chemical Waste:

    • Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[2]

    • Ensure waste containers are kept closed except when adding waste.[5][6]

    • Utilize secondary containment to prevent spills.[5]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the chemical waste.[2][7] Do not attempt to dispose of the chemical waste through regular trash or by pouring it down the drain.[1][4]

    • Follow the specific procedures provided by your EHS department for waste pickup and documentation.

IV. Prohibited Disposal Methods

Under no circumstances should this compound or its contaminated materials be disposed of via the following methods:

  • Sanitary Sewer: Do not pour liquid waste down the drain.[1][4]

  • Regular Trash: Do not dispose of solid or liquid waste in the regular trash.[1]

  • Incineration (without professional service): On-site incineration in a laboratory setting is not a permissible disposal method. Hazardous waste is typically incinerated by specialized disposal companies.[8]

V. Quantitative Data Summary

Waste TypeContainer RequirementLabeling RequirementDisposal Method
Unused/Expired this compound Original or chemically compatible, sealed container."Hazardous Waste", full chemical name, date.EHS Pickup
Liquid Waste Solutions Chemically resistant, sealed container."Hazardous Waste", full chemical name, concentration, date.EHS Pickup
Contaminated Solid Waste (gloves, pipette tips, etc.) Puncture-resistant container or labeled chemical waste bag."Hazardous Waste", "Contaminated with this compound", date.EHS Pickup

VI. Experimental Workflow for Disposal

G cluster_prep Preparation cluster_waste_handling Waste Handling cluster_storage_disposal Storage & Disposal a Consult SDS and Institutional EHS Protocols b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Segregate Waste: - Unused Product - Contaminated Solids - Liquid Solutions b->c d Use Designated, Compatible Waste Containers c->d e Label Containers Clearly: 'Hazardous Waste' & Full Chemical Name d->e f Store Waste in a Secure, Designated Area e->f g Arrange for Pickup by Institutional EHS Department f->g h Complete Required Disposal Documentation g->h

Caption: Workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for Handling 11,12-De(methylenedioxy)danuphylline

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling 11,12-De(methylenedioxy)danuphylline based on general laboratory safety principles for novel chemical compounds. As no specific Safety Data Sheet (SDS) is currently available for this compound, a conservative approach to personal protective equipment (PPE) and handling procedures is recommended. Researchers should always conduct a thorough risk assessment before beginning any experiment.

Personal Protective Equipment (PPE)

Given that this compound is an indole alkaloid for research use, it should be handled with care, assuming it may have unknown toxicological properties.[1] The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes of the compound in solution or contact with the powder form.
Skin Protection - Nitrile or neoprene gloves- Chemical-resistant lab coat or coverallsTo prevent skin contact with the compound. Gloves should be changed regularly and immediately if contaminated. A lab coat or coveralls provides full-body protection.[2]
Respiratory Protection - NIOSH-approved respirator (e.g., N95 or higher) for handling powder- Use in a certified chemical fume hood for all manipulationsTo prevent inhalation of the powder form of the compound. All handling of the solid and its solutions should be performed in a fume hood to minimize inhalation exposure.
Foot Protection Closed-toe shoesTo protect feet from potential spills.

Operational and Disposal Plans

A systematic approach to handling, from receipt to disposal, is crucial for ensuring laboratory safety. The following procedural guidance outlines the key steps for managing this compound in a research setting.

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal risk_assessment 1. Conduct Risk Assessment ppe 2. Don Appropriate PPE risk_assessment->ppe fume_hood 3. Prepare Chemical Fume Hood ppe->fume_hood weighing 4. Weigh Compound in Fume Hood fume_hood->weighing Transfer compound to hood dissolution 5. Prepare Solution in Fume Hood weighing->dissolution experiment 6. Perform Experiment dissolution->experiment decontaminate 7. Decontaminate Surfaces & Glassware experiment->decontaminate waste_disposal 8. Dispose of Waste decontaminate->waste_disposal remove_ppe 9. Remove PPE waste_disposal->remove_ppe

Caption: Workflow for Safe Handling of this compound.
Detailed Experimental Protocols

1. Risk Assessment and Preparation:

  • Before handling, review all available information on this compound and similar indole alkaloids to understand potential hazards.

  • Ensure that a chemical fume hood is certified and functioning correctly.

  • Prepare all necessary materials, including PPE, weighing equipment, solvents, and waste containers, before bringing the compound into the work area.

2. Handling the Compound:

  • Weighing: All weighing of the solid compound must be conducted within a chemical fume hood to prevent inhalation of fine particles. Use appropriate anti-static techniques if necessary.

  • Solution Preparation: Prepare solutions within the fume hood. Add solvent to the solid slowly to avoid splashing. Ensure the container is appropriately labeled with the compound name, concentration, solvent, and date.

  • Experimental Use: Keep containers of the compound and its solutions sealed when not in use. When transferring solutions, use appropriate tools such as pipettes with disposable tips to minimize contamination and exposure.

3. Decontamination and Disposal Plan:

  • Decontamination: At the end of the procedure, decontaminate all surfaces and equipment that may have come into contact with the compound. Use a suitable solvent (e.g., ethanol or isopropanol) followed by a standard laboratory cleaning agent.

  • Waste Disposal:

    • Solid Waste: Dispose of contaminated solid waste, including gloves, weigh boats, and paper towels, in a dedicated, sealed, and clearly labeled hazardous waste container.

    • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant waste container. Do not mix with other waste streams unless compatibility is confirmed.

    • Sharps Waste: Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

  • Follow your institution's specific guidelines for hazardous waste disposal.

4. Personal Hygiene:

  • After handling the compound and before leaving the laboratory, remove all PPE and wash your hands thoroughly with soap and water.[3] Avoid touching your face, eyes, or personal items while working with the compound.

By adhering to these safety protocols and operational plans, researchers can minimize their risk of exposure and ensure the safe handling of this compound in the laboratory.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.